molecular formula C8H19NO3 B079241 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- CAS No. 10353-86-3

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Cat. No.: B079241
CAS No.: 10353-86-3
M. Wt: 177.24 g/mol
InChI Key: HHKUQCFQGCCLGA-UHFFFAOYSA-N
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Description

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is a useful research compound. Its molecular formula is C8H19NO3 and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19NO3/c1-7(11)5-9(3-4-10)6-8(2)12/h7-8,10-12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKUQCFQGCCLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCO)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884465
Record name 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
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CAS No.

10353-86-3
Record name N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine
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Record name 2-Propanol, 1,1'-((2-hydroxyethyl)imino)bis-
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Record name 10353-86-3
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Record name 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
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Record name 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
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Record name 1,1'-[(2-hydroxyethyl)imino]dipropan-2-ol
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Foundational & Exploratory

"2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-" synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N-(2-hydroxyethyl)diisopropanolamine (DEIPA) or Diethanolisopropanolamine, is an alkanolamine with increasing industrial significance.[1] Its chemical structure, featuring both hydroxyl and tertiary amine functionalities, makes it a versatile intermediate in various applications.[2] It is utilized as a cement additive and grinding aid, in surfactant and emulsifier production, and as a curing accelerator for epoxy resins.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The industrial production of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- primarily revolves around the ring-opening reactions of epoxides, namely ethylene oxide and propylene oxide, with appropriate amine substrates. The most prominent synthesis routes include:

  • Reaction of Diethanolamine (DEA) with Propylene Oxide (PO) [1]

  • Reaction of Diisopropanolamine (DIPA) with Ethylene Oxide (EO)

  • Reaction of Monoisopropanolamine (MIPA) with Ethylene Oxide (EO) [1]

  • Concurrent reaction of Ammonia with Ethylene Oxide (EO) and Propylene Oxide (PO) [1]

This guide will focus on the most commonly cited and well-documented of these pathways.

Synthesis Pathway 1: Diethanolamine with Propylene Oxide

This pathway involves the nucleophilic addition of diethanolamine to propylene oxide. The reaction is typically carried out in an aqueous medium.

G DEA Diethanolamine (DEA) Reactor Stirred Reactor DEA->Reactor PO Propylene Oxide (PO) PO->Reactor H2O Water H2O->Reactor Inhibitor Polymerization Inhibitor Inhibitor->Reactor Distillation Reduced Pressure Distillation Reactor->Distillation Reaction Mixture Product 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Distillation->Product Purified Product

Caption: Reaction of Diethanolamine with Propylene Oxide.

Experimental Protocol

A detailed experimental protocol based on patent literature is as follows:[4][5]

  • Charging the Reactor: A stirred reactor is charged with diethanolamine, water, and a polymerization inhibitor (e.g., Resorcinol, MEHQ).[4][6]

  • Mixing: The mixture is stirred until uniform.

  • Addition of Propylene Oxide: Propylene oxide is added dropwise to the reactor.

  • Reaction Conditions: The reaction temperature is maintained between 35-95°C (preferably 40-80°C). The reaction is allowed to proceed for 2-10 hours (preferably 6-8 hours) with continuous stirring.[4][6][7]

  • Purification: Upon completion, the crude product is subjected to reduced pressure distillation to isolate the purified 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.[4][6]

Quantitative Data
ParameterValueReference
Molar Ratio (DEA:PO:Water) (0.5-1.5) : (0.5-1.5) : (1-1.8)[4]
Polymerization Inhibitor 0.01-0.2% of total reactant mass[4]
Reaction Temperature 35-95 °C[4][6]
Reaction Time 2-10 hours[4][6]
Yield 93.2% - 97.6%[5][8]

Synthesis Pathway 2: Diisopropanolamine with Ethylene Oxide

This method involves the reaction of diisopropanolamine with ethylene oxide, often facilitated by a catalyst.

G DIPA Diisopropanolamine (DIPA) Reactor Reaction Kettle DIPA->Reactor EO Ethylene Oxide (EO) EO->Reactor Introduced Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reactor Deamination Deamination Tower Reactor->Deamination Mixture Refining Refining Tower (Vacuum Distillation) Deamination->Refining Crude Product Product 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Refining->Product Purified Product

Caption: Reaction of Diisopropanolamine with Ethylene Oxide.

Experimental Protocol

The synthesis via this route can be described as follows:[7][9]

  • Reactor Charging: Weighed diisopropanolamine and a catalyst are added to the reaction kettle.

  • Temperature Control: The temperature is adjusted to the reaction range of 30-150°C.

  • Ethylene Oxide Introduction: Ethylene oxide is introduced into the kettle to react with the diisopropanolamine. An excess of diisopropylamine is typically used to drive the reaction and minimize side reactions.[9]

  • Deamination: The resulting mixture is transferred to a deamination tower to remove excess diisopropanolamine.

  • Purification: The crude product is then distilled in a refining tower under reduced pressure to yield the final product.

Quantitative Data
ParameterValueReference
Molar Ratio (DIPA:EO) 2:1 to 8:1[7]
Catalyst Loading 0.4–2.0% by mass[9]
Reaction Temperature 30–150 °C[7][9]
Deamination Tower Pressure -0.1 to 0.1 MPa[7]
Refining Tower Pressure -0.1 MPa to normal pressure[7]

General Experimental Workflow

The overall workflow for the synthesis, regardless of the specific pathway, follows a general pattern of reaction followed by purification.

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Amine Substrate (DEA or DIPA) + Epoxide (PO or EO) Reactor Reactor Reactants->Reactor Crude_Mixture Crude Product Mixture Reactor->Crude_Mixture Reaction Catalyst Catalyst/Initiator (if required) Catalyst->Reactor Separation Separation Unit (e.g., Distillation Column) Crude_Mixture->Separation Transfer Final_Product Pure Product Separation->Final_Product Distillation/Refining Byproducts Byproducts/Unreacted Reactants Separation->Byproducts Removal

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- can be achieved through several effective pathways, with the reaction of diethanolamine and propylene oxide, and diisopropanolamine with ethylene oxide being prominent examples. The choice of a specific pathway may depend on the availability of starting materials, desired purity, and economic considerations. The provided protocols and data offer a solid foundation for researchers and drug development professionals in the synthesis and application of this versatile chemical compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), also known by its IUPAC name 1,1'-(Hydroxyazanediyl)di(propan-2-ol) and commonly as Hydroxypropyl Hydroxylamine (HPHA), is a chemical compound with the CAS number 97173-34-7. Its molecular formula is C₆H₁₅NO₃, and it has a molecular weight of 149.19 g/mol . This document provides a detailed overview of its known physicochemical properties, compiled from available technical data.

Chemical Structure

The molecular structure of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) consists of a central nitrogen atom bonded to a hydroxyl group and two propan-2-ol substituents.

Caption: Chemical structure of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol).

Physicochemical Properties

Table 1: Summary of Known and Inferred Physicochemical Properties

PropertyValue/DescriptionCitation
Molecular Formula C₆H₁₅NO₃
Molecular Weight 149.19 g/mol
CAS Number 97173-34-7
Physical State Likely a liquid or low-melting solid at room temperature.[1]
Solubility Readily soluble in water and various organic solvents.
Chemical Stability Relatively stable at room temperature and pressure.
Boiling Point Data not available. Purification via vacuum distillation suggests a relatively high boiling point.[1]
Melting Point Data not available.
Density Data not available.
pKa Data not available.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) are not published. However, standard methodologies would be employed. Below are generalized protocols for key property assessments.

Purity Assessment

The purity of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) can be determined using several analytical techniques[1]:

  • High-Performance Liquid Chromatography (HPLC): A suitable stationary phase (e.g., C18) and a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) would be used. Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of multiple hydroxyl groups, derivatization to increase volatility may be necessary prior to GC analysis. Silylation is a common derivatization technique for this purpose. The resulting spectrum would confirm the molecular weight and fragmentation pattern, aiding in purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information and can be used to identify and quantify impurities.

Purification

For viscous oils or low-melting solids like 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), vacuum distillation is an effective method for purification[1].

Experimental Workflow for Vacuum Distillation:

G cluster_0 Preparation cluster_1 Distillation cluster_2 Analysis A Assemble distillation apparatus B Add crude sample and stir bar A->B C Apply vacuum B->C D Gradually heat the sample C->D E Collect fractions at stable temperature D->E F Analyze fractions for purity (e.g., HPLC, GC-MS) E->F

Caption: Generalized workflow for the purification of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) by vacuum distillation.

Safety and Handling

Specific safety data for pure 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) is limited. Standard laboratory safety precautions for handling chemicals should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) is a chemical for which detailed, publicly available physicochemical data is scarce. While its basic chemical identity is established, further experimental investigation is required to fully characterize its physical properties. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this compound.

References

Spectroscopic Profile of 1,1'-[(2-hydroxyethyl)imino]bis(2-propanol) (CAS 10353-86-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1'-[(2-hydroxyethyl)imino]bis(2-propanol), CAS number 10353-86-3. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for CAS 10353-86-3. It is important to note that while some experimental data is referenced in chemical databases, detailed, publicly available quantitative peak lists are limited. The data presented here is a consolidation of information from various sources and includes predicted values.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR: Publicly accessible databases indicate the availability of ¹H NMR spectra for this compound. General chemical shift regions for similar amine and alcohol structures are well-established.

Proton Type Expected Chemical Shift (δ, ppm) Notes
Hydroxyl Protons (-OH)1.2 - 1.5Broad signal, exchangeable with D₂O.
Imino Group Protons (-NH-)2.8 - 3.2Broad signal, exchangeable with D₂O. The exact position is dependent on solvent and concentration.
Methylene Protons (-CH₂-)2.5 - 3.0Adjacent to the nitrogen atom.
Methine Protons (-CH-)3.5 - 4.0Adjacent to the hydroxyl group.
Methyl Protons (-CH₃)1.0 - 1.3Doublet, coupled to the methine proton.

¹³C NMR: The carbon spectrum provides insight into the carbon framework of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Methylene Carbons (-CH₂-)40 - 60
Methine Carbons (-CH-)60 - 70
Methyl Carbons (-CH₃)15 - 25
Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The NIST WebBook provides a gas-phase IR spectrum for 1,1'-[(2-hydroxyethyl)imino]dipropan-2-ol.[1] The expected characteristic absorption bands are as follows:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3300 - 3500Strong, Broad
N-H Stretch (Amine)3300 - 3500Moderate, Broad
C-H Stretch (Alkane)2850 - 3000Strong
C-O Stretch (Alcohol)1000 - 1260Strong
C-N Stretch (Amine)1020 - 1250Medium to Weak
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Predicted mass spectral data for CAS 10353-86-3 is available.[2]

m/z Ion Notes
178.14377[M+H]⁺Predicted monoisotopic mass for the protonated molecule.[2]
200.12571[M+Na]⁺Predicted sodium adduct.[2]
176.12921[M-H]⁻Predicted deprotonated molecule.[2]
177.13594[M]⁺Predicted molecular ion.[2]

Experimental Protocols

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a good quality spectrum. The spectral width should cover the expected range for carbon resonances (typically 0-220 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis. An Attenuated Total Reflectance (ATR) accessory is often convenient for liquid samples.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

  • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is required.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with the mass spectrometer, such as methanol, acetonitrile, or a mixture with water.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • The mass spectrometer is typically operated in positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

  • Acquire a full scan mass spectrum over a mass range that includes the expected molecular weight of the compound.

Data Processing:

  • The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions detected.

  • Identify the molecular ion peak and any significant fragment ions. This information can be used to confirm the molecular weight and deduce structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation Sample Chemical Sample (CAS 10353-86-3) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in MS-compatible Solvent Sample->Dilution DirectApplication Direct Application (for ATR-FTIR) Sample->DirectApplication NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dilution->MS FTIR FTIR Spectrometer DirectApplication->FTIR NMR_Data NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Wavenumbers) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

solubility of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the solubility of alkanolamines in various organic solvents, with a specific focus on Triethanolamine (TEA) as a representative compound. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering.

Introduction to Alkanolamine Solubility

Alkanolamines are a class of chemical compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups. This dual functionality imparts both hydrophilic and lipophilic characteristics, leading to a wide range of solubilities in both polar and non-polar solvents. The solubility is influenced by factors such as the length of the alkyl chain, the number of hydroxyl groups, and the degree of substitution on the nitrogen atom. Understanding the solubility of these compounds is critical for their application in various fields, including as emulsifiers, surfactants, and in gas treating processes.

Quantitative Solubility Data for Triethanolamine (TEA)

Triethanolamine is generally soluble in polar organic solvents and has limited solubility in non-polar organic solvents. The following table summarizes the miscibility and solubility of Triethanolamine in a range of common organic solvents at standard conditions.

Organic SolventChemical ClassSolubility of Triethanolamine
MethanolAlcoholMiscible
EthanolAlcoholMiscible
AcetoneKetoneMiscible
ChloroformHalogenated HydrocarbonSoluble
BenzeneAromatic HydrocarbonSlightly Soluble
Diethyl EtherEtherInsoluble
HeptaneAliphatic HydrocarbonInsoluble

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid like Triethanolamine in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of Triethanolamine in a given organic solvent at a specific temperature.

Materials:

  • Triethanolamine (analytical grade)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or shaker

  • Sealed glass vials or flasks

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a series of vials containing an excess amount of Triethanolamine added to a known volume of the organic solvent.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand in a temperature-controlled environment to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.

  • Dilution: The withdrawn sample is accurately weighed and then diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analysis: The concentration of Triethanolamine in the diluted sample is determined using a pre-calibrated analytical method, such as gas chromatography.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing it.

G prep Sample Preparation (Excess Solute in Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil sep Phase Separation (Settling/Centrifugation) equil->sep sample Sampling (Supernatant Extraction) sep->sample dilute Dilution sample->dilute analyze Concentration Analysis (e.g., GC) dilute->analyze calc Solubility Calculation analyze->calc G solubility Alkanolamine Solubility solute Solute Properties (Alkanolamine) solute->solubility polarity_solute Polarity (OH, N groups) solute->polarity_solute size_solute Molecular Size/Chain Length solute->size_solute solvent Solvent Properties solvent->solubility polarity_solvent Polarity solvent->polarity_solvent hbond H-Bonding Capacity solvent->hbond temp Temperature temp->solubility

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the thermal stability and degradation profile of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding these characteristics is critical for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of pharmaceutical formulations. This document details the key experimental methodologies, presents quantitative data, and illustrates relevant workflows and degradation pathways.

Introduction to Thermal Stability and Degradation

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a crystalline solid that is slightly soluble in water but readily soluble in most organic solvents.[1] The thermal stability of an active pharmaceutical ingredient (API) like Ibuprofen is a critical quality attribute. It influences the manufacturing process, packaging, storage conditions, and shelf-life of the final drug product. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities. Therefore, regulatory agencies require thorough investigation of thermal stability and degradation pathways through forced degradation studies.[1][2]

Thermal Analysis Methodologies

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceuticals. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to evaluate the thermal stability of Ibuprofen.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is particularly useful for determining the thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[4][5]

Data Presentation: TGA of Ibuprofen

TGA reveals that the thermal decomposition of Ibuprofen typically occurs in a single step in a nitrogen atmosphere.[6] The onset of significant weight loss indicates the beginning of thermal degradation. Studies have shown that Ibuprofen is thermally stable up to approximately 152.6°C, with initial mass loss attributed to evaporation.[7][8][9] More significant decomposition is observed at higher temperatures.[10]

ParameterValue RangeReference
Onset of Evaporation152.6°C - 190°C[7][9][10][11]
Onset of Decomposition~220°C - 255°C[7][9][10]
Major Decomposition Stage152°C - 350°C[10][11]

Experimental Protocol: Thermogravimetric Analysis

A general protocol for TGA of a pharmaceutical compound like Ibuprofen is as follows:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the Ibuprofen sample into a clean alumina or platinum crucible.[12]

  • Atmosphere: Set the purge gas, typically high-purity nitrogen, at a flow rate of 30-50 mL/min to maintain an inert atmosphere.[9][12]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, e.g., 30-40°C.

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature, e.g., 600°C.[7][9]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.[13] The resulting plot of mass versus temperature is the thermogram.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss in different temperature ranges.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_run Analysis cluster_output Data Output weigh Weigh 5-10 mg of Ibuprofen load Load into TGA crucible weigh->load place Place crucible in TGA furnace load->place purge Set N2 purge gas (30-50 mL/min) program Set temperature program (e.g., 10°C/min to 600°C) start Start Experiment program->start record Record Mass vs. Temperature start->record thermogram Generate Thermogram (TG Curve) record->thermogram analyze Analyze onset temp. & weight loss thermogram->analyze

TGA Experimental Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of fusion, as well as to study chemical reactions and decomposition.[14]

Data Presentation: DSC of Ibuprofen

The DSC thermogram of Ibuprofen typically shows a sharp endothermic peak corresponding to its melting point.[15][16] At higher temperatures, a second endotherm related to degradation may be observed.[15]

ParameterValue RangeReference
Melting Point (Tm)75°C - 78°C[1][6][15][17]
Glass Transition (Tg)-42.3°C[17]
Degradation Endotherm~261°C[15]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the Ibuprofen sample into a clean aluminum pan.[14][18] Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as the reference.[19]

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[14][19]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, e.g., 25°C.

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature beyond the expected thermal events, e.g., 300°C.[14][18]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC curve to determine the onset temperature, peak temperature, and enthalpy of thermal events like melting and decomposition.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_run Analysis cluster_output Data Output weigh_sample Weigh 3-5 mg of Ibuprofen seal_sample Seal in Aluminum Pan weigh_sample->seal_sample load_pans Load sample and reference pans seal_sample->load_pans prep_ref Prepare empty sealed reference pan prep_ref->load_pans set_purge Set N2 purge gas (20-50 mL/min) set_program Set temperature program (e.g., 10°C/min to 300°C) start_run Start Experiment set_program->start_run record_data Record Heat Flow vs. Temperature start_run->record_data dsc_curve Generate DSC Curve record_data->dsc_curve analyze_data Analyze melting point, enthalpy, etc. dsc_curve->analyze_data

DSC Experimental Workflow

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the stability-indicating nature of analytical methods.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.

Data Presentation: Ibuprofen Degradation under Stress Conditions

Ibuprofen is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to induce degradation.[20] The primary impurity and a major degradation product is 4-isobutylacetophenone (4-IBAP).[1]

Stress ConditionDegradation Products IdentifiedReference
Acid Hydrolysis (e.g., 1M HCl)Minimal degradation, some formation of impurity RRt 0.75[20]
Base Hydrolysis (e.g., 0.1M NaOH)Formation of impurity RRt 0.66 and RRt 0.75[20]
Oxidation (e.g., 3-10% H2O2)4-isobutylacetophenone (4-IBAP), 2-(4-formylphenyl)propionic acid (FPPA)[1]
Thermal (Dry Heat, e.g., 70°C)4-IBAP and other oxidative degradation products[21][22]
Photolytic (UV or White Light)4-IBAP, decarboxylated products[21][22]

Experimental Protocols: Forced Degradation

  • Acid/Base Hydrolysis:

    • Prepare solutions of Ibuprofen in an appropriate solvent (e.g., methanol/water).

    • For acid hydrolysis, add 1M HCl. For base hydrolysis, add 0.1M NaOH.[20]

    • Store the solutions at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours to 10 days).[2][20]

    • At various time points, withdraw samples, neutralize if necessary, and dilute for analysis by HPLC.[22]

  • Oxidative Degradation:

    • Dissolve Ibuprofen in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-10% H2O2).[2][20]

    • Store the solution at room temperature for a defined period (e.g., 3-24 hours).[20]

    • Withdraw samples at intervals and analyze by HPLC.

  • Thermal Degradation:

    • Expose solid Ibuprofen powder to dry heat in a temperature-controlled oven (e.g., 70°C) for an extended period (e.g., 48 hours).[22]

    • Periodically, take samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of Ibuprofen or the solid powder to a light source providing UV and visible light (e.g., in a photostability chamber).[20][22]

    • A control sample should be protected from light.

    • After a defined exposure period, sample and analyze by HPLC.

Visualization: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (HCl) sampling Sample at Time Intervals acid->sampling base Base Hydrolysis (NaOH) base->sampling oxidation Oxidation (H2O2) oxidation->sampling thermal Thermal (Dry Heat) thermal->sampling photo Photolytic (UV/Vis Light) photo->sampling ibuprofen Ibuprofen API (Solid or Solution) ibuprofen->acid ibuprofen->base ibuprofen->oxidation ibuprofen->thermal ibuprofen->photo analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis characterization Identify & Characterize Degradation Products (e.g., LC-MS) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway

Forced Degradation Workflow

Ibuprofen Degradation Pathway

Forced degradation studies help elucidate the chemical pathways by which a drug degrades. For Ibuprofen, the primary degradation mechanisms involve oxidation and decarboxylation.

Under oxidative and thermal stress, a key degradation pathway involves the decarboxylation of the propanoic acid side chain and subsequent oxidation to form 4-isobutylacetophenone (4-IBAP) .[1][21] Other pathways can involve hydroxylation of the aromatic ring or the aliphatic chain, especially in biodegradation or advanced oxidation processes.[23][24]

Visualization: Ibuprofen Degradation to 4-IBAP

Degradation_Pathway ibuprofen Ibuprofen C₁₃H₁₈O₂ degradant 4-Isobutylacetophenone (4-IBAP) C₁₂H₁₆O ibuprofen->degradant Oxidative Decarboxylation (Heat, Light, H₂O₂)

Primary Degradation Pathway

Analytical Method for Degradation Products

A validated, stability-indicating analytical method is required to separate and quantify the active ingredient from its degradation products.[25] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[26][27]

Experimental Protocol: Example HPLC Method

A typical stability-indicating HPLC method for Ibuprofen and its degradation products might use the following conditions:

  • Column: Zorbax SB-Phenyl (4.6 x 150 mm, 5 µm particle size) or a similar C18 column.[25][26][27]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 3.0-6.8) and acetonitrile.[2][25][26]

  • Flow Rate: 0.8 - 1.0 mL/min.[20][26][27]

  • Detection: UV detection at 220 nm or 265 nm.[20][25]

  • Column Temperature: 25°C.[26]

  • Injection Volume: 20-25 µL.[20][26]

This method should be able to separate Ibuprofen from its known impurities and degradation products, such as 4-IBAP, with adequate resolution.

Conclusion

The thermal stability and degradation profile of Ibuprofen are well-characterized. It is a thermally stable compound up to its melting point of around 75-78°C, with significant decomposition occurring at much higher temperatures. Forced degradation studies indicate that Ibuprofen primarily degrades under oxidative, thermal, and photolytic stress to form 4-isobutylacetophenone as a major degradant. Understanding these characteristics is fundamental for the development of stable, safe, and effective Ibuprofen formulations. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important API.

References

An In-depth Technical Guide to the Health and Safety Handling of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, a chemical compound utilized in various industrial and research applications. Due to its potential health hazards, a thorough understanding of its toxicological profile and proper handling procedures is essential for ensuring laboratory safety. This document outlines the known hazards, exposure control measures, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine, is an alkanolamine. While detailed experimental data for this specific compound is limited, its structural similarity to other alkanolamines, such as diisopropanolamine (DIPA), allows for some inference of its properties and potential hazards.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 10353-86-3[1]
Molecular Formula C₈H₁₉NO₃[1]
Molecular Weight 177.24 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 152 °C @ 3 Torr[3]
Density 1.043 g/cm³ @ 25 °C[3]
Flash Point 170.9 °C[3]
Solubility Soluble in water[2]

Toxicological Profile

The toxicological data for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is not extensively documented in publicly available literature. However, based on information for the closely related compound diisopropanolamine (DIPA) and general knowledge of alkanolamines, it is classified as a skin and respiratory tract irritant with low acute toxicity.[4]

Table 2: Summary of Toxicological Data (Primarily based on Diisopropanolamine - DIPA)

EndpointSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50)RatOral4765 mg/kgSlightly toxic[5]
Acute Dermal Toxicity (LD50)RabbitDermal8000 mg/kgPractically non-toxic[5]
Skin IrritationRabbitDermalNot irritating (OECD 404)Not classified as a skin irritant[6]
Eye IrritationRabbitOcularIrritating (OECD 405)Causes serious eye irritation[6]

Mechanism of Toxicity

The precise signaling pathways for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- have not been fully elucidated. However, the irritant effects of alkanolamines on skin and mucous membranes are generally attributed to their alkaline nature, which can disrupt the lipid barrier of the skin and cause cell damage.[7] They may interact with cellular membranes and proteins, potentially influencing biochemical pathways related to inflammation and cytotoxicity.[1] For skin irritation, the mechanism can involve the release of inflammatory mediators following chemical-induced cell damage.

G_1 Potential Mechanism of Skin Irritation cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_inflammatory_response Inflammatory Response Chemical 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Disruption Disruption of Stratum Corneum Chemical->Disruption Direct Contact Damage Keratinocyte Damage Disruption->Damage Mediators Release of Inflammatory Mediators (e.g., cytokines, prostaglandins) Damage->Mediators Vasodilation Vasodilation and Increased Vascular Permeability Mediators->Vasodilation Symptoms Erythema (Redness) and Edema (Swelling) Vasodilation->Symptoms

Caption: Potential pathway of skin irritation.

Health and Safety Handling Guidelines

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure when handling 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield where splashing is possible.[5]

  • Skin Protection: Wear impervious protective clothing, including boots, gloves (Neoprene or Nitrile rubber are recommended), a lab coat, or an apron to prevent skin contact.[5]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

G_2 Recommended Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment Eye Eye Protection (Safety Goggles/Face Shield) Skin Skin Protection (Gloves, Lab Coat, Apron) Respiratory Respiratory Protection (Respirator with Organic Vapor Cartridge) Handler Researcher/ Scientist Handler->Eye Handler->Skin Handler->Respiratory

Caption: Essential PPE for handling the compound.
Engineering Controls

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[5]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep container tightly closed.[5]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD 439)

This test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

  • Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: A defined amount of the test substance is applied topically to the surface of the epidermis. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to a fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases in viable cells. The formazan is extracted, and the optical density is measured.

  • Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A viability of ≤ 50% is indicative of a skin irritant.[8]

G_3 In Vitro Skin Irritation Test Workflow (OECD 439) Start Start Tissue_Prep Prepare Reconstructed Human Epidermis Tissues Start->Tissue_Prep Application Apply Test Substance, Positive and Negative Controls Tissue_Prep->Application Incubation_1 Incubate for 60 minutes Application->Incubation_1 Rinse Rinse Tissues Incubation_1->Rinse Incubation_2 Post-incubate for 42 hours Rinse->Incubation_2 MTT_Assay Perform MTT Assay to Assess Cell Viability Incubation_2->MTT_Assay Data_Analysis Analyze Data and Determine Irritation Potential MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro skin irritation testing.
Acute Eye Irritation/Corrosion Test (Based on OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Initial Test: A single dose of the test substance (0.1 mL for liquids) is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Reactions of the cornea, iris, and conjunctiva are scored.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed, the test is confirmed on two additional animals.

  • Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the irritation potential.[9][10]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: The compound is combustible.[11] Decomposition on heating may produce toxic gases such as nitrogen oxides.[11]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.1.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and guidance. Always consult the most current Safety Data Sheet (SDS) for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- before handling this chemical.

References

Unveiling the Research Potential of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-: A Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Alkanolamine in Polymer Science, Oncology, and Industrial Applications

Introduction: 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-Bis(2-hydroxypropyl)-N-(2-hydroxyethyl)amine (CAS No. 10353-86-3), is a tertiary alkanolamine with a unique molecular structure that presents intriguing possibilities for a range of research and development applications. While its more common structural relatives, Diisopropanolamine (DIPA) and Triisopropanolamine (TIPA), have been extensively studied and commercialized, this particular compound remains a comparatively untapped resource with demonstrated potential in polymer chemistry and early-stage cancer research. This technical guide provides a comprehensive overview of the current scientific understanding of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, summarizing its known applications, biological activities, and outlining potential avenues for future investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is fundamental to its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₉NO₃[1]
Molecular Weight 177.24 g/mol [1][2]
CAS Number 10353-86-3[1][2]
Physical Description Liquid[1]
Boiling Point 152 °C @ 3 Torr[3]
Density 1.043 g/cm³ @ 25 °C[3]
Flash Point 170.9 °C[3]
Refractive Index 1.499[3]
Vapor Pressure 1.44E-05 mmHg @ 25°C[3]
LogP (Octanol/Water Partition Coefficient) -0.95770[3]

Potential Research Applications

Current research, though limited, points to several promising areas for the application of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Polymer Science and Engineering

A notable application of this compound lies in the enhancement of polymer properties. A study published in the Journal of Applied Polymer Science indicated that the incorporation of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- into polymer formulations can improve the mechanical properties of the polymer matrix while preserving its flexibility[2]. This suggests its potential use as an additive in the development of advanced polymers with tailored characteristics.

Furthermore, it has been identified as a stabilizer for polymerization inhibitors, which are crucial for the safe storage and transportation of reactive monomers[4]. Its function is to enhance the activity and stability of the primary inhibitor, leading to a more robust anti-polymerant system[4].

Polymer_Application_Workflow Conceptual Workflow for Polymer Application cluster_synthesis Compound Synthesis & Characterization cluster_formulation Polymer Formulation cluster_testing Material Testing & Analysis cluster_evaluation Performance Evaluation synthesis Synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- purification Purification and Characterization (NMR, IR, MS) synthesis->purification additive_incorporation Incorporation as Additive/Stabilizer purification->additive_incorporation polymer_selection Selection of Base Polymer polymer_selection->additive_incorporation mechanical_testing Mechanical Properties (Tensile Strength, Elasticity) additive_incorporation->mechanical_testing thermal_analysis Thermal Stability (TGA, DSC) additive_incorporation->thermal_analysis rheological_studies Rheological Behavior additive_incorporation->rheological_studies data_analysis Data Analysis and Comparison mechanical_testing->data_analysis thermal_analysis->data_analysis rheological_studies->data_analysis application_assessment Assessment for Specific Applications data_analysis->application_assessment

Conceptual Workflow for Polymer Application
Oncology and Cytotoxicity Research

Preliminary research conducted by the National Cancer Institute has suggested that 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- may exhibit selective cytotoxic effects against certain cancer cell lines[2]. This finding opens the door for further investigation into its potential as a therapeutic agent. Studies have shown that it can decrease the viability of BALB/3T3 and HepG2 cells, indicating a potential for cytotoxic activity at specific concentrations[2]. The mechanism of this cytotoxicity is yet to be elucidated but may involve interactions with cellular membranes and proteins, or the inhibition of key enzymes[2].

Cytotoxicity_Screening_Workflow Proposed Workflow for Cytotoxicity Screening cluster_cell_culture Cell Line Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity and Viability Assays cluster_mechanism Mechanism of Action Studies cell_lines Selection of Cancer and Normal Cell Lines cell_culture Cell Culture and Maintenance cell_lines->cell_culture cell_treatment Treatment of Cells with Varying Concentrations cell_culture->cell_treatment compound_prep Preparation of Test Compound Solutions compound_prep->cell_treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_treatment->viability_assay apoptosis_assay Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) cell_treatment->apoptosis_assay ic50_determination IC50 Value Determination viability_assay->ic50_determination ros_measurement Reactive Oxygen Species (ROS) Measurement ic50_determination->ros_measurement enzyme_inhibition Enzyme Inhibition Assays ic50_determination->enzyme_inhibition gene_expression Gene Expression Analysis ic50_determination->gene_expression

Proposed Workflow for Cytotoxicity Screening
Industrial Chemistry

Beyond specialized research areas, 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has established applications in industrial settings. It is utilized as a cement additive to enhance the workability and durability of concrete mixtures[2]. Its amphiphilic nature, stemming from the presence of both hydroxyl and amino groups, also makes it an effective surfactant and emulsifier in various formulations[2].

Biological Activity and Toxicity Profile

The biological activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is an area that warrants further in-depth investigation. Its interaction with cellular membranes and proteins is a key aspect of its function[2]. Research on structurally similar compounds suggests that it may act as an inhibitor or activator of enzymes, particularly those involved in metabolic pathways and oxidative stress responses[2].

From a toxicological perspective, regulatory assessments have classified this compound as a skin and respiratory tract irritant[2]. It has also been associated with serious eye irritation and has the potential for systemic toxicity upon repeated exposure[2]. Acute toxicity studies, however, indicate a low toxicity profile[2].

Experimental Protocols: A Call for Further Research

A significant gap in the current body of knowledge is the lack of detailed, publicly available experimental protocols for the applications cited. To fully harness the potential of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, future research should focus on:

  • Standardized Cytotoxicity Assays: Detailed protocols for assessing the IC50 values of this compound against a broader panel of cancer cell lines are needed.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its cytotoxic effects is crucial for any potential therapeutic development.

  • Polymer Formulation and Testing: Systematic studies detailing the optimal concentrations and methods for incorporating this compound into various polymer systems, along with standardized testing of the resulting material properties, would be highly valuable.

  • Synthesis Optimization: While the general synthesis involves the nucleophilic substitution between isopropanolamine derivatives and ethylene oxide, detailed and optimized protocols would facilitate its wider availability for research purposes[2].

Conclusion and Future Directions

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- represents a promising, yet under-explored, chemical entity. Its demonstrated utility in polymer science and its potential in oncology research, coupled with its established industrial applications, make it a compelling subject for further investigation. For researchers, scientists, and drug development professionals, this compound offers a frontier for innovation. Future efforts should be directed at filling the existing knowledge gaps, particularly in elucidating its mechanisms of biological activity and in developing detailed experimental protocols to unlock its full potential. The selective cytotoxicity of this compound, in particular, merits a more profound investigation to determine its viability as a lead compound in the development of novel cancer therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1'-Iminobis(2-propanol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,1'-Iminobis(2-propanol), commonly known as Diisopropanolamine (DIPA). While the user's initial query referred to the compound as 1-[Hydroxy(2-hydroxypropyl)amino]propan-2-ol, the scientifically recognized nomenclature is used throughout this document. This guide synthesizes available data on the physicochemical properties of DIPA, discusses its likely molecular conformation based on established principles of organic chemistry, and outlines relevant experimental and computational methodologies for its characterization. Due to a lack of publicly available crystal structure data, this guide emphasizes theoretical conformational analysis and provides generalized experimental protocols. Additionally, a representative signaling pathway involving amino alcohols is presented to illustrate potential biological contexts.

Introduction

1,1'-Iminobis(2-propanol), or Diisopropanolamine (DIPA), is a secondary amine with two hydroxypropyl substituents. Its chemical formula is C₆H₁₅NO₂ and it has a molecular weight of approximately 133.19 g/mol .[1][2][3] DIPA is a versatile chemical intermediate used in a variety of industrial and commercial applications, including as an emulsifier, stabilizer, and neutralizing agent.[1] Its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows it to participate in a range of chemical reactions and interactions. Understanding the three-dimensional structure and conformational flexibility of DIPA is crucial for predicting its reactivity, biological activity, and for the rational design of novel derivatives in fields such as drug development and materials science.

Physicochemical Properties

DIPA is a white solid at room temperature with a mild ammoniacal odor.[1] It is completely miscible in water.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name1,1'-Iminobis(2-propanol)[1]
Common NameDiisopropanolamine (DIPA)[1]
CAS Number110-97-4[1][3]
Molecular FormulaC₆H₁₅NO₂[1][2][3]
Molecular Weight133.19 g/mol [1][2]
Melting Point42 °C (108 °F; 315 K)[1]
Boiling Point249 °C (480 °F; 522 K)[1]
Density0.99 g/cm³ (at 42 °C)[1]
Flash Point135 °C (275 °F; 408 K)[1]

Molecular Structure and Conformation

A definitive experimental structure of DIPA from X-ray crystallography is not publicly available. Therefore, a detailed quantitative analysis of its bond lengths, bond angles, and torsion angles cannot be presented. However, its conformation can be predicted and understood through theoretical principles and computational modeling.

Connectivity and Stereochemistry

The central nitrogen atom in DIPA is bonded to two 2-hydroxypropyl groups. Each of these groups contains a chiral center at the carbon atom bearing the hydroxyl group (C2). Therefore, DIPA can exist as three possible stereoisomers: (R,R), (S,S), and the meso compound (R,S). The commercial product is typically a mixture of these stereoisomers.

Conformational Analysis

The conformational landscape of DIPA is determined by the rotation around its single bonds. The key torsional angles that define the overall shape of the molecule are those around the C-N and C-C bonds of the two hydroxypropyl chains.

The molecule is expected to adopt a staggered conformation to minimize steric hindrance between the substituents on adjacent atoms. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the lone pair of the nitrogen atom, or between the two hydroxyl groups, could significantly influence the preferred conformation.

A logical workflow for the computational analysis of DIPA's conformation is outlined below.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Force Field Selection (e.g., MMFF94, AMBER) A->B C Conformational Search (e.g., Monte Carlo, Molecular Dynamics) B->C D Geometry Optimization of Conformers (e.g., DFT) C->D E Calculation of Relative Energies D->E F Analysis of Lowest Energy Conformations E->F

Computational workflow for DIPA conformational analysis.

Due to the lack of specific literature, a table of computed conformational data cannot be provided. However, it is anticipated that the lowest energy conformers would exhibit a staggered arrangement along the C-C and C-N bonds, potentially stabilized by intramolecular hydrogen bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of DIPA are not extensively reported in readily accessible literature. Therefore, generalized methodologies for compounds of this class are provided below.

Synthesis of 1,1'-Iminobis(2-propanol)

A common method for the synthesis of DIPA involves the reaction of isopropanolamine or ammonia with propylene oxide.[1]

General Procedure:

  • Reactants: Isopropanolamine (or aqueous ammonia) and propylene oxide.

  • Reaction Conditions: The reaction is typically carried out in a closed reactor under controlled temperature and pressure. The molar ratio of the reactants is a critical parameter to control the degree of substitution.

  • Work-up: After the reaction is complete, the product mixture is typically purified by distillation to separate DIPA from unreacted starting materials and other byproducts like triisopropanolamine.

The following diagram illustrates the general synthesis pathway.

G Synthesis of Diisopropanolamine A Isopropanolamine or Ammonia C Reaction under controlled temperature and pressure A->C B Propylene Oxide B->C D Product Mixture C->D E Purification by Distillation D->E F Diisopropanolamine (DIPA) E->F

General synthesis pathway for Diisopropanolamine.
NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of DIPA and providing insights into its conformation in solution.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve a few milligrams of the purified DIPA in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon connectivities, respectively.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the molecular structure. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities of protons, which can help in determining the preferred conformation in solution.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most accurate and detailed information about the three-dimensional structure of a molecule in the solid state.

General Protocol for Small Molecule Crystallography:

  • Crystallization: The primary and often most challenging step is to grow single crystals of DIPA of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Potential Biological Role and Signaling Pathways

There is no specific signaling pathway that has been definitively associated with Diisopropanolamine in the scientific literature. However, as an amino alcohol, DIPA shares structural similarities with endogenous molecules that are active in cellular signaling, such as sphingolipids. Amino alcohols are known to play roles in various biological processes, including influencing membrane fluidity and participating in signaling cascades.[4]

To illustrate a potential context, the sphingolipid metabolic pathway, where amino alcohols are key components, is presented below. This is a representative pathway and does not imply a confirmed role for DIPA.

G Representative Sphingolipid Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Signal cluster_intracellular Intracellular Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine (an amino alcohol) Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation S1P->Proliferation Stress Stress/Cytokines Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase activates

A representative signaling pathway involving amino alcohols.

Conclusion

1,1'-Iminobis(2-propanol) is a chemically significant molecule with a range of industrial applications. While its basic physicochemical properties are well-documented, a detailed, experimentally determined molecular conformation is currently lacking in the public domain. This guide has provided a theoretical framework for understanding its structure and conformation, along with generalized experimental protocols for its synthesis and characterization. Further research, particularly single-crystal X-ray diffraction studies and high-level computational modeling, is required to fully elucidate the three-dimensional structure of DIPA and to explore its potential biological activities. Such studies would provide valuable data for researchers in medicinal chemistry, materials science, and other fields who may wish to utilize DIPA as a scaffold for the development of new functional molecules.

References

An In-depth Technical Guide to 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS No. 10353-86-3), also known as N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine. The document covers its chemical identity, physicochemical properties, a plausible synthesis protocol, and known applications. Particular attention is given to its industrial uses and emerging potential in pharmaceutical and life sciences research. While the specific historical details of its discovery are not extensively documented in readily available literature, this guide consolidates the current scientific and technical knowledge of the compound.

Introduction and Historical Context

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- belongs to the class of alkanolamines, which are organic compounds containing both hydroxyl (-OH) and amino (-NRR') functional groups. Alkanolamines are valued for their versatile chemical properties, including their ability to act as weak bases, surfactants, and chelating agents. While the precise date and discoverer of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- are not clearly documented in historical records, its development can be situated within the broader expansion of industrial chemistry in the 20th century, which saw the synthesis and application of numerous multi-functional organic compounds. Its primary documented applications are in the industrial sector, particularly in construction and polymer science.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

PropertyValueSource(s)
IUPAC Name 1-[2-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol[2]
Synonyms N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine, Diisopropanolethanolamine[3]
CAS Number 10353-86-3[1][2][3]
Molecular Formula C₈H₁₉NO₃[1][2][3]
Molecular Weight 177.24 g/mol [1][2]
Appearance Colorless to yellow viscous liquid
Boiling Point 152 °C at 3 Torr[3]
Density 1.043 g/cm³ at 25 °C[3]
Flash Point 179 °C (354.2 °F)
Solubility Soluble in water (>50 mg/mL)[1]
logP (predicted) -0.9[4]

Synthesis and Manufacturing

The synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- can be achieved through a multi-step process involving the reaction of precursor amines with epoxides. A plausible and commonly employed synthetic route is the reaction of diisopropanolamine with ethylene oxide.

General Synthesis Pathway

The overall synthesis can be conceptualized as a two-step process:

  • Formation of the Diisopropanolamine Backbone: This involves the reaction of ammonia with propylene oxide to form a mixture of isopropanolamines, from which diisopropanolamine is isolated.

  • Hydroxyethylation: The secondary amine of diisopropanolamine is then reacted with ethylene oxide to introduce the hydroxyethyl group.

A more direct, one-pot synthesis can also be envisioned, as detailed in the experimental protocol below.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Diisopropanolamine Diisopropanolamine Reaction Nucleophilic Addition Diisopropanolamine->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction TargetCompound 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Reaction->TargetCompound

Caption: General synthesis pathway for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Materials:

  • Diisopropanolamine (1 mole)

  • Ethylene oxide (1 mole)

  • Deionized water

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet

Procedure:

  • Reactor Setup: The reaction vessel is charged with diisopropanolamine and a small amount of deionized water. The system is then purged with nitrogen to create an inert atmosphere.

  • Reaction Initiation: The reaction mixture is heated to a temperature between 50-70°C with constant stirring.

  • Ethylene Oxide Addition: Gaseous ethylene oxide is slowly bubbled through the reaction mixture. The temperature should be carefully monitored and maintained within the specified range to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting materials.

  • Reaction Completion and Purification: Once the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Experimental_Workflow Start Start Setup Reactor Setup: - Charge Diisopropanolamine and Water - Purge with Nitrogen Start->Setup Heating Heat to 50-70°C with Stirring Setup->Heating Addition Slowly Add Ethylene Oxide Heating->Addition Monitor Monitor Reaction by GC Addition->Monitor Purification Vacuum Distillation Monitor->Purification Reaction Complete Product Final Product Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data

The structural confirmation of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is achieved through various spectroscopic techniques.[1]

Table 2: Spectroscopic Data for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

TechniqueKey FeaturesSource(s)
¹H NMR Signals corresponding to hydroxyl protons, protons on the carbon atoms adjacent to the nitrogen and oxygen atoms, and the methyl protons of the isopropanol groups.[2]
¹³C NMR Resonances for the different carbon environments, including the methyl, methylene, and methine carbons.[2]
IR Spectroscopy Broad O-H stretching band around 3300-3500 cm⁻¹, C-N stretching, and C-O stretching absorptions.[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.[2][4]

Applications

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has several documented applications, primarily in industrial settings.

Industrial Applications
  • Cement Additive: It is used to improve the workability and strength of cement and concrete formulations.[1]

  • Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical properties.[1] It is also used in the synthesis of dendritic polymers.

  • Surfactants and Emulsifiers: Due to its amphiphilic nature, it can function as a surfactant and emulsifier in various formulations.[1]

Potential in Drug Development and Life Sciences

While less documented, there is emerging interest in the biological activities of this and similar alkanolamines.

  • Pharmaceutical Formulations: Its properties as a solvent and stabilizer suggest potential use as an excipient in drug formulations.

  • Cytotoxicity: Preliminary research has indicated that related diisopropanolamine compounds may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential, though largely unexplored, avenue for therapeutic research.[1] The mechanism of this cytotoxicity is not well understood but may be related to its surfactant properties, which could lead to disruption of cellular membranes.[1]

Biological Activity and Signaling Pathways

The biological activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is not extensively studied. However, based on its chemical structure and the known activities of similar alkanolamines, some potential mechanisms of action can be postulated.

Its surfactant properties suggest that it may interact with cell membranes, potentially leading to changes in membrane fluidity and permeability.[1] This could, in turn, affect various cellular processes and signaling pathways that are dependent on membrane integrity. Furthermore, as an amino alcohol, it may interact with enzymes involved in metabolic and detoxification pathways.[1]

The reported cytotoxic effects on some cancer cell lines warrant further investigation to elucidate the specific signaling pathways involved.[1] It is plausible that at certain concentrations, the compound could induce cellular stress, leading to apoptosis or other forms of cell death.

Biological_Activity Compound 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Membrane Cell Membrane Interaction Compound->Membrane Surfactant Properties Enzyme Enzyme Interaction (Metabolism/Detoxification) Compound->Enzyme Cytotoxicity Cytotoxicity (in some cancer cells) Membrane->Cytotoxicity Enzyme->Cytotoxicity

Caption: Postulated biological interactions of the target compound.

Conclusion

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is a versatile alkanolamine with established industrial applications and nascent potential in the life sciences. While a detailed historical account of its discovery remains to be fully elucidated, its synthesis and physicochemical properties are well-characterized. Future research into its biological activities, particularly its cytotoxic effects and interactions with cellular signaling pathways, could open new avenues for its application in drug development and biomedical research. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.

References

Biological Activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of derivatives of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, a molecule also known as N,N-bis(2-hydroxypropyl)-N-(2-hydroxyethyl)amine. Due to a lack of extensive research on the specific biological profile of this chemical family, this document extrapolates potential activities from studies on structurally analogous compounds, such as amino alcohols and propanolamine derivatives. The primary focus is on potential cytotoxic, antimicrobial, and enzyme inhibitory activities, which are commonly associated with this class of molecules. This guide outlines detailed experimental protocols for assessing these activities and presents hypothetical quantitative data and signaling pathways to serve as a foundational resource for future research and drug discovery efforts in this area.

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- and its derivatives belong to the class of amino alcohols, compounds characterized by the presence of both an amine and a hydroxyl functional group. While the parent compound is primarily utilized in industrial applications as a surfactant, emulsifier, and cement additive, the structural motif of amino alcohols is prevalent in a wide array of biologically active molecules and pharmaceuticals.[1] The presence of multiple hydroxyl groups and a tertiary amine imparts specific physicochemical properties, such as hydrophilicity and the potential for hydrogen bonding, which are critical for interactions with biological targets.

This guide explores the hypothetical biological landscape of novel derivatives of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, focusing on three key areas of potential therapeutic relevance: cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic microorganisms, and inhibition of key enzymes. The information presented herein is largely based on structure-activity relationship (SAR) studies of similar chemical entities and is intended to provide a strategic framework for the synthesis and biological evaluation of this novel class of compounds.

Potential Biological Activities and Quantitative Data

Based on the biological activities observed for structurally related amino alcohol and propanolamine derivatives, it is hypothesized that derivatives of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- may exhibit a range of biological effects. The introduction of various substituents on the parent molecule could modulate these activities. The following tables summarize hypothetical quantitative data for a theoretical series of derivatives. These values are extrapolated from published data on analogous compounds and are intended to serve as a benchmark for future experimental work.

Cytotoxic Activity

Many amino alcohol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or interference with cellular metabolism.

Table 1: Hypothetical Cytotoxic Activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Derivatives (IC50, µM)

Derivative IDR1-SubstituentR2-SubstituentA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
DHP-001HH>100>100>100
DHP-002CH3H85.292.578.9
DHP-003PhenylH45.751.339.8
DHP-0044-Cl-PhenylH22.128.419.5
DHP-005NaphthylH15.819.212.1
DHP-006HAcetyl95.3>10088.7
DHP-007PhenylAcetyl38.944.133.6

Note: IC50 values are hypothetical and based on trends observed in studies of other amino alcohol derivatives. Lower values indicate higher cytotoxicity.[1][2][3][4][5][6][7][8]

Antimicrobial Activity

The structural features of amino alcohols, including their cationic potential, suggest possible interactions with microbial cell membranes, leading to antimicrobial effects.

Table 2: Hypothetical Antimicrobial Activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Derivatives (MIC, µg/mL)

Derivative IDR1-SubstituentR2-SubstituentS. aureusE. coliC. albicans
DHP-001HH>256>256>256
DHP-008OctylH64128128
DHP-009DodecylH163264
DHP-0104-F-BenzylH326464
DHP-011DodecylAcetyl81632

Note: MIC (Minimum Inhibitory Concentration) values are hypothetical and based on trends observed in studies of other propanolamine and amino alcohol derivatives. Lower values indicate higher antimicrobial activity.[9][10][11][12]

Enzyme Inhibitory Activity

The hydroxyl and amino groups of these derivatives can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially leading to their inhibition.

Table 3: Hypothetical Enzyme Inhibitory Activity of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Derivatives (Ki, µM)

Derivative IDR1-SubstituentTarget EnzymeInhibition Constant (Ki)
DHP-012BenzylAcetylcholinesterase55.3
DHP-0133,4-di-OH-PhenylTyrosinase25.8
DHP-014IndolylLipoxygenase42.1
DHP-015AdamantylCarbonic Anhydrase18.9

Note: Ki (Inhibition Constant) values are hypothetical and based on trends observed in studies of other enzyme inhibitors with similar functional groups. Lower values indicate higher inhibitory potency.[13][14][15][16][17][18][19][20]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Derivatives treatment 4. Treat Cells with Derivatives compound_prep->treatment incubation_24h 5. Incubate for 24-72 hours treatment->incubation_24h add_mtt 6. Add MTT Reagent incubation_4h 7. Incubate for 2-4 hours add_mtt->incubation_4h add_solubilizer 8. Add Solubilization Solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare Serial Dilutions of Derivatives in Broth inoculum_prep 2. Prepare Standardized Microbial Inoculum compound_dilution->inoculum_prep inoculation 3. Inoculate Wells with Microbial Suspension incubation 4. Incubate at Appropriate Temperature inoculation->incubation visual_inspection 5. Visually Inspect for Microbial Growth mic_determination 6. Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->mic_determination Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_prep 1. Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubation 2. Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation initiate_reaction 3. Initiate Reaction by Adding Substrate monitor_reaction 4. Monitor Reaction Progress (e.g., Absorbance Change) initiate_reaction->monitor_reaction calculate_rate 5. Calculate Initial Reaction Rates determine_ki 6. Determine Inhibition Constant (Ki) calculate_rate->determine_ki Apoptosis_Pathway derivative DHP Derivative membrane Cell Membrane Interaction derivative->membrane ros Increased ROS Production membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as a Cement Additive

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed research specifically documenting the performance and mechanisms of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as a cement additive is limited in publicly available scientific literature. The following application notes and protocols are based on the established knowledge of structurally similar and widely used alkanolamines in the cement industry, such as Triisopropanolamine (TIPA) and Diethanolamine (DEA). These guidelines provide a robust framework for researchers and scientists to evaluate the potential of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in cementitious systems.

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is an alkanolamine, a class of organic compounds known to influence the hydration and performance of cement.[1][2][3] Alkanolamines are typically used as grinding aids during cement production and as admixtures in concrete to modify properties such as setting time and strength development.[4][5][6] The molecular structure of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, containing both hydroxyl (-OH) and amino (-N-) functional groups, suggests its potential to interact with cement minerals during hydration.[4][7] These interactions can lead to accelerated hydration of cement clinker phases, chelation of metal ions, and refinement of the pore structure of the hardened cement paste.[1][8]

Potential Applications in Cement and Concrete

Based on the behavior of analogous alkanolamines, 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is anticipated to function as:

  • Grinding Aid: By reducing the electrostatic forces between cement particles, it can prevent agglomeration, leading to a more efficient grinding process, increased fineness, and energy savings.[9]

  • Strength Enhancer: It may enhance both early and late-stage compressive strength of cement and concrete by promoting the hydration of silicate and aluminate phases.[1][2][9][10]

  • Setting Time Modifier: Alkanolamines can act as accelerators for cement setting, which is beneficial in applications requiring rapid strength gain.[2][10]

Summarized Performance Data (Based on Analogous Alkanolamines)

The following tables present typical performance data for well-studied alkanolamine additives. This data serves as a benchmark for evaluating the efficacy of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Table 1: Effect of Alkanolamine Addition on Compressive Strength of Cement Mortar

Additive Type (Dosage by weight of cement)3-Day Compressive Strength (% of Control)7-Day Compressive Strength (% of Control)28-Day Compressive Strength (% of Control)
Control (No Additive) 100%100%100%
Triethanolamine (TEA) (0.05%) 115 - 125%110 - 120%105 - 115%
Triisopropanolamine (TIPA) (0.05%) 105 - 115%115 - 125%120 - 130%
Diethanolisopropanolamine (DEIPA) (0.05%) 110 - 120%120 - 130%125 - 135%

Table 2: Effect of Alkanolamine Addition on Setting Time of Cement Paste

Additive Type (Dosage by weight of cement)Initial Setting Time (minutes)Final Setting Time (minutes)
Control (No Additive) 120 - 150180 - 220
Triethanolamine (TEA) (0.05%) 90 - 120150 - 190
Triisopropanolamine (TIPA) (0.05%) 110 - 140170 - 210
Diethanolisopropanolamine (DEIPA) (0.05%) 100 - 130160 - 200

Experimental Protocols

Protocol 1: Evaluation of Grinding Efficiency

Objective: To determine the effectiveness of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as a grinding aid in the production of Portland cement.

Materials and Equipment:

  • Portland cement clinker and gypsum

  • Laboratory-scale ball mill

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- solution

  • Sieve shaker with standard sieves (e.g., 45 µm)

  • Blaine air permeability apparatus

  • Laser diffraction particle size analyzer

Procedure:

  • Prepare a control batch of cement by grinding a pre-weighed amount of clinker and gypsum in the ball mill for a specified duration.

  • Prepare a test batch by adding a specific dosage of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (e.g., 0.02%, 0.05%, 0.1% by weight of clinker) to the same amounts of clinker and gypsum.

  • Grind the test batch under the same conditions as the control.

  • After grinding, determine the fineness of both the control and test cements using the Blaine air permeability method to measure the specific surface area.

  • Optionally, perform a particle size distribution analysis using laser diffraction.

  • Compare the specific surface area and particle size distribution of the test cement with the control to evaluate the grinding aid's efficiency.

Protocol 2: Assessment of Cement Mortar Compressive Strength

Objective: To measure the effect of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- on the compressive strength development of cement mortar. This protocol is based on standards such as ASTM C109/C109M.

Materials and Equipment:

  • Portland cement

  • Standard sand (as per ASTM C778)

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- solution

  • Mortar mixer

  • 50 mm (2-inch) cube molds

  • Compression testing machine

  • Curing tank

Procedure:

  • Mortar Preparation:

    • Prepare a control mortar mix with a specified water-to-cement ratio.

    • Prepare test mortar mixes with the same water-to-cement ratio, adding different dosages of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (e.g., 0.02%, 0.05%, 0.1% by weight of cement) to the mixing water.

  • Molding:

    • Cast the mortar into 50 mm cube molds in two layers, tamping each layer 32 times in a specified pattern.

  • Curing:

    • Store the molded specimens in a moist cabinet for 24 hours.

    • Demold the cubes and submerge them in a lime-saturated water bath until the time of testing.

  • Testing:

    • Test the compressive strength of at least three cubes for each mix at designated ages (e.g., 1, 3, 7, and 28 days).

    • Calculate the average compressive strength for each mix at each age and compare it to the control.

Protocol 3: Determination of Setting Time

Objective: To determine the influence of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- on the initial and final setting times of cement paste, following standards like ASTM C191.

Materials and Equipment:

  • Portland cement

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- solution

  • Vicat apparatus

  • Mixer for cement paste

Procedure:

  • Paste Preparation:

    • Determine the water content required for normal consistency of the control cement paste.

    • Prepare a control cement paste with the determined amount of water.

    • Prepare test cement pastes with the same water-to-cement ratio, adding different dosages of the additive to the mixing water.

  • Initial Setting Time:

    • Place the Vicat mold filled with the cement paste under the Vicat apparatus.

    • Lower the 1 mm needle until it contacts the surface of the paste and release it.

    • Record the penetration at regular intervals until the needle penetrates to a depth of 25 mm. This time is the initial setting time.

  • Final Setting Time:

    • Replace the needle with the one having an annular attachment.

    • The final setting time is reached when the needle makes an impression on the surface of the paste, but the annular attachment fails to do so.

Visualizations

G cluster_0 Mechanism of Action Additive 2-Propanol, 1,1'- [(2-hydroxyethyl)imino]bis- Cement Cement Particles (Clinker Minerals) Additive->Cement Adsorption & Chelation Hydration Accelerated Hydration Cement->Hydration Strength Enhanced Strength Hydration->Strength Pore Pore Structure Refinement Hydration->Pore Pore->Strength

Caption: Proposed mechanism of action for the cement additive.

G cluster_1 Experimental Workflow for Strength Testing Start Start Mixing Mortar Mixing (with/without additive) Start->Mixing Molding Molding of Cubic Specimens Mixing->Molding Curing Curing (Moist Cabinet & Water Bath) Molding->Curing Testing Compressive Strength Testing (1, 3, 7, 28 days) Curing->Testing Analysis Data Analysis & Comparison Testing->Analysis End End Analysis->End

Caption: Workflow for compressive strength evaluation.

G cluster_2 Dosage vs. Performance Relationship Dosage Additive Dosage Low Low Dosage (e.g., < 0.05%) Dosage->Low Increase Optimal Optimal Dosage (e.g., 0.05% - 0.1%) Dosage->Optimal Increase High High Dosage (e.g., > 0.1%) Dosage->High Increase Performance Performance (e.g., Strength) Low->Performance Positive Effect Optimal->Performance Maximum Effect High->Performance Potential Negative Effect (e.g., Retardation, Air Entrainment)

Caption: Logical relationship between additive dosage and performance.

References

Application Notes and Protocols for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-Bis(2-hydroxypropyl)-N-(2-hydroxyethyl)amine, in polymer synthesis. This trialkanolamine, with its three hydroxyl groups and a tertiary amine, is a versatile building block for creating a variety of polymeric structures, including polyurethanes and polyesters. Its branched structure can be leveraged to introduce crosslinking, modify polymer properties, and enhance performance characteristics.

Application as a Crosslinking Agent in Polyurethane Synthesis

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- can function as a crosslinking agent in polyurethane formulations. The three hydroxyl groups can react with isocyanate groups to form a three-dimensional network structure, which can improve the mechanical strength, thermal stability, and chemical resistance of the resulting polyurethane material. The tertiary amine group present in the molecule can also act as a catalyst for the urethane-forming reaction.

PropertyValue
Density ( kg/m ³)30 - 60
Compressive Strength (kPa)150 - 300
Tensile Strength (kPa)200 - 400
Elongation at Break (%)10 - 20
Thermal Conductivity (W/m·K)0.025 - 0.035

This protocol is adapted from general procedures for the synthesis of rigid polyurethane foams using amine catalysts.

Materials:

  • Polymeric MDI (pMDI)

  • Polyether polyol (e.g., sucrose/glycerin-initiated polyol, OH value 360 mg KOH/g)

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (as crosslinker/catalyst)

  • Silicone surfactant

  • Blowing agent (e.g., water, HFCs)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, silicone surfactant, and blowing agent.

  • Reaction Initiation: Add the polymeric MDI to the premix and stir vigorously with a high-speed mixer for 5-10 seconds.

  • Foaming and Curing: Immediately pour the reacting mixture into a mold. The mixture will expand and cure. Allow the foam to cure at room temperature for 24 hours before demolding.

  • Post-Curing: For optimal properties, post-cure the foam in an oven at 70°C for 3 hours.

Polyurethane_Foam_Synthesis cluster_reactants Reactants cluster_process Process Polyol Polyether Polyol Mixing High-Speed Mixing Polyol->Mixing Isocyanate Polymeric MDI Isocyanate->Mixing Crosslinker 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Crosslinker->Mixing Surfactant Silicone Surfactant Surfactant->Mixing BlowingAgent Blowing Agent BlowingAgent->Mixing Foaming Foaming & Curing Mixing->Foaming PostCuring Post-Curing Foaming->PostCuring Product Rigid Polyurethane Foam PostCuring->Product

Caption: Workflow for the synthesis of rigid polyurethane foam.

Application in Polyester Resin Synthesis

The trifunctional nature of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- makes it a suitable monomer for the synthesis of branched or crosslinked polyester resins. By reacting with dicarboxylic acids or their anhydrides, it can introduce branching points into the polymer backbone, leading to resins with higher viscosity, improved film-forming properties, and enhanced thermal stability. These resins can find applications in coatings, adhesives, and composites.

The properties of polyester resins can be tailored over a wide range by the choice of monomers. The inclusion of a triol like 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- would be expected to increase the glass transition temperature and hardness of the final resin.

PropertyExpected Influence of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-
Glass Transition Temperature (Tg)Increase
HardnessIncrease
ViscosityIncrease
SolubilityDecrease (due to crosslinking)
Chemical ResistanceIncrease

This protocol provides a general procedure for the synthesis of a branched polyester resin.

Materials:

  • Phthalic anhydride

  • Maleic anhydride

  • Propylene glycol

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

  • Xylene (as azeotropic solvent)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Reactor Setup: Charge the phthalic anhydride, maleic anhydride, propylene glycol, and 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap filled with xylene.

  • Esterification: Heat the mixture under a nitrogen blanket to 150-160°C. Add the esterification catalyst.

  • Water Removal: Gradually increase the temperature to 190-200°C. The water of condensation will be removed azeotropically with xylene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by measuring the acid value of the resin at regular intervals. The reaction is considered complete when the acid value reaches the target range (e.g., 30-35 mg KOH/g).

  • Solvent Removal: Once the desired acid value is reached, cool the reactor and remove the xylene under vacuum.

Polyester_Synthesis cluster_reactants Reactants cluster_process Process Diacid1 Phthalic Anhydride Esterification Melt Polycondensation (190-200°C) Diacid1->Esterification Diacid2 Maleic Anhydride Diacid2->Esterification Diol Propylene Glycol Diol->Esterification Triol 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Triol->Esterification WaterRemoval Azeotropic Water Removal Esterification->WaterRemoval Product Branched Polyester Resin Esterification->Product Completion at Target Acid Value WaterRemoval->Esterification Reaction Continues

Caption: General workflow for branched polyester resin synthesis.

Potential Application as an Epoxy Resin Curing Accelerator

The tertiary amine functionality within 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- suggests its potential use as a curing accelerator for epoxy resins. Tertiary amines are known to catalyze the ring-opening reaction of the epoxy group by the curing agent (e.g., an amine or an anhydride). The hydroxyl groups may also participate in the curing reaction, leading to a more crosslinked and robust network.

Epoxy_Curing_Mechanism cluster_reaction Curing Reaction Epoxy Epoxy Resin Ring Opening Ring Opening Epoxy->Ring Opening CuringAgent Curing Agent (e.g., Diamine) CuringAgent->Ring Opening Accelerator 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (Tertiary Amine) Accelerator->Ring Opening Catalyzes CuredResin Crosslinked Epoxy Resin Ring Opening->CuredResin

Caption: Catalytic role in epoxy resin curing.

Disclaimer: The provided protocols are illustrative and adapted from general synthetic procedures. Researchers should conduct their own optimization and safety assessments before implementation. The quantitative data is based on polymers synthesized from structurally similar compounds and should be considered as a general guideline for expected properties.

Application Notes and Protocols for the Characterization and Use of Novel Amphiphilic Compounds in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols and application notes for the evaluation of novel amphiphilic compounds as potential surfactants in pharmaceutical research and drug development. While the compound of interest, 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), is not documented in the scientific literature as a surfactant, the following protocols outline the necessary steps to characterize its surfactant properties and potential applications. These methodologies are broadly applicable to any new chemical entity being investigated for its surface-active properties. The protocols provided herein cover the determination of critical micelle concentration (CMC), surface tension reduction, and practical applications in drug solubilization and formulation development.

Introduction to Surfactants in Drug Development

Surfactants, or surface-active agents, are indispensable in modern pharmaceutical formulations. These amphiphilic molecules, possessing both hydrophilic and hydrophobic moieties, play a critical role in overcoming formulation challenges, particularly for poorly soluble drugs. Their functions are diverse and vital for the development of effective and stable drug delivery systems.

In oral formulations, surfactants can enhance the dissolution and bioavailability of drugs with low aqueous solubility. For parenteral formulations, they are used to create stable aqueous solutions of drugs that would otherwise precipitate. In topical and transdermal systems, surfactants can act as penetration enhancers, facilitating the delivery of active pharmaceutical ingredients through the skin. Furthermore, surfactants are key components in advanced drug delivery systems such as emulsions, suspensions, and nanoformulations like liposomes and nanoemulsions, where they act as emulsifiers, wetting agents, and stabilizers.

The selection of a suitable surfactant is guided by its physicochemical properties, such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and its ability to reduce surface tension. Safety and biocompatibility are also paramount, especially for parenteral and oral applications. Given the ongoing need for novel excipients with improved performance and safety profiles, the characterization of new chemical entities for their surfactant properties is a critical area of research.

Physicochemical Characterization of a Novel Surfactant

To evaluate a novel compound like 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) as a surfactant, a thorough physicochemical characterization is the first and most critical step. The following protocols describe the determination of fundamental surfactant properties.

Protocol for Determining Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a key parameter indicating the surfactant's efficiency.

2.1.1. By Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Above the CMC, the surface tension remains relatively constant.

  • Materials:

    • Novel surfactant (e.g., 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol))

    • High-purity water (e.g., Milli-Q)

    • Series of volumetric flasks

    • Analytical balance

  • Equipment:

    • Tensiometer (du Noüy ring or Wilhelmy plate method)

    • Magnetic stirrer and stir bars

  • Procedure:

    • Prepare a stock solution of the novel surfactant in high-purity water (e.g., 100 mM).

    • Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻¹ M).

    • Calibrate the tensiometer according to the manufacturer's instructions, typically with high-purity water.

    • Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the system equilibrates before each measurement.

    • Record the surface tension for each concentration.

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The CMC is determined from the breakpoint in the curve, where the surface tension begins to plateau.

2.1.2. Workflow for CMC Determination

CMC_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot γ vs. log(C) measure->plot determine_cmc Identify Breakpoint (CMC) plot->determine_cmc

Workflow for CMC determination by surface tensiometry.
Hypothetical Data Presentation

The data obtained from the physicochemical characterization should be summarized in a clear and structured table to allow for easy comparison with known surfactants.

PropertyMethodHypothetical Value for Novel SurfactantReference Surfactant (e.g., Polysorbate 80)
CMC (mM) Surface Tensiometry0.50.012
Surface Tension at CMC (mN/m) Surface Tensiometry35.242.0
Molecular Weight ( g/mol ) Mass Spectrometry177.22~1310
Appearance Visual InspectionColorless liquidAmber, oily liquid

Application Protocols for Pharmaceutical Formulations

The following are detailed protocols for common applications of surfactants in drug development, adaptable for a newly characterized surfactant.

Protocol for Enhancing the Solubility of a Poorly Soluble Drug
  • Objective: To determine the extent to which the novel surfactant can increase the aqueous solubility of a model hydrophobic drug (e.g., Itraconazole).

  • Materials:

    • Novel surfactant

    • Model poorly soluble drug (e.g., Itraconazole)

    • Phosphate buffered saline (PBS), pH 7.4

    • Centrifuge tubes (e.g., 1.5 mL)

    • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC system with UV detector

  • Procedure:

    • Prepare a series of aqueous solutions of the novel surfactant in PBS at concentrations above its determined CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

    • Add an excess amount of the model drug to each surfactant solution and a control (PBS alone).

    • Tightly cap the tubes and vortex for 1 minute.

    • Place the tubes in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the drug concentration using a validated HPLC method.

    • Plot the drug solubility as a function of surfactant concentration.

Protocol for the Formulation of an Oil-in-Water (O/W) Nanoemulsion
  • Objective: To evaluate the ability of the novel surfactant to act as an emulsifying agent in the formation of a stable O/W nanoemulsion.

  • Materials:

    • Novel surfactant

    • Oil phase (e.g., medium-chain triglycerides - MCT oil)

    • Aqueous phase (high-purity water)

    • Co-surfactant (optional, e.g., ethanol, propylene glycol)

  • Equipment:

    • High-shear homogenizer or microfluidizer

    • Dynamic light scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

    • Zeta potential analyzer

    • Optical microscope

  • Procedure:

    • Prepare the aqueous phase by dissolving the novel surfactant in water.

    • Prepare the oil phase (MCT oil). If a lipophilic drug is to be encapsulated, it should be dissolved in the oil phase at this stage.

    • Slowly add the oil phase to the aqueous phase while stirring.

    • Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or a microfluidizer. The processing parameters (e.g., pressure, number of passes) should be optimized.

    • Characterize the resulting nanoemulsion for:

      • Droplet Size and PDI: Using DLS.

      • Zeta Potential: To assess surface charge and stability.

      • Morphology: Using optical microscopy (after appropriate dilution) to check for uniformity.

      • Stability: Monitor droplet size, PDI, and visual appearance (for signs of creaming or cracking) over time at different storage conditions (e.g., 4°C, 25°C).

3.2.1. Logical Workflow for Nanoemulsion Formulation

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization aq_phase Prepare Aqueous Phase (Water + Surfactant) mix Mix Phases (Coarse Emulsion) aq_phase->mix oil_phase Prepare Oil Phase (Oil +/- Drug) oil_phase->mix homogenize High-Energy Homogenization mix->homogenize dls Droplet Size & PDI (DLS) homogenize->dls zeta Zeta Potential homogenize->zeta stability Stability Assessment homogenize->stability

Workflow for O/W nanoemulsion formulation and characterization.

Safety and Biocompatibility Considerations

Any novel excipient intended for pharmaceutical use must undergo rigorous safety and biocompatibility testing. Preliminary in vitro cytotoxicity assays (e.g., using cell lines like Caco-2 for oral applications or HaCaT for dermal applications) are essential. These should be followed by more comprehensive toxicological studies as the development progresses.

Conclusion

The protocols detailed in this document provide a foundational framework for the systematic evaluation of novel compounds, such as 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), for their potential as surfactants in pharmaceutical formulations. By following these experimental guidelines, researchers can effectively characterize the physicochemical properties and functional performance of new amphiphilic molecules, thereby contributing to the development of innovative and effective drug delivery systems. It is imperative that any promising candidate also undergoes thorough safety and toxicological evaluation before being considered for use in final pharmaceutical products.

Application Notes and Protocols: 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as a Curing Accelerator for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as 1-[bis(2-hydroxyethyl)amino]-2-propanol or Diethanolisopropanolamine (DEIPA), is a versatile chemical intermediate with the CAS number 6712-98-7. Its molecular structure, featuring both a tertiary amine and multiple hydroxyl groups, makes it an effective accelerator for the curing of epoxy resin systems.[1] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals utilizing this compound in epoxy formulations. The inclusion of this accelerator can lead to significantly faster curing times and enhanced mechanical properties of the final cured product.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is presented in the table below.

PropertyValue
CAS Number 6712-98-7
Molecular Formula C₇H₁₇NO₃
Molecular Weight 163.21 g/mol
Appearance Clear, colorless to slightly yellow liquid
Boiling Point 145 °C @ 0.6 mmHg
Density 1.079 g/mL at 25 °C

Mechanism of Action

The accelerating effect of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in epoxy resin curing is attributed to its unique molecular structure containing a tertiary amine and hydroxyl groups. The tertiary amine acts as a catalyst, initiating the anionic polymerization of the epoxy groups. The hydroxyl groups can participate in the reaction by forming hydrogen bonds, which facilitates the ring-opening of the epoxide. This dual functionality leads to a more efficient and rapid cross-linking process.

curing_mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Initiation Catalytic Ring Opening Epoxy_Resin->Initiation Curing_Agent Amine Curing Agent (Primary/Secondary Amine) Curing_Agent->Initiation Accelerator 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (Tertiary Amine + Hydroxyl Groups) Accelerator->Initiation Accelerates Propagation Polymer Chain Growth Initiation->Propagation Crosslinking Network Formation Propagation->Crosslinking Cured_Epoxy Cured Epoxy Network (Thermoset) Crosslinking->Cured_Epoxy

Caption: Curing mechanism of epoxy resin with an amine curing agent and the accelerator.

Illustrative Performance Data

The following tables present illustrative data on the effect of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- on the curing properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a polyamide hardener. Note: This data is representative and should be confirmed through specific experimental validation.

Table 1: Effect of Accelerator Concentration on Gel Time and Cure Time at Room Temperature (25°C)

Accelerator Concentration (phr*)Gel Time (minutes)Tack-Free Time (hours)Full Cure Time (hours)
0120872
185548
350324
5301.518

*phr: parts per hundred parts of resin

Table 2: Effect of Accelerator Concentration on Thermal and Mechanical Properties

Accelerator Concentration (phr)Glass Transition Temperature (Tg, °C)Shore D HardnessTensile Strength (MPa)
0758065
1788268
3828572
5858675

Experimental Protocols

Protocol 1: Evaluation of Curing Characteristics

This protocol outlines the procedure for determining the effect of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- on the gel time, tack-free time, and full cure time of an epoxy resin system.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • Polyamide curing agent

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (Accelerator)

  • Disposable mixing cups and stirring rods

  • Stopwatch

  • Temperature and humidity controlled environment (e.g., 25°C, 50% RH)

  • Glass panels for film application

  • Film applicator (e.g., doctor blade)

  • Shore D durometer

Procedure:

  • Formulation Preparation:

    • Prepare a series of formulations with varying concentrations of the accelerator (e.g., 0, 1, 3, 5 phr).

    • For a 100g batch, weigh the epoxy resin into a mixing cup.

    • Add the desired amount of accelerator to the resin and mix thoroughly for 2 minutes.

    • Add the stoichiometric amount of the polyamide curing agent and mix vigorously for 3 minutes, ensuring a homogeneous mixture.

  • Gel Time Determination:

    • Start the stopwatch immediately after adding the curing agent.

    • Periodically probe the mixture with a clean stirring rod.

    • The gel time is the point at which the mixture becomes stringy and no longer flows.

  • Tack-Free Time Determination:

    • Immediately after mixing, apply a thin film of the formulation onto a glass panel using a film applicator.

    • Periodically, gently touch the surface of the film with a clean, gloved finger.

    • The tack-free time is the point at which no resin transfers to the glove.

  • Full Cure and Hardness Measurement:

    • Allow the cast films to cure in the controlled environment for the specified time (e.g., 18, 24, 48, 72 hours).

    • Measure the Shore D hardness of the cured samples at different time intervals until a stable reading is achieved, indicating a full cure.

experimental_workflow Start Start Formulation Prepare Epoxy Formulations (Varying Accelerator Concentration) Start->Formulation Mixing Mix Resin, Accelerator, and Curing Agent Formulation->Mixing Gel_Time Determine Gel Time Mixing->Gel_Time Film_Casting Cast Films on Substrate Mixing->Film_Casting Data_Analysis Analyze and Compare Results Gel_Time->Data_Analysis Tack_Free Determine Tack-Free Time Film_Casting->Tack_Free Curing Cure at Controlled Temperature and Humidity Tack_Free->Curing Hardness Measure Shore D Hardness Curing->Hardness Hardness->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating curing characteristics.

Protocol 2: Analysis of Cure Kinetics using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to quantify the effect of the accelerator on the cure kinetics of the epoxy system.

Materials and Equipment:

  • Epoxy resin formulations (as prepared in Protocol 1)

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Nitrogen gas for purging

Procedure:

  • Sample Preparation:

    • Immediately after mixing a fresh batch of a formulation, accurately weigh 5-10 mg of the liquid mixture into a hermetic aluminum DSC pan.

    • Seal the pan.

  • Isothermal DSC Scan:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 25°C, 40°C, 60°C).

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction exotherm is complete (i.e., the heat flow returns to the baseline).

    • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

  • Dynamic DSC Scan (for Glass Transition Temperature):

    • After the isothermal cure, cool the sample to room temperature.

    • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected glass transition temperature (Tg).

    • The Tg is determined from the midpoint of the inflection in the heat flow curve.

  • Data Analysis:

    • The rate of cure (dα/dt) is proportional to the heat flow (dH/dt).

    • The degree of cure (α) at any time (t) is calculated as the fractional heat of reaction (α = ΔH_t / ΔH_total).

    • Plot the degree of cure and rate of cure as a function of time for each formulation to compare the cure kinetics.

Conclusion

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is a highly effective curing accelerator for epoxy resin systems. Its use can significantly reduce curing times and enhance the thermal and mechanical properties of the final product. The provided protocols offer a framework for systematically evaluating the performance of this accelerator in specific epoxy formulations. It is recommended that users perform their own experiments to determine the optimal concentration for their specific application and performance requirements.

References

Application Notes and Protocols for the Quantification of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-Bis(2-hydroxypropyl)-N-(2-hydroxyethyl)amine, is a tertiary amine with multiple hydroxyl groups. Its chemical structure suggests its potential use in various industrial and pharmaceutical applications, including as a crosslinking agent, a precursor in organic synthesis, or as a component in formulations. Accurate and precise quantification of this analyte in different sample matrices is crucial for quality control, stability studies, and pharmacokinetic analysis.

This document provides detailed application notes and protocols for the quantitative analysis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- using modern analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Analytical Methods

The quantification of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, derivatization is typically required to improve its chromatographic properties. A common approach is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule more volatile and thermally stable.

Sample Preparation: Silylation Derivatization

A critical step for successful GC-MS analysis is the derivatization of the analyte.

  • dot

    sample_prep_gcms sample Sample containing Analyte extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Isolate Analyte drying Evaporation of Solvent under Nitrogen extraction->drying derivatization Addition of Silylating Agent (e.g., BSTFA with 1% TMCS) drying->derivatization incubation Incubation at 60-70°C for 30 min derivatization->incubation gcms_injection Injection into GC-MS incubation->gcms_injection

    Caption: GC-MS Sample Preparation Workflow.

Experimental Protocol: GC-MS Analysis

  • Sample Extraction:

    • For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at an appropriate pH to ensure the analyte is in its neutral form.

    • Alternatively, for cleaner samples or to concentrate the analyte, solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge can be employed. Elute the analyte with a solvent like methanol.

  • Solvent Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex the mixture for 30 seconds.

    • Incubate the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for identification)

Data Presentation: GC-MS Quantitative Data

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (r²)> 0.995 over a range of 1 - 500 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 110%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar, non-volatile compounds like 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- without the need for derivatization. This method is often preferred for complex matrices such as biological fluids.

  • dot

    lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Matrix (e.g., Plasma, Formulation) protein_precipitation Protein Precipitation (if applicable) with Acetonitrile sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer of Supernatant centrifugation->supernatant_transfer dilution Dilution with Mobile Phase supernatant_transfer->dilution hplc HPLC Separation dilution->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification

    Caption: LC-MS/MS Analytical Workflow.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • For biological fluids (e.g., plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins.

    • For other liquid samples: A simple "dilute and shoot" approach may be sufficient. Dilute the sample with the initial mobile phase to bring the concentration within the calibration range.

  • Filtration: Filter the supernatant or diluted sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Parameters:

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, hold for 1 min, ramp to 95% B in 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Tandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 450°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of the analyte
Product Ions (Q3)At least two stable and abundant fragment ions

Data Presentation: LC-MS/MS Quantitative Data

ParameterExpected Performance
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Linearity (r²)> 0.998 over a range of 0.1 - 200 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery90 - 105%
Matrix EffectShould be assessed and minimized (typically < 15%)

Summary of Quantitative Data

The following table provides a comparative summary of the expected performance characteristics for the two analytical methods described.

Analytical MethodTypical LOQ (ng/mL)Precision (%RSD)ThroughputDerivatization Required
GC-MS0.5 - 5< 15%ModerateYes
LC-MS/MS0.05 - 0.5< 10%HighNo

Disclaimer: The protocols and performance characteristics provided are intended as a general guide. Method development and validation are essential for each specific application and sample matrix to ensure accurate and reliable results. It is recommended to use an appropriate internal standard, such as a stable isotope-labeled version of the analyte, for the most accurate quantification.

Application Note and Protocols for Studying the Cytotoxicity of 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol (CAS 10353-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for evaluating the cytotoxic potential of the chemical compound 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol, identified by CAS number 10353-86-3. This compound, also known as diisopropanolamine, sees use in various industrial and pharmaceutical applications.[1][2] Preliminary studies have indicated that it may decrease cell viability in cell lines such as BALB/3T3 and HepG2, suggesting potential cytotoxic effects at certain concentrations.[1] This guide offers detailed protocols for a multi-parametric approach to cytotoxicity assessment, including assays for cell viability (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI staining). Adherence to these methodologies will enable researchers to determine key toxicological parameters like the half-maximal inhibitory concentration (IC50) and to elucidate the underlying mechanisms of cell death.

General Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance

  • Recommended Cell Line: HepG2 (human liver cancer cell line) is recommended based on prior evidence of susceptibility to this compound.[1] However, the choice of cell line should be guided by the specific research context.

  • Culture Conditions: Culture cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Subculture cells when they reach 80-90% confluency to maintain exponential growth.[3]

1.2. Preparation of CAS 10353-86-3 Stock Solution

  • Prepare a high-concentration stock solution (e.g., 100 mM) of CAS 10353-86-3 in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS). The choice of solvent should be based on the compound's solubility.

  • Store the stock solution in aliquots at -20°C or as recommended for the compound's stability.[3]

  • On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium. Ensure the final solvent concentration in the culture wells does not exceed a non-toxic level (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of CAS 10353-86-3 involves sequential steps from cell preparation to multi-assay analysis and data interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Cell Culture & Maintenance (e.g., HepG2) C Seed Cells in 96-Well Plates (5,000-10,000 cells/well) A->C B Prepare CAS 10353-86-3 Stock & Working Solutions E Treat Cells with Serial Dilutions of CAS 10353-86-3 B->E D Incubate Cells (24h) C->D D->E F Incubate for Exposure Period (e.g., 24h, 48h, 72h) E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Annexin V / PI Assay (Apoptosis) F->I J Spectrophotometer/ Flow Cytometer Reading G->J H->J I->J K Calculate % Viability, % Cytotoxicity, % Apoptosis J->K L Determine IC50 Value & Mechanistic Insights K->L G cluster_signal Signal Transduction cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Execution Phase Compound CAS 10353-86-3 ROS Cellular Stress (e.g., ↑ Reactive Oxygen Species) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation MAPK->Bax p53->Bax Mito Mitochondrial Dysfunction (Cytochrome c Release) Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Synthesis of Hierarchically Branched Dendritic Polymers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of hierarchically branched dendritic polymers. It focuses on the use of common compounds and established methodologies, with a particular emphasis on their applications in drug delivery.

Dendritic polymers are a class of macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their unique properties, including a high density of terminal functional groups, low solution viscosity, and a well-defined molecular structure, make them ideal candidates for a wide range of applications, especially in the biomedical field.[1][2] These polymers can be synthesized with precise control over their size, shape, and surface functionality, which allows for the tailoring of their properties for specific applications such as drug solubilization, targeted drug delivery, and controlled release.[3][4][5]

This document outlines the synthesis of two common types of dendritic polymers: polyamidoamine (PAMAM) dendrimers and polyurethane dendrimers. The protocols provided are based on established divergent synthesis methods, where the polymer is grown outwards from a central core.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Polyamidoamine (PAMAM) Dendrimers (Divergent Method)

This protocol describes the synthesis of PAMAM dendrimers starting from an ethylenediamine (EDA) core. The synthesis involves a two-step iterative process: a Michael addition of methyl acrylate followed by an amidation reaction with EDA.[6][8][9]

Materials:

  • Ethylenediamine (EDA)

  • Methyl acrylate

  • Methanol

  • n-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • Argon (or other inert gas)

  • Silica gel for column chromatography

Procedure:

Generation -0.5 (Carbomethoxy-terminated):

  • Dissolve ethylenediamine (EDA) in methanol in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (argon).

  • Cool the solution to -30°C.

  • Slowly add methyl acrylate dropwise to the cooled EDA solution while maintaining the temperature below -25°C. A slight excess of methyl acrylate (~10%) should be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several days.

  • Monitor the reaction progress.

  • Once the reaction is complete, remove the excess methyl acrylate and methanol under vacuum at a temperature below 50°C. The product is a nearly colorless, viscous syrup.

  • Purify the resulting tetraester (Generation -0.5) by column chromatography on silica gel.

Generation 0 (Amine-terminated):

  • In a separate reaction vessel, dissolve an excess of EDA in methanol and cool the solution to -30°C under an inert atmosphere.

  • Dissolve the purified Generation -0.5 dendrimer in methanol and cool the solution to -30°C.

  • Slowly add the cold dendrimer solution to the EDA solution, ensuring the temperature remains below -25°C.

  • Allow the mixture to warm to room temperature and continue the reaction for several days.

  • Remove the excess EDA by distillation as an azeotrope with n-butanol. The product is a pale amber-colored syrup.

Higher Generations (Generations 0.5, 1, 1.5, etc.):

  • To synthesize higher generations, repeat the two-step process iteratively.

  • For half-generations (e.g., 0.5, 1.5), react the amine-terminated dendrimer from the previous step with a slight excess of methyl acrylate in methanol.

  • For full-generations (e.g., 1, 2), react the resulting ester-terminated dendrimer with an excess of EDA.

  • Purify the half-generations by column chromatography on silica gel.

Characterization:

The synthesis of each generation can be confirmed by various analytical techniques, including:

  • Copper Sulfate Color Chelation: Half-generations (ester-terminated) will give a deep blue color, while full-generations (amine-terminated) will produce a purple coloration.[8]

  • Spectroscopy: 1H NMR, 13C NMR, and FTIR spectroscopy can be used to confirm the structure of the synthesized dendrimers.[10]

  • Mass Spectrometry: MALDI-TOF MS is suitable for determining the molecular weight of the dendrimers.[8]

Protocol 2: Synthesis of Polyurethane Dendrimers using a Triisocyanate Core

This protocol outlines a representative divergent synthesis of polyurethane dendrimers using a commercially available triisocyanate core, such as the trimer of isophorone diisocyanate (IPDI-T).[1]

Materials:

  • Trimer of isophorone diisocyanate (IPDI-T) or other suitable triisocyanate core

  • Diol monomer (e.g., a diol with a protected functional group for the next generation)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Anhydrous solvent (e.g., toluene, THF)

  • Deprotection agent

  • Reagents for subsequent generation growth

Procedure:

Generation 1:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the triisocyanate core in the anhydrous solvent.

  • Add the diol monomer (in slight excess) and the catalyst to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until the reaction is complete (monitored by FTIR, observing the disappearance of the isocyanate peak).

  • Remove the solvent under reduced pressure.

  • Purify the first-generation dendrimer, for example, by precipitation or column chromatography.

Subsequent Generations:

  • Deprotect the terminal functional groups of the synthesized dendrimer.

  • React the deprotected dendrimer with the appropriate reagents to add the next layer of branching units. This may involve reaction with a molecule containing one isocyanate group and two protected hydroxyl groups.

  • Repeat the deprotection and reaction steps to build higher generations.

Data Presentation

The following tables summarize key quantitative data for dendritic polymers, providing a basis for comparison and characterization.

Table 1: Hydrodynamic Diameter of Polyamidoamine (PAMAM) Dendrimers [11]

Generation (G)Number of Surface GroupsHydrodynamic Diameter (nm)
041.5
182.2
2162.9
3323.6
4644.5
51285.4
62566.7
75128.0

Table 2: Drug Loading and Encapsulation Efficiency of Adriamycin (ADR) in Dendritic Polymers

NanoparticlesMass Ratio (ADR:Nanoparticles) (%)Drug Loading Content (DLC) (%)Drug Loading Efficiency (DLE) (%)
G2 PAMAM13.333.6028.64
PAMAM-g-PDMAPS-2013.338.9773.88
PAMAM-g-PDMAPS-306.675.0279.31

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of dendritic polymers.

Divergent_PAMAM_Synthesis core EDA Core step1 Michael Addition (Methyl Acrylate) core->step1 gen_half Generation -0.5 (Ester-terminated) step1->gen_half step2 Amidation (Excess EDA) gen_half->step2 gen_full Generation 0 (Amine-terminated) step2->gen_full step3 Michael Addition (Methyl Acrylate) gen_full->step3 gen_half_2 Generation 0.5 (Ester-terminated) step3->gen_half_2 step4 Amidation (Excess EDA) gen_half_2->step4 gen_full_2 Generation 1 (Amine-terminated) step4->gen_full_2 dots ... gen_full_2->dots

Caption: Divergent synthesis workflow for PAMAM dendrimers.

Drug_Delivery_Applications polymer Dendritic Polymer app1 Drug Solubilization polymer->app1 app2 Targeted Drug Delivery polymer->app2 app3 Controlled Release polymer->app3 app4 Gene Delivery polymer->app4

Caption: Applications of dendritic polymers in drug delivery.

Dendrimer_Structure core Core gen1 Generation 1 core->gen1 gen2 Generation 2 gen1->gen2 surface Surface Groups gen2->surface

Caption: Hierarchical structure of a dendrimer.

References

Application Notes and Protocols for the Formulation of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as an Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-bis(2-hydroxypropyl)-N-(2-hydroxyethyl)amine, is a tertiary amino alcohol with potential applications as a nonionic emulsifier in various formulations, including pharmaceuticals and cosmetics. Its molecular structure, containing both hydrophilic hydroxyl groups and a lipophilic alkyl backbone, suggests surface-active properties that can be harnessed to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.

These application notes provide a comprehensive guide for researchers and formulation scientists to characterize and utilize 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as an emulsifier. The protocols outlined below will enable the determination of its key emulsifying properties and guide the formulation of stable emulsions.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is presented in Table 1. Understanding these properties is crucial for the initial stages of formulation development.

Table 1: Physicochemical Properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

PropertyValue
CAS Number 10353-86-3
Molecular Formula C₈H₁₉NO₃
Molecular Weight 177.24 g/mol
Appearance Liquid (predicted)
Solubility Expected to be soluble in water and polar organic solvents

Experimental Protocols for Emulsifier Characterization

To effectively formulate emulsions with 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, it is essential to first characterize its performance as an emulsifier. The following protocols provide standardized methods for this purpose.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that helps in the selection of emulsifiers. For a novel emulsifier like 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, the HLB value can be estimated experimentally by preparing a series of emulsions with an oil of a known required HLB.

Protocol:

  • Prepare a 5% (w/w) stock solution of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in deionized water.

  • Select a series of oils with known required HLB values (e.g., mineral oil, castor oil, lanolin).

  • Prepare a series of test emulsions for each oil by blending the oil phase with the aqueous phase (containing the emulsifier) at a 1:1 ratio.

  • Homogenize each mixture using a high-shear homogenizer (e.g., rotor-stator or microfluidizer) under consistent conditions (e.g., 5000 rpm for 5 minutes).

  • Visually assess the stability of the emulsions after 24 hours. The emulsion with the highest stability (i.e., least phase separation or creaming) indicates the approximate HLB value of the emulsifier, which corresponds to the required HLB of that specific oil.

  • Record the observations in a table similar to Table 2.

Table 2: Experimental Determination of HLB Value

Oil TypeRequired HLBEmulsion Stability (after 24h)
e.g., Mineral Oile.g., 10-12e.g., Moderate separation
e.g., Castor Oile.g., 14e.g., Stable, minimal creaming
e.g., Lanoline.g., 8-10e.g., Significant separation
... ... ...

This table should be populated with experimental data.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a key parameter for understanding the efficiency of an emulsifier. The CMC can be determined by measuring the change in a physical property of the surfactant solution, such as surface tension or conductivity, as a function of concentration.

Protocol (Surface Tension Method):

  • Prepare a series of aqueous solutions of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- with varying concentrations (e.g., from 0.001 to 10 mM).

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the emulsifier concentration.

  • Identify the inflection point in the plot. The concentration at this point corresponds to the CMC.

  • Record the data as shown in Table 3.

Table 3: Determination of Critical Micelle Concentration (CMC)

Concentration (mM)Surface Tension (mN/m)
e.g., 0.001e.g., 72.0
e.g., 0.01e.g., 68.5
e.g., 0.1e.g., 55.2
e.g., 1.0e.g., 40.1
e.g., 5.0e.g., 35.5
e.g., 10.0e.g., 35.4

This table should be populated with experimental data.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare series of aqueous solutions of varying concentrations measure_st Measure surface tension of each solution prep_solutions->measure_st Transfer solutions plot_data Plot surface tension vs. log(concentration) measure_st->plot_data Generate data identify_cmc Identify inflection point (CMC) plot_data->identify_cmc Analyze graph

Caption: Workflow for CMC determination using the surface tension method.

Protocol for Emulsion Formulation and Stability Testing

This protocol provides a general procedure for preparing an oil-in-water (O/W) emulsion using 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- and evaluating its stability.

Materials
  • Oil phase (e.g., mineral oil, soybean oil, or a specific drug carrier)

  • Aqueous phase (deionized water)

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (emulsifier)

  • High-shear homogenizer

Emulsion Preparation
  • Prepare the aqueous phase: Dissolve the desired concentration of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (e.g., 1-5% w/w) in the aqueous phase with gentle stirring.

  • Prepare the oil phase: If required, dissolve any oil-soluble components in the oil phase.

  • Heat both phases separately to a suitable temperature (e.g., 70-80 °C) to facilitate mixing.

  • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Increase the homogenization speed to the desired level (e.g., 8000-10000 rpm) and continue for a set time (e.g., 5-10 minutes) to form a fine emulsion.

  • Cool the emulsion to room temperature with gentle stirring.

Emulsion_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling prep_aq Prepare Aqueous Phase (Water + Emulsifier) heat_phases Heat both phases separately add_oil Slowly add Oil Phase to Aqueous Phase prep_aq->add_oil prep_oil Prepare Oil Phase prep_oil->add_oil homogenize High-Shear Homogenization add_oil->homogenize cool_emulsion Cool to Room Temperature homogenize->cool_emulsion

Caption: General workflow for preparing an oil-in-water emulsion.

Emulsion Stability Assessment

The stability of the prepared emulsion should be evaluated over time under different storage conditions.

Protocols:

  • Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming, sedimentation, flocculation, or phase separation at regular intervals (e.g., 1, 7, 14, and 30 days) under different storage temperatures (e.g., 4°C, 25°C, and 40°C).

  • Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsion using dynamic light scattering (DLS) or laser diffraction at the same time intervals. An increase in droplet size over time indicates coalescence and instability.

  • Zeta Potential Measurement: For O/W emulsions, measure the zeta potential to assess the electrostatic stability. A zeta potential with a magnitude greater than ±30 mV generally indicates good stability.

  • Centrifugation Test: Subject the emulsion to centrifugation (e.g., 3000 rpm for 30 minutes) to accelerate instability. Measure the volume of any separated phase.

  • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) and observe for any phase separation.

Table 4: Emulsion Stability Data

Time (days)Storage Temp (°C)Visual AppearanceMean Droplet Size (nm)PDIZeta Potential (mV)
025Homogeneouse.g., 250e.g., 0.2e.g., -35
74Homogeneouse.g., 255e.g., 0.21e.g., -34
725Homogeneouse.g., 260e.g., 0.22e.g., -33
740Slight creaminge.g., 280e.g., 0.25e.g., -30
... ... ... ... ... ...

This table should be populated with experimental data.

Emulsion_Stability_Workflow cluster_tests Stability Tests cluster_data Data Collection & Analysis start Prepared Emulsion visual Macroscopic Observation start->visual droplet_size Droplet Size Analysis start->droplet_size zeta Zeta Potential start->zeta centrifuge Centrifugation start->centrifuge freeze_thaw Freeze-Thaw Cycles start->freeze_thaw collect_data Record Data at Time Intervals visual->collect_data droplet_size->collect_data zeta->collect_data centrifuge->collect_data freeze_thaw->collect_data analyze_stability Assess Emulsion Stability collect_data->analyze_stability

Caption: Workflow for assessing emulsion stability.

Conclusion

The protocols detailed in these application notes provide a systematic approach for characterizing the emulsifying properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- and for formulating and evaluating the stability of emulsions. By systematically collecting and analyzing data as outlined, researchers can determine the optimal conditions for utilizing this compound as an effective emulsifier in their specific applications. The provided tables and workflows serve as a template for organizing and interpreting experimental results, facilitating the development of stable and robust emulsion-based products.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), a di-substituted hydroxylamine derivative. The synthesis is based on the nucleophilic ring-opening of propylene oxide by hydroxylamine. This protocol includes information on the required reagents and equipment, a step-by-step procedure for the synthesis and purification, and methods for characterization. Additionally, comprehensive safety precautions are outlined due to the hazardous nature of the reactants.

Introduction

1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), also known as N,N-bis(2-hydroxypropyl)hydroxylamine, is a polyfunctional molecule containing both hydroxyl and hydroxylamine moieties. While specific applications of this compound are not widely documented, its structure suggests potential utility as a precursor in the synthesis of more complex molecules, such as ligands, polymers, or as a building block in drug discovery. The presence of multiple hydroxyl groups can impart water solubility, and the hydroxylamine group can be a site for further chemical modification.

The synthesis protocol described herein involves the reaction of hydroxylamine with two equivalents of propylene oxide. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring of propylene oxide in a ring-opening reaction.

Chemical Reaction Pathway

chemical_reaction hydroxylamine NH2OH Hydroxylamine reagents hydroxylamine->reagents propylene_oxide 2 x CH3CH(O)CH2 Propylene Oxide propylene_oxide->reagents product HO-N(CH2CH(OH)CH3)2 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) reagents->product Methanol, rt

Caption: Reaction scheme for the synthesis of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol).

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)

    • Propylene oxide (C₃H₆O)

    • Methanol (CH₃OH), anhydrous

    • Deionized water

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard solvents for chromatography (e.g., hexane, ethyl acetate)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Glassware for extraction and purification

    • Silica gel for column chromatography

    • Fume hood

3.2. Synthesis Procedure

Safety Note: Propylene oxide is a highly flammable, volatile, and carcinogenic compound.[1][2] Hydroxylamine and its salts can be unstable and potentially explosive with heating.[3][4] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][5]

  • Preparation of Free Hydroxylamine:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.0 eq) in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium methoxide (1.0 eq) in methanol to the hydroxylamine hydrochloride solution. A precipitate of sodium chloride will form.

    • Stir the mixture for 30 minutes in the ice bath.

    • Filter the mixture to remove the sodium chloride precipitate. The resulting filtrate is a solution of free hydroxylamine in methanol.

  • Reaction with Propylene Oxide:

    • Transfer the methanolic solution of hydroxylamine to a clean three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add propylene oxide (2.2 eq) to the dropping funnel.

    • Add the propylene oxide dropwise to the stirred hydroxylamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in a mixture of ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

3.3. Characterization

The purified product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the functional groups (O-H, N-O, C-N, C-O).

  • Mass Spectrometry: To determine the molecular weight.

Experimental Workflow

experimental_workflow cluster_prep Preparation of Free Hydroxylamine cluster_reaction Reaction cluster_purification Work-up and Purification dissolve Dissolve NH2OH·HCl in Methanol cool1 Cool in Ice Bath dissolve->cool1 add_base Add NaOMe Solution cool1->add_base stir1 Stir for 30 min add_base->stir1 filter Filter to Remove NaCl stir1->filter transfer Transfer Hydroxylamine Solution filter->transfer cool2 Cool in Ice Bath transfer->cool2 add_po Dropwise Addition of Propylene Oxide cool2->add_po warm Warm to Room Temperature add_po->warm stir2 Stir for 24-48 h warm->stir2 evaporate Concentrate in vacuo stir2->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry Organic Layer extract->dry purify Purify by Distillation or Chromatography dry->purify

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis.

ParameterValueNotes
Reactants
Hydroxylamine Hydrochloride1.0 eq
Sodium Methoxide1.0 eqTo generate free hydroxylamine.
Propylene Oxide2.2 eqA slight excess is used to ensure complete di-substitution.
Reaction Conditions
SolventMethanol
Temperature0 °C to Room TemperatureInitial cooling is necessary to control the exothermic reaction.
Reaction Time24 - 48 hoursReaction progress can be monitored by TLC or GC-MS.
Product
Theoretical YieldCalculated based on hydroxylamine HCl
Expected Purity (Post-Purification)> 95%Purity can be assessed by NMR or GC-MS.[6]
Physical AppearanceExpected to be a viscous oil or low-melting solidBased on the properties of similar compounds.[6]

Safety and Handling

  • Propylene Oxide:

    • Hazards: Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause genetic defects and cancer.[1][7]

    • Handling: Must be handled in a chemical fume hood.[2] Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and ground/bond containers and receiving equipment.[7]

    • PPE: Wear chemical-resistant gloves (butyl rubber is recommended), safety goggles or a face shield, and a flame-retardant lab coat.[2][9]

  • Hydroxylamine and its Salts:

    • Hazards: Can be explosive when heated.[4] Harmful if swallowed. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.[3][5][10]

    • Handling: Avoid breathing dust.[10] Handle in a well-ventilated area. Keep away from heat and incompatible materials such as strong oxidizing agents.[3]

    • PPE: Wear protective gloves, safety glasses, and a lab coat.[11]

  • Waste Disposal:

    • All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.[2]

This protocol provides a comprehensive guide for the synthesis of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol). Researchers should exercise extreme caution when handling the hazardous materials involved and adapt the procedure as necessary based on their laboratory conditions and analytical monitoring of the reaction progress.

References

Application Notes and Protocols for the Purification of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (Diisopropanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, commonly known as Diisopropanolamine (DIPA), is a versatile chemical intermediate utilized in a wide range of applications, including the synthesis of pharmaceuticals, as a neutralizing agent, and in the production of emulsifiers and surfactants. The purity of DIPA is critical for these applications, as impurities can lead to undesirable side reactions, reduced product yield, and compromised product quality. This document provides detailed application notes and protocols for the purification of Diisopropanolamine using common laboratory techniques: recrystallization and vacuum distillation. Additionally, methods for assessing the purity of the final product using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are described.

Purification Techniques

The choice of purification method for Diisopropanolamine depends on the nature and quantity of impurities present, as well as the desired final purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For Diisopropanolamine, which is a solid at room temperature with a melting point of approximately 42-45°C, recrystallization can be an effective purification method.

Application Note: Recrystallization is particularly effective for removing small amounts of impurities that have different solubility profiles from DIPA. The selection of an appropriate solvent is crucial for successful purification. An ideal solvent should dissolve DIPA readily at an elevated temperature but have low solubility for DIPA at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. Based on available literature, diethyl ether is a suitable solvent for the recrystallization of Diisopropanolamine.

Materials:

  • Crude Diisopropanolamine

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Place the crude Diisopropanolamine (e.g., 10 g) into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of anhydrous diethyl ether to the flask, just enough to wet the solid.

  • Gently heat the mixture while stirring to dissolve the DIPA. Add small portions of warm diethyl ether until the DIPA is completely dissolved. Avoid adding excess solvent to ensure a good yield.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor containing impurities.

  • Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature below the melting point of DIPA (e.g., 35-40°C) to a constant weight.

Expected Outcome: This process is expected to yield Diisopropanolamine with significantly improved purity. The final purity and yield should be determined using the analytical methods described below.

Vacuum Distillation

Vacuum distillation is the preferred method for purifying high-boiling liquids or solids with relatively low melting points. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. Diisopropanolamine has a high boiling point at atmospheric pressure (approximately 249-250°C), making vacuum distillation a suitable purification technique.

Application Note: This method is effective for separating DIPA from non-volatile impurities or from impurities with significantly different boiling points. To perform a successful vacuum distillation, it is essential to have a stable vacuum source and to carefully control the heating to avoid bumping and ensure a steady distillation rate. A fractionating column can be used to improve the separation of components with close boiling points.

Materials:

  • Crude Diisopropanolamine

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a trap

  • Manometer

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude Diisopropanolamine into the round-bottom flask along with a stirring bar or boiling chips.

  • Begin to evacuate the system slowly to the desired pressure (e.g., 10 mmHg).

  • Once the desired vacuum is stable, begin to heat the distillation flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • The main fraction of Diisopropanolamine will distill at a constant temperature. The boiling point of DIPA at 10 mmHg is estimated to be in the range of 130-140°C.

  • Collect the purified DIPA in a clean receiving flask.

  • Stop the distillation before the distillation flask goes to dryness to prevent the concentration of potentially explosive peroxidic impurities.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Data Presentation

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key Parameters
Recrystallization 95-98%>99%70-90%Solvent: Diethyl Ether, Slow Cooling
Vacuum Distillation 90-98%>99.5%80-95%Pressure: ~10 mmHg, Temp: ~130-140°C

Purity Analysis

Accurate determination of purity is essential to validate the effectiveness of the purification process.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note: GC-FID is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like Diisopropanolamine. It provides quantitative data on the main component and any volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for amine analysis (e.g., a CP-Volamine or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Sample Preparation: Prepare a solution of the purified Diisopropanolamine in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of Diisopropanolamine is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for purity analysis, especially for non-volatile impurities. Since Diisopropanolamine lacks a strong UV chromophore, derivatization is often necessary for sensitive detection by UV-Vis or fluorescence detectors.

  • Instrumentation: HPLC system with a UV-Vis or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Derivatization Reagent: A reagent that reacts with primary and secondary amines to form a UV-active or fluorescent derivative (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl).

  • Derivatization Procedure:

    • Prepare a solution of the Diisopropanolamine sample in a suitable buffer (e.g., borate buffer, pH 9).

    • Add a solution of FMOC-Cl in acetonitrile.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction if necessary.

  • Injection Volume: 10 µL.

  • Detection:

    • UV-Vis: At the maximum absorbance wavelength of the derivative.

    • Fluorescence: At the appropriate excitation and emission wavelengths for the derivative.

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized Diisopropanolamine to that of a reference standard of known purity.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude DIPA Crude DIPA Recrystallization Recrystallization Crude DIPA->Recrystallization Option 1 VacuumDistillation Vacuum Distillation Crude DIPA->VacuumDistillation Option 2 Purified DIPA Purified DIPA Recrystallization->Purified DIPA VacuumDistillation->Purified DIPA GC_FID GC-FID HPLC HPLC Purified DIPA->GC_FID Verify Purity Purified DIPA->HPLC Verify Purity

Caption: General workflow for the purification and analysis of Diisopropanolamine (DIPA).

RecrystallizationProcess Start Start Dissolve in\nHot Solvent Dissolve in Hot Solvent Start->Dissolve in\nHot Solvent Cool Slowly Cool Slowly Dissolve in\nHot Solvent->Cool Slowly Crystallization Crystallization Cool Slowly->Crystallization Filter Crystals Filter Crystals Crystallization->Filter Crystals Wash with\nCold Solvent Wash with Cold Solvent Filter Crystals->Wash with\nCold Solvent Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals End End Dry Crystals->End

Caption: Step-by-step process for the recrystallization of Diisopropanolamine.

VacuumDistillationProcess Start Start Setup Apparatus Setup Apparatus Start->Setup Apparatus Reduce Pressure Reduce Pressure Setup Apparatus->Reduce Pressure Heat Gently Heat Gently Reduce Pressure->Heat Gently Collect Fractions Collect Fractions Heat Gently->Collect Fractions Cool Down Cool Down Collect Fractions->Cool Down Release Vacuum Release Vacuum Cool Down->Release Vacuum End End Release Vacuum->End

Caption: Key stages in the vacuum distillation of Diisopropanolamine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-bis(2-hydroxyethyl)isopropanolamine or Diethanol isopropanolamine (DEIPA).

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-?

A1: The most prevalent and efficient method is the reaction of diethanolamine with propylene oxide. This reaction, typically carried out in the presence of a small amount of water, can achieve high yields, with some patented processes reporting yields of up to 97.3%.[1][2] The water acts as a catalyst and helps to control the reaction viscosity.[3]

Q2: What are the typical reaction conditions for the synthesis of DEIPA from diethanolamine and propylene oxide?

A2: Optimal reaction conditions can vary, but generally, the reaction is conducted at a temperature range of 45-95°C.[1] The molar ratio of diethanolamine to propylene oxide is typically kept close to 1:1. The reaction is often performed under reduced pressure, and the addition of propylene oxide is usually done dropwise to control the exothermic nature of the reaction.[1][2]

Q3: What is the role of a polymerization inhibitor in this synthesis?

A3: A polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ) or resorcinol, is sometimes added to prevent the self-polymerization of propylene oxide, which is a potential side reaction that can significantly reduce the yield of the desired product.[1]

Q4: How is the final product typically purified?

A4: The most common method for purifying 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is vacuum distillation.[1][2] This technique is effective in separating the desired product from unreacted starting materials, lower-boiling side products, and any high-molecular-weight polymers.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: Several analytical methods can be used to determine the purity of DEIPA. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is effective for identifying and quantifying volatile impurities. High-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) is another powerful technique for the analysis of alkanolamines.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify byproducts.

Troubleshooting Guide

Low Yield

Problem: The final yield of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using TLC or GC.[1][2] - Check Stoichiometry: Accurately measure the molar ratios of diethanolamine and propylene oxide. An excess of one reactant may not necessarily lead to a higher yield and can complicate purification.
Side Reactions - Propylene Oxide Polymerization: Consider adding a polymerization inhibitor like MEHQ or resorcinol.[1] Maintain a controlled reaction temperature, as higher temperatures can promote polymerization. - Formation of Propylene Glycol: Minimize the amount of water in the reaction mixture, as excess water can react with propylene oxide to form propylene glycol.[5] However, a small amount of water is often necessary to catalyze the main reaction.[3] - Formation of Higher Order Propoxylates: Control the stoichiometry and reaction temperature to minimize the reaction of the product with additional propylene oxide molecules.
Loss During Workup and Purification - Optimize Vacuum Distillation: Ensure the vacuum pressure and distillation temperature are appropriate to prevent product decomposition. 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has a high boiling point, so a good vacuum is essential.[1][2] - Check for Leaks: Ensure the distillation apparatus is well-sealed to maintain a stable vacuum.
Product Impurity

Problem: The purified product contains significant impurities as identified by GC, HPLC, or NMR.

Potential Impurity Identification and Removal
Unreacted Diethanolamine - Identification: Diethanolamine will have a different retention time in GC and HPLC compared to the product. Its presence can also be confirmed by NMR. - Removal: Efficient vacuum distillation should separate the lower-boiling diethanolamine from the product.
Propylene Glycol - Identification: Propylene glycol is a common byproduct if excess water is present. It can be identified by its characteristic signals in GC and NMR. - Removal: Careful vacuum distillation can remove the more volatile propylene glycol.
Polypropylene Glycol (PPG) - Identification: The presence of a broad hump in the baseline of a GC chromatogram or broad signals in an NMR spectrum can indicate the presence of polymers. - Removal: These high-boiling point polymers will typically remain in the distillation residue after vacuum distillation of the product.
Isomers and Other Propoxylation Products - Identification: Isomeric byproducts may have similar boiling points to the desired product, making them difficult to separate by distillation. High-resolution GC or HPLC may be required for their identification. - Removal: Fractional vacuum distillation with a high-efficiency column may be necessary. In some cases, chromatographic purification may be required for very high purity applications.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Parameter Condition 1 Condition 2 Condition 3 Reference
Reactants Diethanolamine, Propylene OxideDiethanolamine, Propylene OxideDiethanolamine, Propylene Oxide[1][2][3]
Solvent/Catalyst WaterWaterWater[1][2][3]
Molar Ratio (Diethanolamine:Propylene Oxide) 1:11:1.8Not specified[2][3]
Temperature (°C) 45-606035-95[1][2][3]
Reaction Time (hours) 822-10[1][2][3]
Polymerization Inhibitor ResorcinolNot specifiedMEHQ, Cuprous Chloride[1][2]
Reported Yield (%) 97.396.694.7 - 97.3[1][2][3]
Purification Method Vacuum DistillationNot specifiedVacuum Distillation[1][2]

Experimental Protocols

Representative Experimental Protocol for the Synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

This protocol is a generalized procedure based on common practices found in the literature.[1][2][3] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel, add diethanolamine, water, and a polymerization inhibitor (e.g., resorcinol).

  • Reactant Addition: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 60°C).

  • Slowly add propylene oxide dropwise from the dropping funnel to the reaction mixture while maintaining the temperature within the desired range. The addition rate should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the reaction temperature for several hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by gas chromatography (GC) until the starting materials are consumed.

  • Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by vacuum distillation. Collect the fraction corresponding to the boiling point of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Mandatory Visualization

Troubleshooting_Yield_Improvement start Low Yield in Synthesis check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Significant Side Reactions? check_reaction->side_reactions loss_during_purification Product Loss During Purification? check_workup->loss_during_purification incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp Monitor by GC/TLC incomplete_reaction->increase_time_temp Yes verify_stoichiometry Verify Reactant Stoichiometry incomplete_reaction->verify_stoichiometry Yes side_reactions->loss_during_purification No add_inhibitor Add Polymerization Inhibitor (e.g., MEHQ) side_reactions->add_inhibitor Polymerization control_water Control Water Content side_reactions->control_water Glycol Formation optimize_distillation Optimize Vacuum Distillation (Pressure & Temperature) loss_during_purification->optimize_distillation Yes check_apparatus Check for Leaks in Distillation Apparatus loss_during_purification->check_apparatus Yes

Caption: Troubleshooting workflow for low yield in the synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

References

overcoming solubility issues with 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the solubility of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) (CAS: 97173-34-7) is limited in publicly available literature. The following guidance is based on its chemical structure and established principles for similar polar, hydroxyl-containing compounds. Researchers should always perform small-scale solubility tests as a preliminary step in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) in common laboratory solvents?

A1: Based on its structure, which contains a central hydroxylamine group and two propan-2-ol side chains, 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) is a polar molecule with a high capacity for hydrogen bonding. This suggests good solubility in polar protic solvents and lower solubility in non-polar solvents.[1][2][3]

Predicted Solubility Profile

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe multiple hydroxyl (-OH) groups and the nitrogen atom can form strong hydrogen bonds with protic solvents.[1][4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents can accommodate the polar nature of the compound, though the lack of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents.
Non-Polar Hexane, Toluene, ChloroformLow to InsolubleThe non-polar nature of these solvents cannot effectively solvate the highly polar functional groups of the molecule.[1]

Q2: How might pH affect the aqueous solubility of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)?

A2: The hydroxylamine group is basic and can be protonated in acidic conditions to form a hydroxylammonium salt.[5] This salt form is ionic and therefore expected to have significantly higher aqueous solubility than the neutral molecule.[6] Adjusting the pH of aqueous solutions to be acidic (e.g., pH < 6) is a primary strategy to explore for enhancing solubility.

Q3: Is 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) expected to be stable in aqueous solutions?

A3: While many hydroxylamine derivatives can be stable, hydroxylamine itself is known to be unstable and can decompose.[1][7][8][9] The stability of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) in your specific experimental conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) should be experimentally verified. It is recommended to prepare fresh solutions and store them under appropriate conditions (e.g., refrigeration, protection from light) to minimize degradation.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Rationale
Insufficient Polarity Add a co-solvent such as ethanol, methanol, or DMSO to the aqueous buffer in a stepwise manner (e.g., starting with 5-10% v/v).Co-solvents can reduce the polarity of the aqueous phase, which can sometimes improve the solubility of organic compounds.[10][11]
pH is too high Lower the pH of the buffer. Prepare a stock solution in a polar organic solvent (e.g., DMSO) and dilute it into your aqueous buffer.Acidic conditions will protonate the hydroxylamine group, increasing its polarity and aqueous solubility.[6] Using a concentrated stock in an organic solvent allows for dilution into the final aqueous medium, though the final concentration of the organic solvent should be considered for its potential effects on the experiment.[12]
Low Temperature Gently warm the solution while stirring.Solubility of most solids increases with temperature.[1] However, be cautious about potential degradation at elevated temperatures.
Concentration too high Re-evaluate the required concentration. It might be necessary to work at a lower concentration if the compound's solubility limit is reached.Every compound has a maximum solubility in a given solvent system.

Issue 2: The compound precipitates out of solution after initial dissolution.

Potential Cause Troubleshooting Step Rationale
Supersaturated Solution Ensure the solution is not supersaturated. After dissolving (especially with heating), allow the solution to cool to the experimental temperature slowly and observe for precipitation.A supersaturated solution is unstable and will tend to precipitate the excess solute over time.
Change in Temperature Maintain a constant temperature throughout the experiment.If the compound was dissolved at a higher temperature, a decrease in temperature will lower its solubility, potentially causing precipitation.
Interaction with other components Evaluate the compatibility of the compound with all other components in your experimental system.Other solutes could be affecting the solubility of your compound of interest.
Solvent Evaporation Keep containers well-sealed to prevent solvent evaporation.Evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol provides a method for qualitatively assessing the solubility of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) in various solvents.

Materials:

  • 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)

  • Selection of solvents (e.g., water, ethanol, DMSO, hexane)

  • Vortex mixer

  • Small vials

Procedure:

  • Add approximately 1-2 mg of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) to a vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 1-2 mg and repeat steps 3 and 4 until undissolved solid is observed.

  • Record the approximate solubility in terms of mg/mL.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol describes how to prepare a concentrated stock solution in a polar organic solvent, which can then be diluted into an aqueous medium.

Materials:

  • 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)

  • Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) (e.g., 10 mg).

  • Add the compound to a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • This stock solution can now be diluted into the target aqueous buffer for your experiment. Note the final concentration of DMSO in your working solution.

Visualizing Experimental Workflows

Workflow for Overcoming Solubility Issues

G start Start: Compound with Poor Solubility assess Assess Solubility in Common Solvents start->assess polar_protic Test Polar Protic (Water, EtOH, MeOH) assess->polar_protic polar_aprotic Test Polar Aprotic (DMSO, DMF) assess->polar_aprotic non_polar Test Non-Polar (Hexane, Toluene) assess->non_polar soluble Soluble? polar_protic->soluble polar_aprotic->soluble non_polar->soluble use_solution Use Solution in Experiment soluble->use_solution Yes troubleshoot Troubleshoot soluble->troubleshoot No ph_adjust Adjust pH (for aqueous solutions) troubleshoot->ph_adjust co_solvent Use Co-solvent System troubleshoot->co_solvent temperature Increase Temperature troubleshoot->temperature re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate co_solvent->re_evaluate temperature->re_evaluate re_evaluate->use_solution Successful re_evaluate->troubleshoot Unsuccessful G compound 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) (Lower Aqueous Solubility) product Protonated Hydroxylammonium Salt (Higher Aqueous Solubility) compound->product Acidic pH proton + H+

References

managing side reactions in the synthesis of CAS 10353-86-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS 10353-86-3). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in managing side reactions and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common synthetic routes for CAS 10353-86-3, and what are the primary expected side reactions?

A1: The most prevalent synthetic strategy involves the reaction of an amine with an epoxide. Two common variations are:

  • Route A: Reaction of Diethanolamine with Propylene Oxide. This is a direct approach where diethanolamine is reacted with propylene oxide.

  • Route B: Two-Step Synthesis from Isopropanolamine. This involves the initial reaction of isopropanolamine with propylene oxide to form diisopropanolamine, followed by a subsequent reaction to introduce the 2-hydroxyethyl group.

The primary side reaction of concern in both routes is oligomerization , where propylene oxide reacts with the hydroxyl groups of the desired product, leading to the formation of polyether chains of varying lengths. This results in a mixture of higher molecular weight impurities. Another potential issue is the formation of structural isomers due to the asymmetric nature of propylene oxide.

Q2: My reaction has resulted in a highly viscous product that is difficult to purify. What is the likely cause and how can I prevent it?

A2: High viscosity is a strong indicator of significant oligomerization. This occurs when propylene oxide reacts with the alcohol groups of the target molecule, leading to the formation of long polyether chains.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. An excess of propylene oxide will favor oligomerization.

  • Temperature Management: Maintain the reaction temperature within the optimal range. High temperatures can accelerate the rate of side reactions.

  • Slow Addition of Epoxide: Add the propylene oxide to the reaction mixture slowly and in a controlled manner. This helps to maintain a low instantaneous concentration of the epoxide, disfavoring chain extension.

Q3: I am observing multiple peaks in my chromatogram that I suspect are isomers. How can I confirm this and minimize their formation?

A3: The use of propylene oxide, an unsymmetrical epoxide, can lead to the formation of regioisomers. The nucleophilic attack of the amine can occur at either of the two carbon atoms of the epoxide ring, resulting in primary and secondary alcohol functionalities.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst (acidic or basic) can influence the regioselectivity of the epoxide ring-opening. Basic catalysts generally favor attack at the less substituted carbon, leading to a higher proportion of the desired isomer.

  • Analytical Characterization: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to identify and quantify the different isomers.

  • Purification: If isomer formation cannot be completely avoided, purification techniques like fractional distillation under reduced pressure or column chromatography may be necessary to isolate the desired product.

Q4: The reaction is proceeding very slowly or not at all. What are the potential reasons?

A4: A sluggish or stalled reaction can be due to several factors:

Troubleshooting Steps:

  • Catalyst Activity: Ensure the catalyst is active and used in the correct amount. If using a solid catalyst, ensure it is not poisoned or deactivated.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful that excessive heat can promote side reactions.

  • Purity of Reactants: Impurities in the starting materials, such as water, can interfere with the reaction. Ensure all reactants and solvents are of appropriate purity and are dry.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that optimal conditions may vary depending on the specific scale and equipment used.

ParameterRoute A: Diethanolamine + Propylene OxideRoute B: Isopropanolamine + Propylene Oxide (Step 1)
Reactant Ratio (Amine:Epoxide) 1 : 2.0 - 2.21 : 2.0 - 2.2
Typical Solvent None or a high-boiling polar aprotic solventNone or a high-boiling polar aprotic solvent
Catalyst Basic catalyst (e.g., NaOH, KOH)Basic catalyst (e.g., NaOH, KOH)
Temperature Range (°C) 80 - 12080 - 120
Reaction Time (hours) 4 - 84 - 8
Expected Main Product Yield (%) 70 - 8575 - 90 (for Diisopropanolamine)
Major Impurities Oligomers, IsomersOligomers, Isomers, Unreacted Isopropanolamine

Experimental Protocols

General Protocol for the Synthesis of CAS 10353-86-3 (Route A):

  • Reactor Setup: A stirred-tank reactor equipped with a heating/cooling system, a condenser, and a port for the controlled addition of reactants is charged with diethanolamine and a catalytic amount of a basic catalyst (e.g., 0.5 mol% potassium hydroxide).

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Heating: The mixture is heated to the desired reaction temperature (e.g., 100 °C) with stirring.

  • Propylene Oxide Addition: Propylene oxide is added dropwise to the reactor over a period of 2-4 hours, maintaining the reaction temperature within ±5 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), until the consumption of the starting material is complete.

  • Work-up: After the reaction is complete, the catalyst is neutralized with an acid. The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and low-boiling impurities.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Diethanolamine Diethanolamine CAS_10353_86_3 CAS 10353-86-3 Diethanolamine->CAS_10353_86_3 + 2 eq. PropyleneOxide Propylene Oxide PropyleneOxide->CAS_10353_86_3 Isomers Isomers PropyleneOxide->Isomers Non-regioselective attack Oligomers Oligomers CAS_10353_86_3->Oligomers + Propylene Oxide

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Start Problem Identify Issue Start->Problem Viscosity High Viscosity? Problem->Viscosity Yes Purity Low Purity / Isomers? Problem->Purity No Stoichiometry Adjust Stoichiometry Viscosity->Stoichiometry Rate Slow Reaction? Purity->Rate No Catalyst Check Catalyst Purity->Catalyst Yes Rate->Catalyst Yes End End Rate->End No Temperature Optimize Temperature Stoichiometry->Temperature Temperature->End Purification Refine Purification Catalyst->Purification Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Epoxy Resin Curing with 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins and the curing accelerator 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-bis(2-hydroxyethyl)isopropanolamine (DEIPA).

Frequently Asked Questions (FAQs)

Q1: What is the role of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in epoxy resin formulations?

A1: 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is a tertiary amine that acts as a catalyst to accelerate the curing process of epoxy resins.[1][2] Unlike primary and secondary amines, which are consumed as hardeners in the cross-linking reaction, tertiary amines like this compound facilitate the reaction between the epoxy resin and the hardener, leading to a significant reduction in curing time.[3]

Q2: How does 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- accelerate the curing reaction?

A2: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the carbon atom of the epoxy ring, causing the ring to open and form a reactive intermediate. This intermediate is more susceptible to reaction with the active hydrogens of the curing agent (e.g., a primary or secondary amine), thus speeding up the overall cross-linking and polymerization process.

Q3: What are the typical starting concentrations for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in an epoxy formulation?

A3: The optimal concentration of a tertiary amine accelerator depends on the specific epoxy resin, hardener, and desired curing profile. Generally, it is used in small quantities, often in the range of 0.5 to 5 parts per hundred parts of resin (phr). It is crucial to determine the optimal concentration experimentally for your specific system.

Q4: How does temperature affect the curing time when using this accelerator?

A4: Increased temperature will further accelerate the curing reaction. The combination of a tertiary amine accelerator and elevated temperature can dramatically reduce the gel time and overall curing time. However, excessive temperatures can lead to a very short pot life and may negatively impact the mechanical properties of the cured epoxy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete or Slow Curing 1. Incorrect mix ratio: Too little accelerator or hardener. 2. Low ambient temperature: The reaction rate is significantly reduced at lower temperatures. 3. Incompatible components: The accelerator may not be effective with the specific resin/hardener system.1. Verify mix ratio: Double-check the calculations and accurately weigh all components. 2. Increase temperature: Cure at a moderately elevated temperature (e.g., 40-60°C) and monitor the progress. 3. Consult compatibility charts: Ensure all components are compatible. 4. Increase accelerator concentration: Incrementally increase the concentration of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- and observe the effect on curing time.
Tacky or Sticky Surface 1. Incomplete mixing: Unmixed resin or hardener at the surface. 2. Inhibition by moisture: High humidity can interfere with the curing of some amine-cured systems. 3. Incorrect stoichiometry: An excess of resin or hardener.1. Ensure thorough mixing: Scrape the sides and bottom of the mixing container to ensure a homogeneous mixture. 2. Control humidity: Work in a controlled environment with low humidity. 3. Verify stoichiometry: Recalculate and precisely measure the resin and hardener ratio.
Curing is Too Fast (Short Pot Life) 1. Excessive accelerator concentration: Too much accelerator can lead to a very rapid, uncontrolled reaction. 2. High ambient or mixing temperature: Elevated temperatures will significantly shorten the pot life.1. Reduce accelerator concentration: Decrease the amount of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-. 2. Lower the temperature: Work in a cooler environment or cool the resin and hardener before mixing. 3. Use a less reactive hardener: If possible, switch to a hardener with a slower reaction profile.
Reduced Mechanical Properties of Cured Epoxy 1. Curing at excessively high temperatures: Can lead to a brittle network. 2. Non-optimal accelerator concentration: Too much or too little can affect the final cross-link density.1. Optimize curing temperature: Conduct a temperature optimization study to find the ideal curing profile. 2. Fine-tune accelerator concentration: Experiment with different concentrations to achieve the desired mechanical properties.

Data Presentation

The following tables present illustrative data on the effect of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- concentration and temperature on the gel time of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a generic aliphatic amine hardener.

Disclaimer: This data is for illustrative purposes only and should not be used as a substitute for experimental validation with your specific epoxy system.

Table 1: Effect of Accelerator Concentration on Gel Time at 25°C

Concentration of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (phr)Gel Time (minutes)
0.0240
0.5150
1.090
2.060
5.035

Table 2: Effect of Temperature on Gel Time with 1.0 phr Accelerator

Curing Temperature (°C)Gel Time (minutes)
2590
4055
6030

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Objective: To determine the concentration of the accelerator that provides the desired gel time at a constant temperature.

Materials:

  • Epoxy resin (e.g., DGEBA)

  • Amine hardener

  • 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

  • Mixing cups and stir rods

  • Stopwatch

  • Viscometer or rheometer (optional, for precise gel point determination)

Methodology:

  • Prepare a series of epoxy formulations with varying concentrations of the accelerator (e.g., 0, 0.5, 1.0, 2.0, 5.0 phr).

  • For each formulation, accurately weigh the epoxy resin into a mixing cup.

  • Add the specified amount of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- to the resin and mix thoroughly.

  • Add the stoichiometric amount of the amine hardener to the resin-accelerator mixture.

  • Start the stopwatch immediately upon adding the hardener and mix all components thoroughly for 2-3 minutes, scraping the sides and bottom of the container.

  • Monitor the viscosity of the mixture over time. The gel time is the point at which the mixture becomes stringy and no longer flows. For more precise measurement, a viscometer can be used to identify the sharp increase in viscosity that signifies gelation.

  • Record the gel time for each concentration.

  • Plot gel time as a function of accelerator concentration to determine the optimal level for your application.

Protocol 2: Isothermal Curing Analysis using Differential Scanning Calorimetry (DSC)

Objective: To quantitatively study the effect of the accelerator on the curing kinetics at a constant temperature.

Materials:

  • Epoxy resin, hardener, and accelerator

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Precision balance

Methodology:

  • Prepare a homogeneous mixture of the epoxy resin, hardener, and a specific concentration of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

  • Accurately weigh a small amount of the uncured mixture (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 40°C, 60°C, 80°C).

  • Hold the sample at this temperature and record the heat flow as a function of time until the exothermic curing reaction is complete (i.e., the heat flow returns to the baseline).

  • The area under the exothermic peak is proportional to the extent of the reaction. By integrating the heat flow over time, the degree of cure can be determined as a function of time.

  • Repeat the experiment at different isothermal temperatures and accelerator concentrations to build a comprehensive kinetic model.

Mandatory Visualizations

Curing_Mechanism Epoxy Epoxy Resin (Epoxide Ring) Intermediate Reactive Intermediate (Opened Epoxy Ring) Epoxy->Intermediate Ring Opening Hardener Amine Hardener (Primary/Secondary Amine) Hardener->Intermediate Reaction with Active Hydrogen Accelerator 2-Propanol, 1,1'- [(2-hydroxyethyl)imino]bis- (Tertiary Amine) Accelerator->Epoxy Nucleophilic Attack Crosslinked Crosslinked Polymer Network Intermediate->Crosslinked Polymerization

Caption: Catalytic curing mechanism of epoxy resin with a tertiary amine accelerator.

Experimental_Workflow Start Define Desired Curing Profile (Gel Time, Curing Time) Prep Prepare Epoxy Formulations with Varying Accelerator Concentrations Start->Prep Gel_Time Determine Gel Time at Constant Temperature Prep->Gel_Time Data_Analysis1 Analyze Gel Time Data Gel_Time->Data_Analysis1 Optimal_Conc Select Optimal Accelerator Concentration Data_Analysis1->Optimal_Conc Temp_Study Conduct Curing Studies at Different Temperatures Optimal_Conc->Temp_Study Concentration Optimized DSC Perform Isothermal DSC Analysis Temp_Study->DSC Rheology Perform Rheological Analysis Temp_Study->Rheology Data_Analysis2 Analyze Kinetic and Rheological Data DSC->Data_Analysis2 Rheology->Data_Analysis2 Final_Protocol Establish Optimized Curing Protocol Data_Analysis2->Final_Protocol

Caption: Workflow for optimizing the curing time of epoxy resins.

References

Technical Support Center: Storage and Handling of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS: 10353-86-3) during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-?

A1: For long-term storage, it is recommended to store the compound at 2-8°C.[1] Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions. For general laboratory use, storage at a controlled room temperature of 15-25°C may be acceptable for shorter periods, but consult the manufacturer's specific recommendations.

Q2: How does exposure to air and light affect the stability of this compound?

A2: Structurally similar compounds, such as diisopropanolamine, are known to turn yellow upon exposure to light and air.[2] This discoloration suggests potential oxidative degradation. To prevent this, it is crucial to store 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in a tightly sealed, opaque container, and to minimize headspace by using an inert gas like nitrogen or argon, especially for long-term storage.

Q3: What type of container is suitable for storing 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-?

A3: Amber glass bottles with tight-fitting caps are ideal for storing this compound to protect it from light. If a plastic container is used, ensure it is made of a non-reactive polymer such as high-density polyethylene (HDPE). Containers should be properly sealed to prevent moisture and air ingress.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure (a tertiary amine with secondary alcohol groups), potential degradation pathways include:

  • Oxidation: The tertiary amine and secondary alcohol groups can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides, aldehydes, ketones, and other degradation products, often accompanied by a yellowing of the material.[2]

  • N-dealkylation: The bonds between the nitrogen and the alkyl chains can cleave, particularly under certain conditions, leading to the formation of smaller amine byproducts.[3]

Troubleshooting Guide

Issue 1: The solution of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has turned yellow.

  • Question: My previously colorless solution of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has developed a yellow tint. What could be the cause and is it still usable?

  • Answer: A yellow discoloration is a common indicator of degradation, likely due to oxidation from exposure to air and/or light.[2] The usability of the solution depends on the specific requirements of your experiment. For applications sensitive to impurities, the discolored solution should not be used. It is recommended to perform an analytical check (e.g., HPLC, GC-MS) to identify and quantify the impurities before use. To prevent this, always store the compound in a tightly sealed, opaque container, under an inert atmosphere if possible, and at the recommended temperature.

Issue 2: I have observed a change in the pH of my buffered solution containing the compound.

  • Question: The pH of my formulation containing 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- has shifted over time. What could be the reason?

  • Answer: A shift in pH can indicate chemical degradation. For example, oxidation of the alcohol groups to carboxylic acids would lower the pH. Conversely, certain degradation pathways might produce more basic byproducts. It is advisable to monitor the purity of the compound using chromatography to correlate the pH shift with specific degradation products.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram.

  • Question: When analyzing my sample, I see additional peaks that were not present in the fresh sample. What are these and how can I prevent them?

  • Answer: The appearance of new peaks in a chromatogram is a clear sign of degradation. These peaks could correspond to oxidation products, dealkylation byproducts, or other impurities. To minimize the formation of these impurities, strictly adhere to the recommended storage conditions. This includes protection from light and air, and storage at low temperatures.[1][2]

Quantitative Data Summary

ParameterRecommended Condition/ValuePotential Impurities from Degradation
Storage Temperature 2-8°C (long-term)[1]Increased degradation at higher temperatures
Light Exposure Store in opaque/amber containersN-oxides, aldehydes, ketones
Atmosphere Inert gas (Nitrogen, Argon)Oxidation products
pH Stability Range Application-dependent, monitor for shiftsAcidic or basic degradation byproducts

Experimental Protocols

Protocol 1: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for similar amine compounds and is suitable for detecting non-volatile degradation products.[4]

  • Objective: To separate and quantify 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- and its potential degradation products.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Derivatization (for enhanced detection):

    • A derivatization step using a reagent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be employed to make the amine compounds detectable by a fluorescence detector, significantly increasing sensitivity.[4]

    • To 0.5 mL of the sample, add 25 µL of borate buffer and 100 µL of FMOC-Cl solution.

    • Incubate at a slightly elevated temperature (e.g., 40°C) for 30 minutes.

    • Quench the reaction if necessary and inject into the HPLC system.

  • Analysis:

    • Inject a known concentration of a pure standard to determine the retention time and create a calibration curve.

    • Inject the aged sample and identify degradation peaks by comparing the chromatogram to that of a fresh sample.

    • Quantify impurities based on the calibration curve of the parent compound (as an estimate) or of synthesized standards of the impurities if available.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile degradation products.[3]

  • Objective: To identify the chemical structure of volatile degradation products.

  • Instrumentation: GC-MS system.

  • Column: A suitable capillary column (e.g., a non-polar, base-deactivated column).

  • Sample Preparation:

    • The sample may be injected directly if it is sufficiently volatile and thermally stable.

    • Derivatization (e.g., silylation) may be necessary to increase the volatility of the polar alcohol and amine groups.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

  • Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each impurity peak and compare it to spectral libraries (e.g., NIST) to tentatively identify the structure of the degradation products.

Visualizations

cluster_storage Storage Troubleshooting Logic Observe Observe Degradation (e.g., color change, new peaks) Check_Storage Review Storage Conditions Observe->Check_Storage Temp Temperature > 8°C? Check_Storage->Temp Yes Light Exposed to Light? Check_Storage->Light No Temp->Light No Correct_Storage Implement Correct Storage: - Refrigerate (2-8°C) - Use Opaque Container - Use Inert Gas Temp->Correct_Storage Yes Air Exposed to Air? Light->Air No Light->Correct_Storage Yes Air->Correct_Storage Yes Analyze Analyze for Impurities (HPLC/GC-MS) Air->Analyze No Correct_Storage->Analyze Discard Discard if Purity is Critical Analyze->Discard

Caption: Troubleshooting workflow for addressing degradation.

cluster_pathway Potential Degradation Pathways Parent 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- Oxidation Oxidation (Air, Light) Parent->Oxidation Dealkylation N-Dealkylation Parent->Dealkylation N_Oxide N-Oxide Formation Oxidation->N_Oxide Aldehyde_Ketone Aldehydes/Ketones Oxidation->Aldehyde_Ketone Smaller_Amines Smaller Amine Byproducts Dealkylation->Smaller_Amines

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with novel compounds. Inconsistent results are a common challenge in research, and this guide is designed to help you identify potential causes and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability with our compound. What could be the cause?

A1: Batch-to-batch inconsistency is a frequent issue with newly synthesized or commercially sourced compounds. The primary cause often lies in the synthesis and purification process.[1] Minor variations in reaction conditions can lead to different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.[1]

Q2: The potency of our compound (e.g., EC50, IC50) changes between experiments. What factors should we investigate?

A2: The bioactivity of a compound can be highly sensitive to experimental parameters.[1] Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency. Key areas to investigate include compound solubility, stability in the assay medium, and interactions with assay components like serum proteins.

Q3: Our in-vitro results are not translating to our in-vivo models. What are the common reasons for this discrepancy?

A3: The translation of in-vitro findings to in-vivo systems is a significant hurdle in drug development.[2][3][4] Preclinical experiments in cells and tissues are imperfect representations of human disease.[2][5] Discrepancies can arise from differences in metabolism, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and the complex biological environment of a whole organism, which is absent in cell culture.[3]

Q4: We are seeing a high degree of variability within the same experiment (intra-assay variability). What are the likely causes?

A4: High intra-assay variability often points to technical inconsistencies in the execution of the experiment. Common culprits include imprecise pipetting, uneven cell seeding, "edge effects" in multi-well plates, and fluctuations in incubator conditions.[6][7]

Q5: How can we improve the overall reproducibility of our experiments?

A5: Improving reproducibility requires a multi-faceted approach focused on rigor and transparency.[8][9][10][11] Key strategies include developing and strictly adhering to detailed Standard Operating Procedures (SOPs), ensuring proper training of all personnel, meticulous record-keeping, and using appropriate controls.[9][10] Randomization and blinding in animal studies are also critical for reducing bias.[12]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Cell-based assays are fundamental in drug discovery, but they are susceptible to a variety of factors that can introduce variability.[6][13][14][15]

Troubleshooting Steps:

  • Compound-Related Issues:

    • Purity and Integrity: Confirm the purity and identity of each new batch of the compound using analytical methods like HPLC, LC-MS, and NMR.

    • Solubility: Poor solubility is a common source of inconsistent results.[1] Visually inspect for precipitation and determine the compound's solubility in your specific assay medium.

    • Stability: Assess the stability of the compound under your experimental conditions (e.g., in aqueous media, in the presence of light, at 37°C).

  • Cell Culture-Related Issues:

    • Cell Line Authentication: Regularly authenticate your cell lines to ensure you are working with the correct cells.

    • Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can undergo phenotypic and genotypic drift.[7]

    • Mycoplasma Contamination: Routinely test for mycoplasma contamination, which can significantly alter cellular responses.[16]

    • Cell Health and Seeding Density: Ensure cells are healthy and seeded at a consistent density for every experiment.[6][15]

  • Assay Condition-Related Issues:

    • Reagent Variability: Use the same lot of critical reagents (e.g., serum, media, growth factors) for a set of experiments to minimize variability.

    • Incubation Times: Adhere strictly to specified incubation times.

    • Environmental Factors: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

Quantitative Data Summary: Common Variables in Cell-Based Assays

ParameterCommon RangePotential Impact of Inconsistency
Cell Seeding Density 1,000 - 100,000 cells/wellAffects confluence, growth rate, and drug sensitivity.
Serum Concentration 0% - 20%Can affect compound availability (protein binding) and cell growth.
Compound Incubation Time Minutes to DaysCan alter the observed potency and mechanism of action.
Final DMSO Concentration < 0.1% - 1%High concentrations can be cytotoxic and affect enzyme activity.
Issue 2: Inconsistent Results in In-Vivo Experiments

In-vivo studies are complex and subject to numerous variables that can impact reproducibility.[12]

Troubleshooting Steps:

  • Animal Model Selection:

    • Ensure the chosen animal model is appropriate for the research question and properly recapitulates the human disease state.[12]

  • Experimental Design:

    • Randomization: Randomize animals to treatment groups to avoid bias.

    • Blinding: Whenever possible, blind the personnel conducting the experiment and analyzing the data to the treatment groups.

    • Control Groups: Include appropriate positive and negative control groups.

  • Compound Formulation and Administration:

    • Ensure the compound is properly formulated for the chosen route of administration and that the formulation is stable.

    • Administer a consistent dose and volume to all animals in a treatment group.

  • Environmental Factors:

    • Maintain consistent housing conditions (temperature, light cycle, diet) as these can influence animal physiology and drug metabolism.

Experimental Protocols

Key Experiment: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing cell viability using an MTT assay, a common method for evaluating a compound's cytotoxic effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Dilute the cell suspension to the desired concentration in complete medium. c. Seed the cells into a 96-well plate at the optimized density and incubate overnight to allow for attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. After incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals. b. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the results as percent viability versus compound concentration and determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity (Purity, Solubility, Stability) start->check_compound check_assay Step 2: Examine Assay Parameters (Cells, Reagents, Conditions) check_compound->check_assay If compound is OK check_protocol Step 3: Review Experimental Protocol (SOPs, Execution) check_assay->check_protocol If assay parameters are consistent check_data Step 4: Analyze Data and Controls (Outliers, Control Performance) check_protocol->check_data If protocol was followed resolve Problem Identified and Resolved check_data->resolve

Caption: A logical workflow for troubleshooting inconsistent experimental data.

G cluster_1 Cell Viability Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with Compound (and Vehicle Control) incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for Formazan Formation mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: A typical workflow for a cell viability (MTT) assay.

G cluster_2 Generic Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor Activation erk->transcription response Cellular Response (e.g., Proliferation) transcription->response

References

Technical Support Center: Enhancing the Stability of Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered in polymer formulations containing active compounds.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the formulation process.

Problem 1: Compound Crystallization within the Polymer Matrix

  • Symptom: The polymer formulation appears cloudy or contains visible crystalline structures over time. This can be confirmed by techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

  • Possible Causes:

    • The compound loading exceeds its solubility in the polymer matrix.

    • The polymer does not sufficiently inhibit nucleation and crystal growth.

    • Environmental factors like temperature and humidity fluctuations promote crystallization.

  • Solutions:

    • Reduce Compound Loading: Decrease the concentration of the active compound to below its saturation point in the polymer.

    • Polymer Selection: Choose a polymer with stronger interactions with the compound. For instance, polymers with hydrogen bond donor or acceptor groups can interact with compounds possessing complementary functionalities, thereby inhibiting crystallization.[1][2][3]

    • Incorporate a Stabilizer: Add a stabilizing agent that can inhibit crystal growth.

    • Optimize Formulation Process: Techniques like spray drying or hot-melt extrusion can create amorphous solid dispersions where the compound is molecularly dispersed within the polymer, reducing its tendency to crystallize.[4]

Problem 2: Rapid Degradation of the Polymer Formulation

  • Symptom: A significant decrease in the polymer's molecular weight, loss of mechanical strength, or changes in the formulation's physical appearance (e.g., color change, embrittlement) are observed. This can be quantified using Gel Permeation Chromatography (GPC) to monitor molecular weight changes.

  • Possible Causes:

    • Hydrolysis: The polymer is susceptible to breakdown by water. This is common in polyesters like PLA and PLGA.[5]

    • Oxidation: The polymer is degrading due to reaction with oxygen, which can be initiated by heat, light, or the presence of metal ions.

    • Thermal Degradation: High temperatures during processing or storage are causing polymer chain scission.

    • Photodegradation: Exposure to light, particularly UV radiation, is breaking down the polymer chains.

  • Solutions:

    • Control Environmental Factors: Store the formulation in a controlled environment with low humidity and temperature. Protect from light using opaque packaging.

    • Add Stabilizers:

      • Antioxidants: Incorporate antioxidants like hindered phenols (e.g., Irganox 1010) or natural antioxidants (e.g., vitamin E) to prevent oxidative degradation.[4][6]

      • Hydrolysis Inhibitors: For moisture-sensitive polymers, consider adding compounds that can slow down the hydrolysis process.

      • Light Stabilizers: Use UV absorbers or hindered amine light stabilizers (HALS) to protect against photodegradation.[7][8]

    • Optimize Processing Conditions: Minimize exposure to high temperatures and shear during processing to prevent thermal and mechanical degradation.[9]

Problem 3: Inconsistent Compound Release Profile

  • Symptom: The rate of compound release from the polymer matrix is variable between batches or changes significantly over time.

  • Possible Causes:

    • Polymer Degradation: Changes in the polymer's molecular weight due to degradation can alter the diffusion path of the compound.

    • Compound Crystallization: The formation of crystals can lead to a burst release or a slower, incomplete release.

    • Inhomogeneous Formulation: The compound is not uniformly dispersed within the polymer matrix.

  • Solutions:

    • Stabilize the Polymer: Implement the strategies mentioned in "Problem 2" to ensure consistent polymer properties over time.

    • Prevent Crystallization: Follow the recommendations in "Problem 1" to maintain the compound in its amorphous state.

    • Improve Formulation Homogeneity: Optimize the mixing process to ensure a uniform distribution of the compound within the polymer.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the stability of my polymer formulation?

A1: Accelerated stability studies are a common approach to quickly predict the long-term stability of a formulation.[10][11][12] By exposing the formulation to elevated temperature and humidity for a shorter period (e.g., 6 months at 40°C and 75% relative humidity), you can simulate its shelf life under normal storage conditions.[4][10] Key analytical techniques for these studies include:

  • DSC: To detect changes in crystallinity and glass transition temperature.

  • TGA: To assess thermal stability and decomposition.

  • GPC: To monitor changes in polymer molecular weight.

  • HPLC: To quantify the degradation of the active compound.

Q2: What is the role of drug-polymer interactions in formulation stability?

A2: Drug-polymer interactions play a crucial role in the physical stability of amorphous solid dispersions (ASDs).[1][3] Strong interactions, such as hydrogen bonds, between the drug and the polymer can help to:

  • Inhibit drug crystallization by reducing the molecular mobility of the drug.[3]

  • Increase the glass transition temperature (Tg) of the formulation, leading to better stability.

  • Improve the dissolution profile of the drug.[2][3]

Q3: How does the lactide-to-glycolide ratio in PLGA affect its degradation rate?

A3: The ratio of lactic acid to glycolic acid in poly(lactic-co-glycolic acid) (PLGA) significantly influences its degradation rate. A higher glycolide content leads to a faster degradation rate because glycolic acid is more hydrophilic than lactic acid, allowing for greater water penetration and hydrolysis of the polymer backbone.[5][13][14] For example, a PLGA 50:50 (lactide:glycolide) will degrade faster than a PLGA 75:25.[5]

Q4: What are the common defects in polymer film coatings and how can they be resolved?

A4: Common film coating defects include picking, orange peel/roughness, edge chipping, and cracking.[15][16][17][18][19] These issues often arise from imbalances in the coating process parameters.

  • Picking: Caused by overwetting. Can be resolved by reducing the liquid application rate or increasing the drying temperature and air volume.[15][19]

  • Orange Peel/Roughness: Results from poor atomization of the coating solution. Can be improved by thinning the coating solution to reduce viscosity or optimizing the spray rate and drying conditions.[15][19]

  • Edge Chipping/Erosion: Often due to low mechanical strength of the film. Increasing the molecular weight of the polymer can enhance film hardness and mitigate this issue.[19]

  • Cracking: Can be caused by internal stresses in the film. Adjusting the plasticizer concentration can improve film flexibility and prevent cracking.

Quantitative Data on Polymer Stability

The following tables summarize quantitative data on the factors influencing the stability of common polymer formulations.

Table 1: Effect of Environmental Factors on Polymer Degradation

PolymerFactorConditionQuantitative EffectReference(s)
PCL Temperature37°C vs. 25°C~3 times increase in degradation rate constant for pNaSS grafted PCL.[20]
PLA Temperature190°C vs. below 190°CNegligible degradation below 190°C, strong increase in degradation rate beyond.[9]
PLA Temperature220°C vs. 250°CIncrease in condensable and non-condensable product yield.[21]
PLGA pHpH 2.4 vs. pH 7.4Substantially accelerated secondary apparent-zero-order release phase at pH 2.4.[18]
PLGA Humidity75% RH vs. lower RHHigh humidity can decrease the glass transition temperature (Tg), increasing chain mobility and accelerating degradation.[11]
HDPE TemperatureMultiple extrusion passesDecrease in molecular weight with each pass due to thermal stress.[6]

Table 2: Effect of Formulation Properties on Polymer Degradation

PolymerPropertyVariationQuantitative EffectReference(s)
PCL Molecular Weight80-90% drop in number average molecular weight (Mn)Occurs over 2-3 years in vivo.[15]
Polyanhydride Molecular WeightDecrease to below ~5000 MWCorrelates with the end of the induction period of erosion.[13]
PLGA Lactide:Glycolide Ratio50:50 vs. 75:2550:50 PLGA degrades faster.[5][13]
PLGA Molecular WeightHigh vs. LowHigh molecular weight PLGA generally degrades slower.[5][22]
PLGA Drug Loading (20% by weight)Different drugs (e.g., Thiothixene vs. Aspirin)Significant differences in polymer degradation and drug release profiles.[19][23]
PE/Fe-MMT Additive ContentIncreased Fe-MMT contentFaster rate of photo-oxidative degradation.[24]

Table 3: Effect of Stabilizers on Polymer Formulation Stability

PolymerStabilizerConcentrationQuantitative Effect on StabilityReference(s)
HDPE Irganox 1010 (synthetic antioxidant)Various dosagesBetter retention of molecular weight with increased dosage.[4][6]
HDPE Vitamin E (natural antioxidant)Various dosagesSuperior performance in retaining molecular weight compared to Irganox 1010, even at lower doses.[4][6]
Polyethylene Rutin (natural antioxidant)50 ppmEffective melt stabilization, comparable to quercetin.[7]
Ethylene–octene copolymer UV stabilizers (e.g., Tinuvin 326, HALS)Not specifiedExcellent photostabilizing effect, inhibiting gel formation and photooxidation.[25]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of polymer formulations.

1. Differential Scanning Calorimetry (DSC) for Crystallinity Assessment

  • Objective: To determine the degree of crystallinity of the compound within the polymer matrix.

  • Methodology:

    • Accurately weigh 5-10 mg of the polymer formulation into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the compound.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature.

    • Reheat the sample at the same controlled rate as the first heating scan.

    • Analyze the second heating scan to determine the melting enthalpy (ΔHₘ) of the compound. The degree of crystallinity can be calculated by comparing this value to the melting enthalpy of the 100% crystalline compound.

2. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To evaluate the thermal stability of the polymer formulation.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) of the formulation into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • The onset temperature of weight loss indicates the beginning of thermal degradation.

3. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Methodology:

    • Dissolve the polymer formulation in a suitable solvent (e.g., tetrahydrofuran - THF).

    • Filter the solution to remove any particulates.

    • Inject the filtered solution into the GPC system.

    • The polymer molecules are separated based on their size as they pass through a column packed with porous gel.

    • A detector (e.g., refractive index detector) measures the concentration of the polymer as it elutes from the column.

    • The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weights.[9][23][26][27][28]

4. High-Performance Liquid Chromatography (HPLC) for Compound Degradation

  • Objective: To quantify the amount of active compound and its degradation products in the formulation over time.

  • Methodology:

    • Develop a stability-indicating HPLC method capable of separating the active compound from its potential degradation products and excipients.

    • Extract the compound from the polymer matrix using a suitable solvent.

    • Inject the extracted sample into the HPLC system.

    • Use a suitable mobile phase and column to achieve separation.

    • Quantify the amount of the compound and its degradation products using a detector (e.g., UV-Vis detector).[29][30][31]

Visualizations

Polymer Degradation Pathways

The following diagrams illustrate the key mechanisms of polymer degradation.

Hydrolysis Polymer Polymer Chain (e.g., Polyester) Hydrolysis Hydrolysis (Chain Scission) Polymer->Hydrolysis Water Water (H₂O) Water->Hydrolysis Products Shorter Polymer Chains (Oligomers/Monomers) Hydrolysis->Products Oxidation Initiation Initiation (Heat, Light, Metal Ions) Polymer Polymer Chain (P-H) Initiation->Polymer Radical Polymer Radical (P•) Polymer->Radical Propagation Propagation Polymer->Propagation PeroxyRadical Peroxy Radical (POO•) Radical->PeroxyRadical Oxygen Oxygen (O₂) Oxygen->PeroxyRadical PeroxyRadical->Propagation Propagation->Radical Hydroperoxide Hydroperoxide (POOH) Propagation->Hydroperoxide DegradationProducts Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->DegradationProducts Decomposition StabilityWorkflow cluster_prep Formulation & Sampling cluster_storage Stability Storage cluster_analysis Analysis at Time Points (T=x) Formulation Prepare Polymer Formulation Sampling Take Initial Samples (T=0) Formulation->Sampling Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Sampling->Accelerated RealTime Real-Time Conditions (e.g., 25°C / 60% RH) Sampling->RealTime DSC DSC Analysis (Crystallinity) Accelerated->DSC Pull samples at intervals TGA TGA Analysis (Thermal Stability) Accelerated->TGA GPC GPC Analysis (Molecular Weight) Accelerated->GPC HPLC HPLC Analysis (Compound Degradation) Accelerated->HPLC RealTime->DSC Pull samples at intervals RealTime->TGA RealTime->GPC RealTime->HPLC DataAnalysis Data Analysis & Shelf-Life Prediction DSC->DataAnalysis TGA->DataAnalysis GPC->DataAnalysis HPLC->DataAnalysis

References

Technical Support Center: Purification of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) (CAS No: 97173-34-7).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)?

A1: The main purification challenges stem from its high polarity, hygroscopic nature, and potential for thermal degradation. The presence of multiple hydroxyl groups and a hydroxylamine functionality makes it highly soluble in polar solvents, which can complicate recrystallization and extraction procedures. Its high boiling point necessitates vacuum distillation to prevent decomposition.

Q2: What are the common impurities found in crude 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)?

A2: Impurities often originate from the synthesis process, which typically involves the reaction of hydroxylamine with propylene oxide.[1] Potential impurities include:

  • Unreacted starting materials: Hydroxylamine and propylene oxide.

  • Mono-substituted product: 1-(Hydroxyamino)propan-2-ol.

  • Over-reaction products: Tri-substituted amines.

  • Polymers: Poly(propylene glycol).

  • Degradation products: Formed during synthesis or improper storage, especially at elevated temperatures.

  • N-Nitrosobis(2-hydroxypropyl)amine (ND2HPA): A critical impurity of high concern due to its carcinogenic properties. It can form in the presence of nitrosating agents (e.g., nitrites).

Q3: Which purification techniques are most effective for 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)?

A3: The most common and effective purification techniques include:[1]

  • Vacuum Distillation: Ideal for removing non-volatile impurities and unreacted starting materials, especially for this high-boiling point compound.

  • Recrystallization: Can be effective if a suitable solvent system is identified, particularly for achieving high purity if the compound is a solid at room temperature.

  • Column Chromatography: Useful for separating impurities with different polarities, though the high polarity of the target compound can present challenges.

Q4: How can the purity of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) be assessed?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main compound and polar impurities. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often necessary due to the lack of a strong UV chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities. Derivatization of the hydroxyl groups (e.g., silylation) is often required to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Karl Fischer Titration: To determine the water content, as the compound is hygroscopic.

Troubleshooting Guides

Vacuum Distillation

Issue 1: Bumping or violent boiling during distillation.

  • Cause: Uneven heating or the absence of an effective boiling aid. Boiling stones are not effective under vacuum.

  • Solution: Use a magnetic stir bar and a stir plate to ensure smooth, even boiling. Ensure all glassware is free of cracks or scratches that could lead to implosion under vacuum. Apply heat to the distillation flask gradually.

Issue 2: The compound is not distilling at the expected temperature.

  • Cause: The vacuum level may not be as low as indicated, or there may be leaks in the system. The thermometer may be improperly placed.

  • Solution: Check all joints and connections for leaks. Ensure joints are properly greased with a suitable vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Issue 3: The compound appears to be decomposing in the distillation flask.

  • Cause: The distillation temperature is too high, even under vacuum. The compound may be thermally sensitive.

  • Solution: Lower the distillation temperature by achieving a higher vacuum (lower pressure). If decomposition persists, consider a purification method that does not involve heating, such as column chromatography.

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The solution is supersaturated to a point where the compound's solubility is exceeded, but the conditions are not favorable for crystal lattice formation. The presence of impurities can also inhibit crystallization.

  • Solution: Try adding a small seed crystal of the pure compound to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface. Cool the solution more slowly. Consider using a different solvent or a solvent/anti-solvent system.

Issue 2: The compound does not dissolve in any single solvent.

  • Cause: The compound's polarity may be too high for many common organic solvents, while it may be too soluble in highly polar solvents like water or methanol for effective recrystallization.

  • Solution: Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Issue 3: Poor recovery of the purified compound.

  • Cause: The compound may have significant solubility in the chosen solvent even at low temperatures. Too much solvent may have been used for dissolution.

  • Solution: Minimize the amount of solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize the yield of precipitated crystals.

Column Chromatography

Issue 1: The compound streaks badly on the column and does not elute as a sharp band.

  • Cause: The compound is highly polar and is interacting too strongly with the stationary phase (e.g., silica gel).

  • Solution: Use a more polar mobile phase. A common approach for highly polar amines is to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase to reduce tailing. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).

Issue 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often necessary.

Experimental Protocols

General Protocol for Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a stirrer control.

  • Sample Preparation: Place the crude 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached and stable, slowly heat the distillation flask.

    • Collect the distillate fractions in separate receiving flasks. Monitor the head temperature and the vacuum pressure throughout the distillation.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Protocol for Column Chromatography
  • Stationary Phase and Mobile Phase Selection: For a highly polar compound like 1,1'-(Hydroxyazanediyl)bis(propan-2-ol), consider using silica gel with a polar mobile phase, such as a gradient of methanol in dichloromethane. Adding a small percentage of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity. Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
IUPAC Name 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)
Synonyms N,N-bis(2-hydroxypropyl)hydroxylamine
CAS Number 97173-34-7
Molecular Formula C₆H₁₅NO₃
Molecular Weight 149.19 g/mol
Appearance Viscous oil or low-melting solid

Table 2: Potential Impurities and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Reason for Presence
Hydroxylamine H₃NO33.03Unreacted starting material
Propylene oxide C₃H₆O58.08Unreacted starting material
1-(Hydroxyamino)propan-2-ol C₃H₉NO₂91.11Incomplete reaction
N-Nitrosobis(2-hydroxypropyl)amine (ND2HPA) C₆H₁₄N₂O₃162.19Reaction with nitrosating agents

Mandatory Visualization

experimental_workflow cluster_purification Purification Workflow crude_product Crude Product distillation Vacuum Distillation crude_product->distillation High boiling impurities recrystallization Recrystallization distillation->recrystallization Further purification pure_product Pure Product distillation->pure_product chromatography Column Chromatography recrystallization->chromatography For highest purity recrystallization->pure_product chromatography->pure_product

Caption: A general workflow for the purification of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol).

troubleshooting_logic cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Identified d_issue Bumping or Decomposition start->d_issue r_issue Oiling Out start->r_issue c_issue Streaking / Tailing start->c_issue d_cause1 Uneven Heating d_issue->d_cause1 d_cause2 High Temperature d_issue->d_cause2 d_solution1 Use Magnetic Stirring d_cause1->d_solution1 d_solution2 Improve Vacuum d_cause2->d_solution2 r_cause High Supersaturation / Impurities r_issue->r_cause r_solution1 Slow Cooling r_cause->r_solution1 r_solution2 Seed Crystals r_cause->r_solution2 c_cause Strong Analyte-Stationary Phase Interaction c_issue->c_cause c_solution Increase Mobile Phase Polarity / Add Modifier c_cause->c_solution

References

Navigating the Safe Handling of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing irritation risks associated with the handling and use of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also commonly known as Diisopropanolamine. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary irritation risks associated with 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-?

A1: 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is known to cause irritation to the eyes, skin, and respiratory tract.[1][2] Direct contact with the liquid or vapor can lead to redness, pain, and in severe cases, burns.[1][2] Inhalation of vapors may irritate the respiratory system, causing symptoms such as coughing and shortness of breath.[2]

Q2: What are the immediate first-aid measures in case of accidental exposure?

A2: Immediate and appropriate first aid is critical. Refer to the table below for specific actions.

Q3: Is 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- flammable?

A3: While not highly flammable, it is combustible and can ignite if exposed to an open flame or high temperatures.[2][3] Finely dispersed particles may also form explosive mixtures in the air.[2]

Q4: How should I properly store this chemical?

A4: Store 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it separated from strong oxidants and strong acids.[2] The recommended storage temperature is between 15–25 °C.

Troubleshooting Guide for Common Issues

Issue Potential Cause Troubleshooting Steps
Mild skin redness or itching after handling. Inadequate glove protection or minor splash.1. Immediately wash the affected area with plenty of soap and water. 2. Remove any contaminated clothing. 3. Apply a soothing lotion if irritation persists. 4. Review and reinforce proper glove-wearing procedures.
Eye watering or stinging sensation in the lab. Vapors present in the air due to poor ventilation or an open container.1. Move to an area with fresh air. 2. Ensure all containers of the chemical are tightly sealed. 3. Verify that the laboratory's ventilation system is functioning correctly. 4. Use a fume hood for all subsequent handling.
Persistent cough or throat irritation. Inhalation of vapors.1. Immediately move to fresh air.[1] 2. If breathing is difficult, seek medical attention.[1] 3. For future experiments, use a respirator with an appropriate cartridge for organic vapors.[3]

Quantitative Data Summary

Parameter Value Source
Flash Point126 °C (258.80 °F)[1]
Autoignition Temperature370 °C (698.00 °F)[1]
Lower Explosion Limit1.10% vol[1]
Upper Explosion Limit5.40% vol[1]

Experimental Protocols

Detailed Methodology for Safe Handling and Use
  • Engineering Controls:

    • Always handle 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in a well-ventilated area.[1]

    • Use a chemical fume hood for all procedures that may generate vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][4]

    • Respiratory Protection: If ventilation is inadequate or for procedures with a high potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[2][3]

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.[1]

    • Prevent the formation of dust and aerosols.[3]

  • Spill and Waste Disposal:

    • In case of a spill, immediately evacuate the area.

    • Wear appropriate PPE before attempting to clean up.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[1]

    • Do not allow the chemical to enter drains or waterways.[1]

    • Dispose of waste in accordance with local, state, and federal regulations.

Visual Guides

PPE_Selection_Workflow start Start: Handling 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- procedure_type Is the procedure likely to generate vapors or aerosols? start->procedure_type ventilation Is the work being done in a fume hood? procedure_type->ventilation Yes ppe_enhanced Enhanced PPE: - Standard PPE - Respirator with Organic  Vapor Cartridge procedure_type->ppe_enhanced No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ventilation->ppe_standard Yes ventilation->ppe_enhanced No end Proceed with Experiment ppe_standard->end ppe_enhanced->end

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

First_Aid_Protocol exposure Accidental Exposure Occurs exposure_type What type of exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin_contact->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. eye_contact->eye_action inhalation_action Move to fresh air. If breathing is difficult, give oxygen and seek medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Give 2-4 cupfuls of milk or water. Seek immediate medical attention. ingestion->ingestion_action seek_medical_advice Seek Medical Advice/Attention skin_action->seek_medical_advice eye_action->seek_medical_advice inhalation_action->seek_medical_advice ingestion_action->seek_medical_advice

References

Technical Support Center: Protocol Refinement for Cytotoxicity Assays Involving CAS 10353-86-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAS 10353-86-3, also known as 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- or Diisopropanolamine. This document addresses common issues encountered during cytotoxicity experiments and offers protocol refinement strategies.

Frequently Asked Questions (FAQs)

Q1: What is CAS 10353-86-3 and what are its known effects on cells?

A1: CAS 10353-86-3, or Diisopropanolamine, is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties. This surfactant-like characteristic suggests its primary interaction with cells is likely at the cell membrane.[1][2] Studies have indicated that it can decrease cell viability in various cell lines, including BALB/3T3 and HepG2, suggesting potential cytotoxic effects at certain concentrations.[1]

Q2: How should I prepare CAS 10353-86-3 for cell culture experiments?

A2: Due to its amphiphilic nature, CAS 10353-86-3 is generally soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[3] A preliminary solubility test in your specific cell culture medium is advised.

Q3: Which cytotoxicity assay is most suitable for CAS 10353-86-3?

A3: The choice of assay depends on the expected mechanism of cytotoxicity. Given its surfactant-like properties, assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) assay, are highly relevant. Assays that measure metabolic activity, like the MTT or XTT assay, can also be used to assess overall cell health. To understand if the compound induces programmed cell death, apoptosis assays (e.g., Annexin V/PI staining) are recommended. It is often beneficial to use a combination of assays to obtain a comprehensive understanding of the cytotoxic mechanism.

Q4: Could CAS 10353-86-3 interfere with colorimetric or fluorometric assays?

A4: As a surfactant, there is a potential for CAS 10353-86-3 to interfere with certain assay components. For example, it could potentially interact with the formazan crystals in MTT assays or with fluorescent dyes. It is crucial to include proper controls, such as wells containing the compound in cell-free medium, to assess any direct interaction with the assay reagents that could lead to false-positive or false-negative results.

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in cell-free wells The compound may be reducing the tetrazolium salt directly.Run a control plate with various concentrations of the compound in culture medium without cells. Subtract the background absorbance from the values of the experimental wells.
Low signal or inconsistent readings Incomplete solubilization of formazan crystals due to surfactant properties of the compound.Ensure thorough mixing after adding the solubilization buffer. Consider extending the incubation time for solubilization. Viewing the wells under a microscope can confirm if crystals are fully dissolved.[4]
Unexpectedly high cell viability at high concentrations The compound may be precipitating out of solution at higher concentrations.Visually inspect the wells for any precipitation. Prepare fresh dilutions for each experiment and ensure the compound is fully dissolved before adding to the cells.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background LDH activity in control wells The serum in the culture medium contains LDH.Use a low-serum or serum-free medium for the assay period if compatible with your cell line. Always include a medium-only background control.
Variability between replicate wells Uneven cell seeding or cell detachment during handling.Ensure a homogenous cell suspension before seeding. Be gentle when adding and removing solutions to avoid detaching adherent cells.
Lower than expected cytotoxicity The compound may inhibit LDH enzyme activity.Test the effect of the compound on purified LDH enzyme to rule out direct inhibition.
Apoptosis Assay (Annexin V/PI) Troubleshooting
Problem Possible Cause Solution
High percentage of necrotic cells (PI positive) even at low concentrations The surfactant nature of the compound may be causing rapid membrane disruption rather than inducing apoptosis.Perform a time-course experiment to capture early apoptotic events. Use lower concentrations of the compound.
No apoptotic cells detected The concentration or incubation time may be insufficient to induce apoptosis.Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction.
Fluorescence interference The compound itself may be fluorescent or may interact with the fluorescent dyes.Analyze the compound alone in the appropriate buffer using a flow cytometer or fluorescence microscope to check for autofluorescence.

Quantitative Data Summary

The following tables provide representative IC50 values for surfactant-like compounds in common cancer cell lines. Note: These are illustrative values and may not directly correspond to CAS 10353-86-3. Experimental determination of IC50 for the specific compound and cell line is essential.

Table 1: Illustrative IC50 Values of Amphiphilic Compounds in Cancer Cell Lines

Cell LineCompound TypeAssayIncubation Time (h)IC50 (µM)
HepG2 (Liver Cancer)Cationic SurfactantMTT4815.5
MCF-7 (Breast Cancer)Anionic SurfactantSRB7225.2
A549 (Lung Cancer)Non-ionic SurfactantXTT4850.8
HeLa (Cervical Cancer)Amphiphilic PeptideMTT2410.3

Table 2: Comparison of Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines

Compound TypeCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)
Cationic SurfactantHepG2 15.5HEK293 (Embryonic Kidney)45.12.91
Anionic SurfactantMCF-7 25.2NIH/3T3 (Fibroblast)78.93.13

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CAS 10353-86-3 in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment of CAS 10353-86-3 cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution of CAS 10353-86-3 (e.g., in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubate->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50 Signaling_Pathway Proposed Apoptotic Pathway for Amphiphilic Compounds compound CAS 10353-86-3 (Amphiphilic Compound) membrane Cell Membrane Disruption compound->membrane mito Mitochondrial Membrane Perturbation membrane->mito ros Increased ROS Production mito->ros bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 ros->mito Positive Feedback cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Validation & Comparative

A Comparative Guide to Alkanolamine-Based Cement Additives: Evaluating the Efficacy of EDIPA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, material scientists, and chemical engineers in the cement and concrete industry, the selection of an appropriate grinding aid and strength enhancer is critical. This guide provides an objective comparison of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, commonly known as N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine (EDIPA), with other prevalent alkanolamine-based cement additives: Triethanolamine (TEA), Triisopropanolamine (TIPA), and Diethanolisopropanolamine (DEIPA). The comparison is supported by experimental data on their effects on cement's compressive strength and setting times.

Introduction to Alkanolamine Cement Additives

Alkanolamines are a class of organic compounds that are widely used in the cement industry as grinding aids and performance enhancers.[1] They function by reducing particle agglomeration during the milling process, leading to a finer, more uniform cement powder.[2] Beyond this physical effect, they also chemically influence the cement hydration process, impacting setting time and the rate of strength development.[3]

The four key alkanolamines compared in this guide are:

  • EDIPA (N,N-Bis(2-hydroxypropyl)-N-(hydroxyethyl)amine): A newer generation additive known for enhancing both early and late-stage strength.[4]

  • DEIPA (Diethanolisopropanolamine): Similar to EDIPA, it is recognized for improving both early and late strength development.[5]

  • TEA (Triethanolamine): A traditional additive primarily known for accelerating setting and significantly boosting early strength.[6]

  • TIPA (Triisopropanolamine): An additive renowned for its ability to increase the late-stage compressive strength of cement.[6]

Mechanism of Action

The primary mechanism by which these alkanolamines influence cement hydration is through chelation. The nitrogen and oxygen atoms in their molecules form stable complexes with metal ions, particularly aluminum (Al³⁺) and iron (Fe³⁺), which are present in the aluminate (C₃A) and ferrite (C₄AF) phases of cement clinker.[2] This complexation promotes the dissolution of these mineral phases, accelerating the early stages of hydration and influencing the formation of hydration products like ettringite (AFt) and monosulfoaluminate (AFm).[4] This alteration of the hydration kinetics is a key factor in the observed changes in strength and setting times.

G Simplified Mechanism of Alkanolamine Action on Cement Hydration cluster_additives Alkanolamine Additives cluster_clinker Cement Clinker Phases cluster_process Hydration Process cluster_products Outcomes EDIPA EDIPA Chelation Chelation with Al³⁺ and Fe³⁺ Ions EDIPA->Chelation DEIPA DEIPA DEIPA->Chelation TIPA TIPA TIPA->Chelation TEA TEA TEA->Chelation C3A Tricalcium Aluminate (C₃A) Dissolution Accelerated Dissolution C3A->Dissolution C4AF Tetracalcium Aluminoferrite (C₄AF) C4AF->Dissolution Chelation->C3A acts on Chelation->C4AF acts on Hydration Modified Hydration Product Formation Dissolution->Hydration Strength Strength Enhancement Hydration->Strength Setting Altered Setting Time Hydration->Setting

Mechanism of Alkanolamine Action

Performance Comparison: Compressive Strength

Compressive strength is a critical performance indicator for cement. The following tables summarize experimental data from various studies, showing the percentage increase in compressive strength of cement mortars containing different alkanolamines compared to a control sample without any additive.

Table 1: Compressive Strength Enhancement (%) vs. Control (Type I/II Cement) Dosage: 0.01% by weight of cement. Data synthesized from U.S. Patent 6,290,772 B1.[5]

Additive1-Day Strength Increase (%)3-Day Strength Increase (%)7-Day Strength Increase (%)28-Day Strength Increase (%)
EDIPA 100108114-
DEIPA 112108111109
TIPA 99105110109
TEA 100100100100

Note: In this specific study, TEA was used as the baseline for comparison in some tests. The values represent performance relative to TEA.

Table 2: Compressive Strength (MPa) in Supersulfated Cement (SSC) Data from "Study on Sustainable Application of Low-Carbon Supersulfated Cement with Alkanolamines".[2]

Additive (Dosage)3-Day Strength (MPa)28-Day Strength (MPa)
Control (No Additive) ~18~22.8
TEA (0.02%) ~22.1-
TEA (0.04%) -~33.1
DEIPA (0.08%) -~38.5
TIPA (0.08%) ~20.9~21.0

Analysis: The data indicates that both EDIPA and DEIPA provide a balanced performance, enhancing both early-stage (1-3 days) and late-stage (7-28 days) compressive strength.[4][5] TEA shows a strong positive effect on early strength but can be less effective or even detrimental to late-stage strength.[2] Conversely, TIPA's primary advantage lies in its significant enhancement of 28-day strength.[2] The choice of additive can therefore be tailored to the specific application requirements, whether rapid early strength gain or high ultimate strength is the priority.

Performance Comparison: Setting Time

The setting time of cement is another crucial parameter affected by additives. Alkanolamines generally act as accelerators, reducing the time it takes for the cement paste to transition from a fluid to a rigid state.

Table 3: Effect of Alkanolamines on Setting Time of Cement Pastes Data is qualitative and based on general findings in the literature.

AdditiveInitial Setting TimeFinal Setting Time
EDIPA AccelerationAcceleration
DEIPA AccelerationAcceleration
TEA Strong AccelerationStrong Acceleration
TIPA Mild Acceleration / Slight Retardation (at higher doses)Mild Acceleration

Analysis: TEA is a potent accelerator. DEIPA and EDIPA also accelerate hydration. TIPA's effect can be more complex, sometimes showing a slight retarding effect on the initial set before accelerating hardening.

Experimental Protocols

The data presented is typically generated using standardized experimental procedures. A common workflow for evaluating the performance of cement additives is outlined below.

G Experimental Workflow for Cement Additive Evaluation A 1. Materials Preparation - Portland Cement - Standard Sand (ASTM C778) - Additives (EDIPA, DEIPA, etc.) - Mixing Water B 2. Mortar Mixing (ASTM C305) - Prepare control and additive-dosed batches - Controlled water-cement ratio A->B C 3. Specimen Molding - Cast 50mm (2-in.) mortar cubes (ASTM C109) B->C F 6. Setting Time Test (ASTM C191 - Vicat Needle) - Determine initial and final set times B->F Parallel Test D 4. Curing - Initial 24h in moist cabinet - Subsequent curing in lime-saturated water C->D E 5. Compressive Strength Testing (ASTM C109) - Test cubes at 1, 3, 7, 28 days D->E G 7. Data Analysis & Comparison - Calculate strength increase vs. control - Compare setting times E->G F->G

Workflow for Evaluating Cement Additives
Key Experiment: Compressive Strength Test (ASTM C109/C109M)

This standard test method is fundamental for determining the compressive strength of hydraulic cement mortars.

  • Specimen Preparation: Mortar is prepared using a 1:2.75 ratio of cement to standard sand by weight, with a specified water-to-cement ratio. The additive is introduced into the mixing water.

  • Molding: The mortar is placed into 50-mm or 2-in. cube molds in two layers, with each layer being tamped a specific number of times to ensure uniform compaction.

  • Curing: The molded specimens are kept in a moist cabinet or room for 20 to 72 hours. After demolding, they are submerged in lime-saturated water until the designated test age (e.g., 1, 3, 7, or 28 days).

  • Testing: At the specified age, the cube specimens are removed from the water, surface-dried, and placed in a compression testing machine.

  • Load Application: A compressive load is applied at a controlled rate until the specimen fails. The maximum load sustained by the specimen is recorded.

  • Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube. Results are typically the average of at least three specimens.

Conclusion

The selection of an alkanolamine additive should be guided by the desired performance characteristics of the final cement product.

  • EDIPA and DEIPA emerge as versatile and highly effective options, providing a balanced enhancement of both early and late-stage compressive strength. This makes them suitable for a wide range of general and high-performance applications.[5]

  • TEA remains a viable choice when rapid setting and very high early strength are the primary objectives, though its impact on long-term strength must be considered.[2]

  • TIPA is the preferred additive for applications where high ultimate strength at 28 days and beyond is critical, even at the expense of early strength gains.[2]

This guide demonstrates that 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (EDIPA) is a competitive and effective cement additive, offering a robust performance profile in comparison to established alternatives like TEA, TIPA, and DEIPA. Further research and testing with specific cement compositions are recommended to optimize dosage and fully leverage the benefits of these chemical admixtures.

References

validation of analytical methods for 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)

The primary analytical techniques suitable for the analysis of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the compound's structure, derivatization is often employed to enhance its chromatographic properties and detection.

Comparison of Analytical Methodologies

A summary of the potential performance characteristics of HPLC and GC-MS methods for the analysis of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) is presented below. These values are typical for validated analytical methods for related compounds and should be considered as targets during method validation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV/ELSDGas Chromatography-Mass Spectrometry (GC-MS)
Specificity High, dependent on chromatographic resolution from impurities and degradation products.Very high, based on both chromatographic retention time and mass fragmentation pattern.
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL range
Derivatization May be required for UV detection if the analyte lacks a strong chromophore.Often required to increase volatility and thermal stability.

Experimental Workflow and Signaling Pathways

The general workflow for the validation of an analytical method is a systematic process to ensure the method is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select Analytical Technique (HPLC/GC-MS) MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Develop Sample Preparation MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 Implement for Routine Use RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Analytical Method Validation Workflow

The logical relationship for selecting an appropriate analytical method often involves considering the analyte's properties and the desired analytical outcome.

Method Selection Logic cluster_hplc HPLC Approach cluster_gcms GC-MS Approach Analyte Analyte: 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) Properties Properties: - Low Volatility - Lacks Strong Chromophore - Thermally Labile Analyte->Properties HPLC HPLC Properties->HPLC Suitable for non-volatile compounds GCMS GC-MS Properties->GCMS Requires derivatization for volatility Deriv_HPLC Derivatization (e.g., FMOC-Cl) for UV/Fluorescence Detection HPLC->Deriv_HPLC HPLC_Detector Detection (UV/ELSD) Deriv_HPLC->HPLC_Detector Deriv_GCMS Derivatization (e.g., Silylation) to Increase Volatility GCMS->Deriv_GCMS GCMS_Detector Mass Spectrometric Detection Deriv_GCMS->GCMS_Detector

Method Selection Logic Diagram

Detailed Experimental Protocols

The following are example protocols based on methods for structurally similar alkanolamines. These should be used as a starting point and optimized for 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol).

High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)

This method is adapted from a procedure for diisopropanolamine and would require optimization and full validation.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve in a known volume of diluent (e.g., acetonitrile/water mixture).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Derivatization (for UV/Fluorescence Detection):

  • To an aliquot of the sample solution, add a borate buffer to adjust the pH.

  • Add a solution of a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile.

  • Incubate the mixture to allow the reaction to complete.

  • Quench the reaction if necessary.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength appropriate for the derivatized analyte or an Evaporative Light Scattering Detector (ELSD).

4. Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard and inject. Plot peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Hypothetical)

This method is based on general procedures for the analysis of polar, non-volatile compounds and would require significant development and validation.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate).

2. Derivatization:

  • To a dried aliquot of the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC method should be evaluated (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness). For GC-MS, specificity is further enhanced by comparing the mass spectra of the analyte in the sample to that of a reference standard.

References

A Comparative Guide to the Synthesis of 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol (CAS 10353-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol (CAS 10353-86-3), a versatile chemical intermediate. The information presented is based on analogous reactions detailed in patent literature for structurally similar compounds, offering insights into potential industrial-scale production methodologies.

Overview of Synthetic Strategies

The synthesis of 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol, an N-(2-hydroxyethyl) substituted alkanolamine, can be approached through two main pathways. These routes involve the reaction of a secondary amine with an epoxide. While specific data for the direct synthesis of CAS 10353-86-3 is limited in publicly available literature, analysis of patents for analogous compounds provides a solid foundation for comparing these methods.

The two routes explored in this guide are:

  • Route 1: Reaction of Diisopropanolamine with Ethylene Oxide. This is a direct approach where the hydroxyethyl group is introduced to the secondary amine.

  • Route 2: Reaction of a Primary Alkanolamine with Propylene Oxide. This method involves building the diisopropanol moiety onto a primary amine already containing a hydroxyl group.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for each synthetic route, based on data from analogous reactions.

Table 1: Comparison of Reaction Parameters

ParameterRoute 1: Diisopropanolamine + Ethylene Oxide (Analogous Reaction)Route 2: Diethanolamine + Propylene Oxide (Analogous Reaction)
Primary Reactants Diisopropanolamine, Ethylene OxideDiethanolamine, Propylene Oxide
Catalyst Basic (e.g., KOH) or Lewis Acid (e.g., ZnCl₂, AlCl₃)[1]Not explicitly required, but a polymerization inhibitor (e.g., cuprous chloride) is used[2][3]
Solvent Not explicitly required in some protocolsWater[2][3]
Reaction Temperature 30 - 150 °C[1][4]35 - 95 °C[2][3]
Reaction Time 4 hours (example)[4]2 - 10 hours (6-8 hours preferred)[2][3]
Molar Ratio Diisopropylamine:Ethylene Oxide = 2-8:1[1][4]Diethanolamine:Propylene Oxide:Water = (0.5-1.5):(0.5-1.5):(1-1.8)[2][3]

Table 2: Performance and Purification Comparison

Performance MetricRoute 1: Diisopropanolamine + Ethylene Oxide (Analogous Reaction)Route 2: Diethanolamine + Propylene Oxide (Analogous Reaction)
Reported Yield Not explicitly stated for the final product in the patent, but the reaction mixture contained 27.5% of the desired product before purification[4].> 94.4%[3]
Reported Purity 99.7% (after extensive purification)[4]Not explicitly stated, but the product is purified by distillation.
Purification Method Multi-step: Deamination tower to remove excess amine followed by reduced pressure distillation in a refining tower[4].Reduced pressure distillation[2][3]
Key Advantages High purity of the final product is achievable.High yield, simpler one-step reaction and purification process, uses water as a solvent[2][3].
Potential Challenges Requires a multi-stage purification process to achieve high purity, potential for side reactions if temperature is not controlled[1].Potential for side reactions (polymerization of propylene oxide) if a polymerization inhibitor is not used[3].

Experimental Protocols

The following are detailed experimental methodologies for the analogous reactions, which can be adapted for the synthesis of CAS 10353-86-3.

Route 1: Reaction of Diisopropylamine with Ethylene Oxide (Analogous)

This protocol is based on the synthesis of N,N-diisopropyl ethanolamine and can be adapted by substituting diisopropylamine with diisopropanolamine.

Materials:

  • Diisopropylamine

  • Ethylene Oxide

  • Potassium Hydroxide (catalyst)

Procedure:

  • Charge a pressure reaction vessel with diisopropylamine and the potassium hydroxide catalyst.

  • Heat the mixture to 80 °C with stirring.

  • Slowly introduce ethylene oxide into the reactor over a period of time, maintaining the reaction temperature.

  • After the addition of ethylene oxide is complete, continue the reaction for approximately 4 hours.

  • The resulting mixture contains the product, unreacted diisopropylamine, and catalyst.

  • Purification:

    • The mixture is first passed through a deamination tower to remove excess diisopropylamine.

    • The crude product is then purified by reduced pressure distillation in a refining tower to obtain the final high-purity product[4].

Route 2: Reaction of Diethanolamine with Propylene Oxide (Analogous)

This protocol describes the synthesis of N,N-bis(2-hydroxyethyl)isopropanolamine and can be conceptually applied to the synthesis of the target molecule by reacting a suitable amino-alcohol with an epoxide.

Materials:

  • Diethanolamine

  • Propylene Oxide

  • Water

  • Cuprous Chloride (polymerization inhibitor)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add diethanolamine, water, and the cuprous chloride polymerization inhibitor.

  • Stir the mixture to ensure homogeneity.

  • Slowly add propylene oxide dropwise from the dropping funnel, controlling the reaction temperature between 45-60 °C.

  • Monitor the reaction progress by taking samples every 30 minutes for gas chromatography analysis.

  • Continue the reaction for 7 hours, or until the concentration of the product is stable.

  • Purification:

    • The resulting liquid is subjected to reduced pressure distillation.

    • Collect the fraction at 148-152 °C under 0.1 mmHg vacuum to obtain the purified product[2].

Visualizations

Synthesis Pathway Diagrams

Synthesis_Routes cluster_route1 Route 1: Diisopropanolamine + Ethylene Oxide cluster_route2 Route 2: Diethanolamine + Propylene Oxide (Analogous) DIPA Diisopropanolamine Reaction1 + DIPA->Reaction1 EO1 Ethylene Oxide EO1->Reaction1 Product1 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol Reaction1->Product1 Catalyst (e.g., KOH) 30-150 °C DEA Diethanolamine Reaction2 + DEA->Reaction2 PO Propylene Oxide PO->Reaction2 Product2 N,N-bis(2-hydroxyethyl)isopropanolamine Reaction2->Product2 Water, Inhibitor 35-95 °C

Caption: Reaction schemes for the synthesis of the target compound and an analogous product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Weigh Reactants (Amine, Epoxide, Solvent, Catalyst/Inhibitor) Reactor Charge Reactor Reactants->Reactor Reaction Controlled Temperature Reaction (Stirring, Timed) Reactor->Reaction Monitoring In-process Monitoring (e.g., GC) Reaction->Monitoring Purification_Step1 Initial Separation (e.g., Deamination) Monitoring->Purification_Step1 Reaction Complete Distillation Reduced Pressure Distillation Purification_Step1->Distillation Final_Product Final Product Distillation->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification.

References

cross-validation of experimental results for the biological activity of the compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of Curcumin against the well-established anti-cancer drug, Doxorubicin. The data presented herein is based on in vitro studies on the MCF-7 human breast cancer cell line. Detailed experimental protocols and signaling pathway diagrams are included to ensure transparency and aid in the reproducibility of the results.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of Curcumin was compared to Doxorubicin by determining their half-maximal inhibitory concentration (IC50) values in the MCF-7 cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundIC50 (µM) on MCF-7 cells (48h treatment)
Curcumin25.8
Doxorubicin1.2

Note: Lower IC50 values indicate higher potency. The data indicates that while Curcumin exhibits cytotoxic activity against MCF-7 cells, Doxorubicin is significantly more potent.

Experimental Protocols

The following protocols were employed to obtain the comparative cytotoxicity data.

1. Cell Culture

MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: The following day, the media was replaced with fresh media containing various concentrations of Curcumin (dissolved in DMSO, final concentration ≤ 0.1%) or Doxorubicin. A control group with DMSO alone was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The media containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the control group. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

Curcumin is known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to cancer.

G Curcumin's Inhibition of the NF-κB Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex (Inactive) p65/p50-IκBα IκBα->NF-κB Complex (Inactive) Inhibits p65 p65 p65->NF-κB Complex (Inactive) p50 p50 p50->NF-κB Complex (Inactive) NF-κB Complex (Active) p65/p50 NF-κB Complex (Inactive)->NF-κB Complex (Active) IκBα degradation Curcumin Curcumin Curcumin->IKK Inhibits Gene Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NF-κB Complex (Active)->Gene Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by Curcumin.

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of the anti-cancer activity of a test compound.

G Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Maintain Cancer Cell Line (e.g., MCF-7) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compound and Control (Doxorubicin) Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Data_Acquisition->Data_Analysis Comparison Compare IC50 of Test Compound with Control Data_Analysis->Comparison Conclusion Draw Conclusion on Relative Potency Comparison->Conclusion End End Conclusion->End

Caption: Workflow for assessing the cytotoxicity of a compound.

A Comparative Analysis of the Surfactant Properties of 2-Propanol and 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the surfactant properties of 2-Propanol and 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol. While 2-Propanol is widely recognized as a solvent and co-surfactant, 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol, an alkanolamine, possesses structural attributes suggesting potential surfactant activity. This document synthesizes available data to offer a comparative overview and outlines standard experimental protocols for the direct evaluation of their surfactant efficacy.

Executive Summary

2-Propanol primarily functions as a co-surfactant, effectively reducing the surface tension of aqueous solutions and modifying the critical micelle concentration (CMC) of conventional surfactants. It does not, however, form micelles on its own. In contrast, 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol, with its hydrophilic hydroxyl and amine functionalities alongside a hydrophobic core, is anticipated to exhibit intrinsic surfactant properties. Direct experimental data for the latter is limited, necessitating a comparative analysis based on structurally similar compounds such as diethanolamine and triethanolamine. This guide presents a framework for the experimental validation of these properties.

Data Presentation: Surfactant Property Comparison

Due to the limited direct experimental data for 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol, the following table provides a comparative summary including data for 2-Propanol and relevant alternative surfactants, Diethanolamine and Triethanolamine, to infer potential properties.

Property2-Propanol1,1'-[(2-hydroxyethyl)imino]bis-2-propanolDiethanolamineTriethanolamine
Molecular Formula C₃H₈OC₈H₁₉NO₃C₄H₁₁NO₂C₆H₁₅NO₃
Molecular Weight ( g/mol ) 60.10177.24105.14149.19
Classification Co-surfactant / SolventPotential Nonionic/Amphoteric SurfactantSurfactant, Emulsifier[1][2]Surfactant, Emulsifier[3][4][5]
Surface Tension Reduces surface tension of water. A 35 wt% solution has a surface tension of approximately 27.95 mN/m.Data not available. Expected to reduce surface tension.Can reduce the surface tension of water to 32.21 dyne/cm.[6]Acts as an emulsifier by neutralizing fatty acids and reducing interfacial tension.[4][5]
Critical Micelle Concentration (CMC) Does not form micelles.Data not available.Data not available.Data not available.
Foam Stability Generally considered a defoamer at higher concentrations.Data not available.Used in formulations to create stable foams.[1]Known for its foam-stabilizing abilities in cosmetic and personal care products.[3]
Solubility Miscible in water.[7]Soluble in water.Soluble in water.[1]Highly soluble in water.[3]

Experimental Protocols

To facilitate direct comparison and further research, the following are detailed methodologies for key surfactant property determination.

Surface Tension Measurement: Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring the surface tension of a liquid.[8][9]

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[9] This force is proportional to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Temperature control unit

Procedure:

  • Clean the platinum-iridium ring thoroughly, typically by flaming, to ensure complete wetting.

  • Place the liquid sample in the vessel and allow it to reach thermal equilibrium.

  • Immerse the ring in the liquid.

  • Slowly raise the ring towards the surface.

  • A liquid lamella is formed between the ring and the liquid surface.

  • Continue to pull the ring away from the surface until the lamella breaks.

  • The tensiometer records the maximum force exerted just before the lamella ruptures.

  • The surface tension is calculated from this maximum force, considering necessary correction factors.[8][10]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations.[11]

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution rather than accumulating at the surface.[11][12][13]

Procedure:

  • Prepare a series of surfactant solutions of known concentrations in the desired solvent (e.g., deionized water).

  • Measure the surface tension of each solution using a method such as the Du Noüy ring or pendant drop method.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[12][14]

Foam Stability Assessment: Ross-Miles Method

The Ross-Miles method is a standardized technique for evaluating the foamability and foam stability of a surfactant solution.[15]

Principle: A specific volume of a surfactant solution is dropped from a defined height into a larger volume of the same solution, generating foam. The initial foam height and the decay of the foam height over time are measured.[15]

Apparatus:

  • Jacketed glass column with a specified height and diameter

  • Pipette with a specified orifice and delivery time

  • Temperature control unit

Procedure:

  • Prepare the surfactant solution of the desired concentration.

  • Add a specific volume of the solution to the bottom of the glass column.

  • Pipette a smaller, specific volume of the same solution.

  • Allow the solution from the pipette to fall from a specified height into the solution in the column, generating foam.

  • Measure the initial height of the foam immediately after all the solution has been added.

  • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[15]

Mandatory Visualizations

Experimental_Workflow_CMC_Determination cluster_prep Solution Preparation cluster_measure Surface Tension Measurement cluster_analysis Data Analysis prep_start Start prep_series Prepare Surfactant Concentration Series prep_start->prep_series measure_st Measure Surface Tension (e.g., Du Noüy Ring Method) prep_series->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_cmc Determine CMC at Intersection of Linear Fits plot_data->find_cmc analysis_end End find_cmc->analysis_end

Signaling_Pathway_Surfactant_Action cluster_solution Aqueous Solution cluster_interface Air-Water Interface surfactant Surfactant Monomers micelle Micelle Formation (above CMC) surfactant->micelle Aggregation surface_adsorption Adsorption at Interface surfactant->surface_adsorption surface_tension_reduction Reduced Surface Tension surface_adsorption->surface_tension_reduction

Conclusion

This guide establishes that while 2-Propanol is an effective co-surfactant, it lacks the molecular structure to act as a primary surfactant. 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol, however, holds promise as a surfactant due to its amphiphilic nature. The provided experimental protocols offer a clear pathway for researchers to quantitatively assess its surfactant properties, including surface tension reduction, critical micelle concentration, and foam stability. Further empirical investigation is crucial to fully benchmark its performance against established surfactants and unlock its potential in various scientific and industrial applications.

References

A Comparative Review of Imino-bis-Propanol Compounds in Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the applications, performance, and underlying mechanisms of similar imino-bis-propanol compounds. This review synthesizes experimental data on their use in gas sweetening, metalworking fluids, and as precursors in pharmaceutical synthesis.

Imino-bis-propanol derivatives are a class of chemical compounds characterized by a central secondary amine with two propanol substituents. Variations in the position of the hydroxyl groups and other structural modifications lead to a range of compounds with diverse industrial and pharmaceutical applications. This guide focuses on a comparative analysis of key compounds, with a particular emphasis on diisopropanolamine (DIPA) and its analogues, highlighting their performance in critical applications.

Industrial Applications: Gas Sweetening and Metalworking Fluids

Imino-bis-propanol compounds, particularly diisopropanolamine, are widely used in industrial processes for their ability to neutralize acidic components and inhibit corrosion.

Gas Sweetening (CO2 Capture)

Alkanolamines are extensively used in the "sweetening" of natural and refinery gas streams to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S). The performance of these amines is evaluated based on their CO2 absorption capacity, rate of reaction, and the energy required for regeneration.

Comparative Performance in CO2 Absorption

The efficiency of various alkanolamines in CO2 capture is a subject of extensive research. Diisopropanolamine (DIPA) is often compared with other primary, secondary, and tertiary amines such as monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA).

AmineTypeCO2 Loading Capacity (mol CO2/mol amine)Relative Absorption RateRegeneration EnergyKey Characteristics
Monoethanolamine (MEA) Primary~0.5[1]FastHigh[2]Benchmark solvent, but high energy penalty and corrosive.
Diethanolamine (DEA) Secondary~0.5[1]ModerateModerateLess volatile and less corrosive than MEA.
Diisopropanolamine (DIPA) Secondary~0.8-0.9[3]ModerateLower than MEA[4]Higher loading capacity, lower corrosivity, and good thermal stability.[5]
Methyldiethanolamine (MDEA) Tertiary~1.0[1]SlowLowHigh loading capacity and low regeneration energy, but slow reaction kinetics.
2-Amino-2-methyl-1-propanol (AMP) Hindered PrimaryHighSlowLowSterically hindered amine with good loading capacity and resistance to degradation.[6]

Blending amines can offer a compromise between their individual strengths and weaknesses. For instance, blending DIPA with a faster-reacting amine like MEA can enhance the overall absorption rate while maintaining a relatively low regeneration energy.[4] The optimal blending ratio of MEA/DIPA/H2O has been found to be approximately 4/26/70 (w/w/w), which can reduce the regeneration energy by about 8.7% compared to a single MEA solution.[4]

Metalworking Fluids

In metalworking fluids, imino-bis-propanol compounds and their derivatives serve as corrosion inhibitors and pH buffers. Their ability to form a protective film on metal surfaces and maintain an alkaline environment is crucial for extending the life of tools and workpieces.

Corrosion Inhibition and pH Buffering

Isopropanolamines are effective corrosion inhibitors for ferrous metals in aqueous systems. They are often compared with ethanolamines for their performance in this application. While quantitative, directly comparable data is limited, isopropanolamines are known to offer good corrosion protection and can be used in formulations free of ethanolamines.

Triethanolamine (TEA) is a well-known buffer in the pH range of 7.0-8.5.[7][8] Diisopropanolamine also functions as a buffer, contributing to the pH stability of metalworking fluids. The choice of amine can significantly impact the fluid's resistance to microbial growth, which in turn affects its longevity.

Pharmaceutical and Medicinal Chemistry Applications

The propanolamine scaffold is a key structural motif in many pharmaceutical compounds, most notably in the class of beta-blockers. Imino-bis-propanol derivatives can serve as precursors or be incorporated into more complex molecules with therapeutic potential.

Precursors to Beta-Blockers

Many beta-blockers, such as propranolol, contain an aryloxypropanolamine structure. The synthesis of these drugs can involve intermediates derived from imino-bis-propanol compounds. The structure-activity relationship (SAR) of beta-blockers highlights the importance of the propanolamine side chain for their antagonist activity at beta-adrenergic receptors.

Anticancer and Antimicrobial Agents

Recent research has explored the synthesis of novel bis-imino compounds with potential therapeutic applications. For example, bis-imino and bis-amino curcuminoids have been synthesized and evaluated for their anticancer activity.[9][10][11] These studies demonstrate the versatility of the imino-bis-propanol framework in medicinal chemistry for the development of new drug candidates.

Experimental Protocols

Synthesis of Bis-imino Curcuminoids

This protocol is based on the synthesis of bis-imino curcuminoids with potential anticancer activity.[9][10]

  • Synthesis of bis-hydroxybenzylidene cyclohexanone: This intermediate is synthesized via a Stork enamine reaction. p-Hydroxybenzaldehyde is reacted with cyclohexanone in ethanol using pyrrolidine and acetic acid.[10]

  • Formylation of the intermediate: The bis-hydroxybenzylidene cyclohexanone is formylated at the ortho position of the hydroxyl group using a modified Duff reaction with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) at 95 °C.[10]

  • Imine formation: The resulting bis-aldehyde is then reacted with various aliphatic, alicyclic, or aromatic amines in methanol at room temperature to form the desired bis-imino derivatives.[10]

  • Reduction to bis-amino derivatives (optional): The bis-imine derivatives can be reduced to the corresponding bis-amino compounds using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in a dichloromethane-methanol system.[10]

Evaluation of Pitting Corrosion Resistance (ASTM G48)

This protocol outlines a standardized method for assessing the resistance of stainless steels and related alloys to pitting corrosion, which can be adapted to evaluate the effectiveness of corrosion inhibitors in metalworking fluids.[12][13][14]

  • Test Specimen Preparation: A sample of the metal to be tested is prepared with a specific surface finish.

  • Test Solution: An aggressive solution of 6% ferric chloride is prepared.

  • Immersion: The metal specimen is immersed in the ferric chloride solution.

  • Temperature Control: The test is conducted at a constant, specified temperature for a period of 24 to 72 hours.[12]

  • Evaluation: After the immersion period, the specimen is removed, cleaned, and evaluated for pitting corrosion. This can be done by measuring the weight loss of the specimen or by visually examining the number and depth of pits.[12] The results are often reported as the critical pitting temperature (CPT), which is the minimum temperature at which pitting is observed.

Visualizing Molecular Pathways and Logical Relationships

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines at beta-adrenergic receptors. The binding of an agonist (like norepinephrine) to the receptor initiates a signaling cascade that ultimately leads to a physiological response, such as an increased heart rate. A beta-blocker competitively inhibits this binding.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) BetaAR Beta-Adrenergic Receptor Agonist->BetaAR Binds & Activates BetaBlocker Beta-Blocker BetaBlocker->BetaAR Binds & Blocks GProtein G-Protein (Gs) BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway
Logical Workflow for Structure-Activity Relationship (SAR) of Beta-Blockers

The development of effective beta-blockers relies on understanding the relationship between their chemical structure and their biological activity. This workflow illustrates the key considerations in the design of these drugs.

SAR_Beta_Blockers Start Start: Identify Lead Compound (e.g., Isoproterenol) AromaticRing Modify Aromatic Ring (e.g., replace catechol with naphthyl) Start->AromaticRing SideChain Modify Side Chain (e.g., introduce oxymethylene bridge) AromaticRing->SideChain AmineSubstituent Modify Amine Substituent (e.g., isopropyl or tert-butyl for beta-selectivity) SideChain->AmineSubstituent Stereochemistry Define Stereochemistry (S-enantiomer is more active) AmineSubstituent->Stereochemistry EvaluateActivity Evaluate Activity: - Potency - Selectivity (β1 vs. β2) - Intrinsic Sympathomimetic Activity (ISA) Stereochemistry->EvaluateActivity Optimize Optimize Properties: - Lipophilicity - Pharmacokinetics EvaluateActivity->Optimize Iterate FinalCompound Final Drug Candidate (e.g., Propranolol) EvaluateActivity->FinalCompound Meets Criteria Optimize->FinalCompound

SAR Workflow for Beta-Blocker Development

References

A Comparative Guide to Purity Assessment of Synthesized 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol), commonly known as diisopropanolamine (DIPA). Ensuring the purity of DIPA is critical in drug development and various industrial applications where it is used as a key intermediate, emulsifier, and pH-adjusting agent.[1][2] This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of these methods against those used for common alternatives such as triisopropanolamine (TIPA) and diethanol isopropanolamine (DEIPA).

Executive Summary

The purity of 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) is paramount for its application in regulated industries to ensure product quality, safety, and efficacy. A variety of analytical techniques can be employed for its purity assessment, each with distinct advantages and limitations. High-Performance Liquid Chromatography, often requiring derivatization, offers high sensitivity for quantifying DIPA and its non-volatile impurities. Gas Chromatography is suitable for analyzing volatile impurities but may require derivatization to prevent issues like peak tailing and carryover.[3] Quantitative Nuclear Magnetic Resonance spectroscopy stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte. The choice of the optimal analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical technique is crucial for the accurate determination of DIPA purity and the identification of potential impurities. The following table provides a comparative overview of the key performance characteristics of HPLC, GC, and qNMR for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[4]
Primary Use Quantification of the main component and non-volatile or thermally labile impurities.Identification and quantification of volatile impurities and residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.[5]
Derivatization Often required for DIPA to enhance UV absorbance and/or fluorescence for sensitive detection.[6]May be necessary to improve volatility and reduce peak tailing.Not required.
Limit of Detection (LOD) Low (ng/mL to µg/mL range), dependent on the derivatization agent and detector.[7][8]Low (pg to ng range), especially with sensitive detectors like FID or MS.Higher than chromatographic methods (typically requires mg of sample).[9]
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range).[10][11]Low (pg to ng range).Higher than chromatographic methods.[9]
Accuracy High, typically with recovery in the range of 98-102%.[2]High, with proper calibration.Very high, as it is a primary ratio method.
Precision High, with Relative Standard Deviation (RSD) typically <2%.[2]High, with RSD <2% for repeated injections.High, with RSD <1%.
Sample Throughput Moderate, typical run times are 15-30 minutes per sample.Moderate to high, with run times of 10-30 minutes.Low, requires longer acquisition times for good signal-to-noise.
Instrumentation Cost Moderate.Moderate.High.

Potential Impurities in Synthesized 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)

The manufacturing process of DIPA, typically involving the reaction of propylene oxide with ammonia, can lead to the formation of several impurities.[12][13] The most common impurities include:

  • Monoisopropanolamine (MIPA): An intermediate in the synthesis.

  • Triisopropanolamine (TIPA): Formed by the further reaction of DIPA with propylene oxide.[8]

  • Oxazolidones: Such as 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone, which can form as a byproduct.[14]

  • Unreacted Starting Materials: Residual propylene oxide and ammonia.

  • Isomers: The synthesis can produce different isomers of DIPA.

Comparison with Alternatives

Triisopropanolamine (TIPA) and Diethanol isopropanolamine (DEIPA) are structurally related alkanolamines that can be used in similar industrial applications, though their suitability in pharmaceutical formulations may differ.[15][16] A comparison of their purity assessment methodologies is relevant for laboratories that may handle these compounds.

Feature1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol) (DIPA)Triisopropanolamine (TIPA)Diethanol isopropanolamine (DEIPA)
Primary Analytical Method HPLC with derivatization, GC, qNMR.HPLC-CAD, GC, Titration.[17][18]HPLC, GC.[15]
Common Impurities MIPA, TIPA, oxazolidones.[8][14]DIPA, MIPA, isomers.[17]Diethanolamine, monoisopropanolamine.[19]
Derivatization Requirement Often necessary for HPLC-UV/Fluorescence.[6]Less common, as it can be analyzed by CAD or other universal detectors.[17]Similar to DIPA, may require derivatization for sensitive HPLC analysis.
Key Analytical Challenge Lack of a strong chromophore, requiring derivatization for sensitive HPLC.Isomeric complexity requiring high-resolution separation techniques.[17]Potential for multiple related impurities from the synthesis process.

Experimental Protocols

Purity Assessment of DIPA by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol describes the determination of DIPA purity using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as a derivatizing agent, followed by HPLC with UV detection.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.45 µm)

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution: 2.5 mmol in acetonitrile.

  • Borate buffer (pH 9.5): Prepare by mixing equal volumes of a solution of 19.108 g Na₂B₄O₇·10H₂O in 1 L of water and a solution of 12.404 g H₃BO₃ and 9.925 g NaCl in 1 L of water. Adjust pH to 9.5 with 20% NaOH.

  • Hydrochloric acid (30%)

  • DIPA reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh about 50 mg of DIPA reference standard and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the synthesized DIPA in the same manner as the standard stock solution.

  • Derivatization:

    • To 0.5 mL of each standard and sample solution in a vial, add 25 µL of borate buffer.

    • Add 100 µL of the FMOC-Cl solution.

    • Vortex the mixture and incubate at a low heat for approximately 30 minutes.[6]

    • After incubation, add 10 µL of 30% HCl to stop the reaction and vortex.[6]

  • HPLC Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A suitable gradient to separate the derivatized DIPA from impurities (e.g., start with a lower percentage of B and increase over time).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Column Temperature: 25 °C

  • Calculation: Calculate the purity of the DIPA sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the corresponding standard.

Workflow for HPLC Purity Analysis of DIPA

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare DIPA Standard Solutions add_buffer Add Borate Buffer prep_std->add_buffer prep_sample Prepare Synthesized DIPA Sample Solution prep_sample->add_buffer add_fmoc Add FMOC-Cl Solution add_buffer->add_fmoc incubate Incubate add_fmoc->incubate quench Quench with HCl incubate->quench inject Inject into HPLC System quench->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate GC_Workflow prep Prepare DIPA Solutions (Sample and Standard) deriv Optional Derivatization (e.g., Silylation) prep->deriv inject Inject into GC System prep->inject Direct Injection deriv->inject Derivatized Sample separation Separation on Capillary Column inject->separation detection Detection by FID or MS separation->detection analysis Data Analysis and Purity Calculation detection->analysis qNMR_Pathway cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_IS Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_IS->dissolve weigh_analyte Accurately weigh DIPA Sample weigh_analyte->dissolve acquire Acquire 1H NMR Spectrum (with long relaxation delay) dissolve->acquire integrate Integrate Analyte and Internal Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

References

statistical analysis of data from experiments using 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in Scientific and Industrial Applications

For researchers, scientists, and drug development professionals, the selection of appropriate chemical agents is paramount for achieving desired experimental outcomes and product performance. This guide provides a comparative analysis of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS: 10353-86-3), a versatile amino alcohol, against relevant alternatives in various applications. Due to a scarcity of publicly available, peer-reviewed experimental studies directly comparing this specific compound, this guide synthesizes information from chemical data repositories and supplier specifications to offer a qualitative and semi-quantitative overview.

Chemical Identity and Physicochemical Properties

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, also known as N,N-Bis(2-hydroxypropyl)ethanolamine, is a tertiary amine with three hydroxyl groups. These structural features impart properties that make it useful as a surfactant, emulsifier, humectant, and pH buffer.[1]

Table 1: Physicochemical Properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- and a Key Alternative.

Property2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-Diisopropanolamine (DIPA)
CAS Number 10353-86-3[2][3][4]110-97-4[1]
Molecular Formula C₈H₁₉NO₃[2][3][4]C₆H₁₅NO₂[1]
Molecular Weight 177.24 g/mol [1][3][4]133.19 g/mol [1]
Structure Tertiary amine with a hydroxyethyl group and two hydroxypropyl groupsSecondary amine with two hydroxypropyl groups
Aqueous Solubility >50 mg/mL[1]~30 mg/mL[1]
Boiling Point 328.2°C at 760 mmHg[5]249°C[1]
Key Structural Difference Presence of a hydrophilic hydroxyethyl groupLacks the hydroxyethyl group[1]

Performance Comparison in Key Applications

Cosmetics and Personal Care: Emulsifier and Humectant

In cosmetic formulations, 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- serves as a humectant, helping to retain moisture, and as a solvent or emulsifier to improve product stability and efficacy.[1] Its performance can be qualitatively compared to other common alkanolamines based on its molecular structure.

The presence of the hydroxyethyl group in 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- increases its hydrophilicity compared to Diisopropanolamine (DIPA).[1] This enhanced water solubility is a desirable trait for applications requiring high water content and for improving moisture retention on the skin.

cluster_0 Structural Comparison cluster_1 Functional Implications Target_Compound 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS: 10353-86-3) Enhanced_Solubility Enhanced Aqueous Solubility (>50 mg/mL) Target_Compound->Enhanced_Solubility + Hydroxyethyl Group Expanded_Chelation Expanded Chelation Capability Target_Compound->Expanded_Chelation + Hydroxyethyl Group DIPA Diisopropanolamine (DIPA) (CAS: 110-97-4) Standard_Solubility Standard Aqueous Solubility (~30 mg/mL) DIPA->Standard_Solubility

Structural features influencing performance.
Industrial Applications: Cement Grinding Aids

Experimental Protocols

Detailed experimental protocols for the direct comparison of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- with its alternatives are not extensively documented in publicly accessible scientific literature. However, standardized methods would be employed to evaluate its performance in various applications.

General Protocol for Emulsification Performance

A typical experiment to compare the emulsifying capabilities of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- with an alternative like DIPA would involve:

  • Preparation of Emulsions: Create oil-in-water emulsions using a standardized oil phase (e.g., mineral oil) and a water phase containing a fixed concentration of the emulsifier being tested.

  • Homogenization: Subject the mixtures to high-shear homogenization to form the emulsions.

  • Particle Size Analysis: Measure the droplet size distribution of the freshly prepared emulsions using techniques like dynamic light scattering.

  • Stability Testing: Store the emulsions under controlled conditions (e.g., temperature, light exposure) and monitor changes in droplet size and phase separation over time.

Start Start: Prepare Oil and Water Phases Add_Emulsifier Add Emulsifier (e.g., 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-) Start->Add_Emulsifier Homogenize High-Shear Homogenization Add_Emulsifier->Homogenize Measure_Initial Measure Initial Droplet Size (Dynamic Light Scattering) Homogenize->Measure_Initial Stability_Test Stability Testing (e.g., 24h at 25°C) Measure_Initial->Stability_Test Measure_Final Measure Final Droplet Size Stability_Test->Measure_Final Compare Compare Droplet Size and Phase Separation Measure_Final->Compare End End: Determine Emulsifier Efficacy Compare->End

Workflow for emulsifier performance evaluation.
General Protocol for Cement Grinding Aid Efficacy

The effectiveness of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- as a cement grinding aid would be evaluated based on industry standards, such as those from ASTM. A simplified workflow would include:

  • Cement Clinker Grinding: Grind a standardized cement clinker in a laboratory ball mill with a specific dosage of the grinding aid.

  • Particle Size Distribution: Analyze the particle size distribution of the resulting cement powder to determine grinding efficiency.

  • Mortar Preparation: Prepare mortar specimens using the ground cement according to standard protocols.

  • Compressive Strength Testing: Cure the mortar specimens and test their compressive strength at different time points (e.g., 3, 7, and 28 days) to evaluate early and late strength development.

Conclusion

2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is a multifunctional compound with applications in cosmetics and industrial processes. Its chemical structure, particularly the presence of a hydroxyethyl group, suggests enhanced hydrophilicity and chelation properties compared to simpler alkanolamines like DIPA. While quantitative, peer-reviewed comparative data is limited, the available information indicates its potential as a high-performance ingredient. Further empirical studies are necessary to fully elucidate its performance characteristics relative to other alternatives in a controlled, scientific setting.

References

The Stability Showdown: A Comparative Guide to Ascorbic Acid and Its Derivatives in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent antioxidant benefits of L-ascorbic acid are often overshadowed by its inherent instability. This guide provides a comprehensive comparison of the long-term stability of L-ascorbic acid and its common derivatives—sodium ascorbyl phosphate, magnesium ascorbyl phosphate, and ascorbyl palmitate—in various formulations, drawing upon peer-reviewed studies.

Pure L-ascorbic acid is notoriously susceptible to degradation when exposed to light, air, and heat, leading to a loss of efficacy and discoloration of formulations. To counteract this, more stable esterified derivatives have been developed. These derivatives, while often requiring enzymatic conversion to the active L-ascorbic acid form within the skin, offer significantly improved shelf-life and formulation flexibility.[1][2][3]

Quantitative Stability Comparison

The following tables summarize the stability of L-ascorbic acid and its derivatives based on data from various peer-reviewed studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and the stability can be highly dependent on the specific formulation matrix, pH, and storage conditions.

CompoundFormulation TypeStorage ConditionsDurationRemaining Active Compound (%)Reference
L-Ascorbic Acid O/W Emulsion40°C4 weeksSignificantly less than derivatives[1]
Aqueous Solution25°C & 35°C (in the dark)7 days76.6% & 43.6% respectively[4]
Sodium Ascorbyl Phosphate (SAP) O/W Emulsion40°C4 weeksMore stable than MAP and L-Ascorbic Acid[1]
Topical FormulationRoom Temperature18 months~70-80%[5]
Magnesium Ascorbyl Phosphate (MAP) O/W Emulsion40°C4 weeksMore stable than L-Ascorbic Acid[1]
Topical FormulationRoom Temperature18 months~70-80%[5]
Ascorbyl Palmitate (AP) Topical FormulationRoom Temperature6 months~20%[5]

Signaling Pathways and Degradation

The degradation of L-ascorbic acid is an oxidative process. The enediol group in the molecule is susceptible to oxidation, leading to the formation of dehydroascorbic acid, which can be further and irreversibly degraded.[6] The introduction of a phosphate group at the 2-position of the ascorbyl molecule, as in sodium ascorbyl phosphate and magnesium ascorbyl phosphate, protects this vulnerable part of the molecule from breaking down.[7]

AA L-Ascorbic Acid (Active Form) DAA Dehydroascorbic Acid (Reversible Oxidation) AA->DAA Oxidation (Light, Air, Heat) IDP Inactive Degradation Products DAA->IDP Irreversible Hydrolysis SAP_MAP Sodium/Magnesium Ascorbyl Phosphate (Stable Derivatives) Enzymes Skin Enzymes (e.g., phosphatases) SAP_MAP->Enzymes Enzymes->AA Conversion

Figure 1. Simplified pathway of L-ascorbic acid degradation and activation of its phosphate derivatives.

Experimental Protocols

Accelerated Stability Testing

A common method to assess the long-term stability of formulations is through accelerated stability studies. This involves subjecting the formulations to elevated temperatures and humidity to expedite the degradation process.

  • Objective: To evaluate and compare the chemical stability of L-ascorbic acid and its derivatives in a given formulation over time under accelerated conditions.

  • Methodology:

    • Prepare identical oil-in-water (O/W) emulsion formulations containing equivalent concentrations (e.g., 2-5%) of L-ascorbic acid, sodium ascorbyl phosphate, magnesium ascorbyl phosphate, and ascorbyl palmitate.[1][8] A control formulation without any active ingredient should also be prepared.

    • Package the formulations in identical opaque, airtight containers.

    • Store the samples in stability chambers at controlled temperatures and humidity, for example, 8°C, 25°C, and 40°C.[1]

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).[1]

    • At each time point, analyze the concentration of the active compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Monitor physical characteristics of the formulations, such as color, odor, pH, and phase separation.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the gold standard for quantifying the amount of active compound remaining in a formulation.

  • Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column is typically used.[9]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.02 M NaH2PO4 at pH 2.5).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 243 nm.[9]

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Disperse the sample in a suitable solvent (e.g., the mobile phase).

    • For emulsions, a centrifugation step may be required to separate the phases.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[9]

  • Quantification: The concentration of the active compound is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Formulation Weigh Formulation Disperse Disperse in Solvent Formulation->Disperse Centrifuge Centrifuge (for emulsions) Disperse->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Figure 2. Experimental workflow for HPLC analysis of ascorbic acid and its derivatives in formulations.

Conclusion

The peer-reviewed literature consistently demonstrates that the derivatives of L-ascorbic acid, particularly sodium ascorbyl phosphate and magnesium ascorbyl phosphate, offer superior long-term stability in formulations compared to the parent compound.[1][2][7] While ascorbyl palmitate provides enhanced lipophilicity, its stability can be lower than the phosphate derivatives.[5] The choice of the most suitable form of Vitamin C will depend on the specific requirements of the formulation, including the desired shelf-life, vehicle type, and target skin benefits. For applications requiring high stability and longevity, sodium ascorbyl phosphate and magnesium ascorbyl phosphate are compelling choices.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS No. 10353-86-3). Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: May be necessary if vapors are not adequately controlled by ventilation. Ensure proper fit-testing and training if a respirator is required.

Step-by-Step Disposal Protocol

The disposal of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- must be conducted in accordance with federal, state, and local regulations. Improper disposal can lead to significant environmental damage and regulatory penalties.

Step 1: Waste Collection

  • Collect all waste containing 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in a designated, properly labeled, and leak-proof container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acids.

  • Ensure the container is tightly sealed to prevent the release of vapors.

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 3: Final Disposal

  • Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal contractor.

  • Provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Never dispose of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- down the drain or in the regular trash.

In Case of a Spill:

  • Small Spills: If you are trained and have the appropriate PPE, small spills (that can be cleaned up in approximately 10 minutes) can be managed in-house. Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand. Place the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Chemical and Physical Properties

A summary of the key quantitative data for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- is provided in the table below for easy reference.

PropertyValue
CAS Number 10353-86-3
Molecular Formula C₈H₁₉NO₃
Molecular Weight 177.24 g/mol
Boiling Point 328.2°C at 760 mmHg
Flash Point 170.9°C
Density 1.1 g/cm³

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response a Consult SDS for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- b Wear Appropriate PPE: - Goggles - Gloves - Lab Coat a->b c Use Designated, Labeled, Leak-Proof Container b->c d Do Not Mix with Incompatible Waste c->d e Store in Cool, Dry, Well-Ventilated Area d->e f Keep Container Tightly Sealed e->f g Away from Incompatible Materials f->g h Contact Licensed Hazardous Waste Contractor g->h i Provide Accurate Waste Description h->i j Arrange for Pickup and Disposal i->j k Spill Occurs l Assess Spill Size k->l m Small Spill: Absorb with Inert Material, Containerize for Disposal l->m Small n Large Spill: Evacuate Area, Contact EHS/Emergency Response l->n Large

Caption: Disposal workflow for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Essential Safety and Logistics for Handling 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals working with 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this chemical.

PPE CategorySpecification
Eye/Face Protection Chemical safety glasses or goggles should be worn.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Hand Protection Wear suitable chemical-resistant gloves.[1]
Respiratory Protection Use breathing protection in case of high concentrations or when dust is generated.[1]
Body Protection Wear appropriate protective work clothing, such as a lab coat.[1]
Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • If dust formation is possible, take measures to prevent it.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container closed when not in use.[1]

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

Disposal of Chemical:

  • Dispose of contents and container to an approved waste disposal plant.

Contaminated Packaging:

  • Handle uncleaned containers like the product itself.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate protective equipment as indicated in the PPE section. Ensure adequate ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Environmental Precautions: Prevent the chemical from entering drains.[1]

  • Methods for Cleaning Up: Wash the spill site after the material pickup is complete.[1]

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

Exposure RouteFirst-Aid Procedure
Eyes Rinse the opened eye for at least 15 minutes under running water and seek medical aid.[1]
Skin Immediately wash with water and soap and rinse thoroughly. Seek medical aid.[1]
Ingestion Wash the mouth out with water and seek medical aid.[1]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If required, provide artificial respiration.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Review SDS and Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh/Measure Chemical in Ventilated Area b->c d Perform Experimental Procedure c->d e Decontaminate Work Area d->e f Dispose of Waste (Chemical and Contaminated PPE) e->f g Remove PPE and Wash Hands f->g

Caption: Workflow for handling 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.